Dimethylamine-13C2
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
765259-01-6 |
|---|---|
Molecular Formula |
C2H7N |
Molecular Weight |
47.069 g/mol |
IUPAC Name |
N-(113C)methyl(113C)methanamine |
InChI |
InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1+1,2+1 |
InChI Key |
ROSDSFDQCJNGOL-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH3]N[13CH3] |
Canonical SMILES |
CNC |
Origin of Product |
United States |
Foundational & Exploratory
Dimethylamine-13C2 chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Dimethylamine-13C2
Introduction
This compound is a stable isotope-labeled form of dimethylamine, an organic compound with the formula (CH₃)₂NH. In this isotopologue, the two carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This substitution makes the molecule chemically identical to its unlabeled counterpart but easily distinguishable by mass spectrometry due to its increased molecular weight. This property makes this compound an invaluable tool for researchers, scientists, and drug development professionals, particularly in metabolic studies, quantitative analysis, and as a building block in the synthesis of labeled compounds. This guide provides a comprehensive overview of its chemical properties, experimental applications, and safety considerations.
Chemical and Physical Properties
This compound is most commonly available as its free base or as a hydrochloride salt to improve handling and stability. The properties of both forms are crucial for their application in various experimental settings.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| IUPAC Name | N-(1-¹³C)methyl(¹³C)methanamine[1] | N-(1-¹³C)methyl(¹³C)methanamine;hydrochloride[2] |
| Molecular Formula | (¹³CH₃)₂NH[1] | (¹³CH₃)₂NH·HCl[2] |
| CAS Number | 765259-01-6[1] | 286012-99-5[2] |
| Molecular Weight | 47.07 g/mol [1] | 83.53 g/mol [2] |
| Exact Mass | 47.064558898 Da[1] | 83.0412366 Da[2] |
| Appearance | Colorless gas (unlabeled form)[3][4] | White solid (unlabeled form)[5] |
| Topological Polar Surface Area | 12 Ų[1] | 12 Ų[2] |
| Melting Point | -93 °C (unlabeled form)[4][5] | 170-173 °C (for similar labeled compound)[6] |
| Boiling Point | 7 °C (unlabeled form)[4][5] | Not applicable |
| Solubility | Soluble in water[4] | Soluble in water |
Spectroscopic Properties
The primary utility of this compound stems from its unique spectroscopic signature, which allows it to be differentiated from its endogenous, unlabeled counterpart.
-
Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak that is two mass units (m/z) higher than unlabeled dimethylamine. This M+2 shift provides a clear and unambiguous signal for detection and quantification, even in complex biological matrices. The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the carbon atoms will also show a corresponding mass shift.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR spectroscopy, the molecule will show a single, strong resonance signal, as the two ¹³C-labeled methyl groups are chemically equivalent.[8] This provides a direct method for confirming the presence and purity of the labeled compound.
Table 2: Key Spectroscopic Features
| Spectroscopic Technique | Feature | Description |
| Mass Spectrometry | Molecular Ion (M+) | Appears at m/z = 47 for the free base, representing [(¹³CH₃)₂NH]⁺. This is an M+2 shift compared to the unlabeled compound (m/z = 45).[7][9] |
| ¹³C NMR | Chemical Shift (δ) | A single peak is expected due to the molecular symmetry, indicating one chemical environment for the two equivalent ¹³C atoms.[8] The exact shift depends on the solvent. |
| ¹H NMR | Proton Signal | The protons on the ¹³C-labeled carbons will exhibit coupling to the ¹³C nucleus (J-coupling), resulting in a more complex signal (a doublet) compared to the singlet of the unlabeled compound. |
Applications in Research and Drug Development
The unique properties of this compound make it a critical reagent in several advanced research applications.
-
Metabolic Studies (ADME): Labeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies in drug development. By synthesizing a drug candidate using this compound, researchers can trace the metabolic fate of the dimethylamino moiety within an organism, identifying and quantifying metabolites with high precision using mass spectrometry.[10]
-
Quantitative Analysis: In bioanalytical assays, this compound or molecules synthesized from it serve as ideal internal standards.[10] Because it behaves identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation but is detected at a different mass, it allows for highly accurate and precise quantification by correcting for sample loss and matrix effects.[10][11]
-
Precursor for Labeled Molecule Synthesis: this compound acts as a fundamental building block for introducing a stable isotope label into a wide array of more complex molecules.[10] This is crucial for creating labeled standards for pharmaceuticals, agrochemicals, and other industrially significant compounds that contain a dimethylamino group.[4][12]
Experimental Protocols
General Protocol for Stable Isotope Labeling in Quantitative Proteomics/Metabolomics
Stable isotope dimethylation is a widely used method for quantifying proteins or amine-containing metabolites in biological samples. The protocol involves the reductive amination of primary and secondary amines.
Methodology:
-
Sample Preparation: Extract proteins or metabolites from the biological matrix (e.g., plasma, urine, cell lysate). For proteins, this typically involves digestion into peptides using an enzyme like trypsin.
-
Labeling Reaction: The sample containing primary amines (e.g., peptide N-termini, lysine side chains, or amine metabolites) is mixed with the labeling reagent. For differential analysis, one sample is labeled with light (unlabeled) formaldehyde and a second sample with heavy (e.g., ¹³C- or D-labeled) formaldehyde. Alternatively, for use as an internal standard, a known amount of a standard labeled with this compound is spiked into the sample.
-
Reductive Amination: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the mixture. The formaldehyde reacts with the amine to form a Schiff base, which is then irreversibly reduced by the cyanoborohydride to form a dimethylamine group.
-
Quenching and Pooling: The reaction is quenched, typically by adding an amine-containing buffer like Tris or ammonia. If differential labeling was performed, the "light" and "heavy" labeled samples are then combined.
-
Sample Cleanup: The labeled sample is purified to remove excess reagents and salts, often using solid-phase extraction (SPE) or other chromatographic techniques.
-
LC-MS/MS Analysis: The final sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the light and heavy labeled species allows for their relative or absolute quantification.[11]
Conceptual Workflow for Labeled Compound Synthesis
This compound can be used as a nucleophile to introduce the labeled dimethylamino group onto an electrophilic substrate, a common strategy in pharmaceutical synthesis.
Methodology:
-
Substrate Preparation: A suitable precursor molecule containing a good leaving group (e.g., a halide like -Br, -I, or a sulfonate like -OTs) is synthesized or obtained.
-
Nucleophilic Substitution: The precursor is reacted with this compound. The nitrogen atom's lone pair of electrons attacks the electrophilic carbon, displacing the leaving group and forming a new carbon-nitrogen bond. This is typically carried out in a suitable solvent and may require a base to neutralize the generated acid.
-
Work-up and Purification: After the reaction is complete, the mixture is processed to remove unreacted starting materials, byproducts, and solvent. Purification is commonly achieved using techniques like column chromatography, recrystallization, or distillation.
-
Structural Verification: The final, isotopically labeled product is rigorously characterized to confirm its identity and purity. This is done using ¹H NMR, ¹³C NMR (which will clearly show the labeled carbons), and high-resolution mass spectrometry (to confirm the correct mass).
Safety and Handling
While this compound is used in small quantities in a laboratory setting, it shares the same hazards as its unlabeled counterpart. The hydrochloride salt is a solid and generally safer to handle than the volatile free base gas.
-
GHS Hazard Statements (for Hydrochloride Salt):
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
-
Avoid breathing dust, fumes, or gas.[13]
-
Wash hands thoroughly after handling.[16]
-
Avoid contact with skin and eyes.[15]
-
-
Storage:
Conclusion
This compound is a powerful and versatile tool in modern chemical and biomedical research. Its core value lies in its ability to act as a stable, non-radioactive tracer, enabling precise and accurate quantification of molecules in complex mixtures. From elucidating metabolic pathways in drug discovery to serving as a key building block in the synthesis of labeled standards, this compound provides researchers with an indispensable reagent for generating high-quality, reproducible data. Proper understanding of its chemical properties, experimental applications, and safety protocols is essential for its effective and safe utilization in the laboratory.
References
- 1. This compound | C2H7N | CID 16213552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C2H8ClN | CID 16213551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethylamine - Wikipedia [en.wikipedia.org]
- 5. DIMETHYLAMINE - Ataman Kimya [atamanchemicals.com]
- 6. This compound,15N 13C 99atom , 15N 98atom 768385-39-3 [sigmaaldrich.com]
- 7. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Dimethylamine [webbook.nist.gov]
- 10. This compound hydrochloride | 286012-99-5 | Benchchem [benchchem.com]
- 11. Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
- 16. airgas.com [airgas.com]
In-depth Technical Guide: Molecular Weight of Dimethylamine-13C2
For researchers, scientists, and professionals in drug development, precise molecular data is paramount for experimental accuracy and model integrity. This guide provides a focused examination of the molecular weight of Dimethylamine-13C2, an isotopically labeled compound crucial for various analytical applications.
Core Molecular Data
This compound is a stable isotope-labeled version of dimethylamine where the two carbon atoms are replaced with the Carbon-13 isotope. This labeling is instrumental in tracer studies, metabolic pathway analysis, and as an internal standard in mass spectrometry-based quantification.
The key quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | (¹³CH₃)₂NH | PubChem[1] |
| Molecular Weight | 47.069 g/mol | PubChem[1] |
| Monoisotopic Mass | 47.064558898 Da | PubChem[1] |
The molecular weight is a weighted average of the masses of the molecule's constituent atoms in their natural isotopic abundances, while the monoisotopic mass is calculated using the mass of the most abundant isotope of each element. For an isotopically labeled compound like this compound, where the intention is to have a high incorporation of ¹³C, the monoisotopic mass and the molecular weight are very close.
Logical Relationship of Molecular Weight Calculation
The calculation of the molecular weight for this compound is a direct summation of the atomic weights of its constituent isotopes. The logical flow for this determination is straightforward.
Caption: Logical workflow for calculating the molecular weight of this compound.
Experimental Protocols and Signaling Pathways
The determination of a compound's molecular weight is a fundamental calculation based on its atomic composition and is not determined through experimental protocols in the traditional sense. The values presented are derived from the standard atomic weights of the constituent isotopes.
Similarly, this compound is a simple organic molecule and does not directly participate in or have its own signaling pathways. It is used as a tool to study existing biological pathways. Therefore, a signaling pathway diagram for this compound is not applicable.
References
Navigating Isotopic Labeling: A Technical Guide to Dimethylamine-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethylamine-13C2, an isotopically labeled form of dimethylamine, a crucial building block in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides an illustrative experimental protocol for its application in protein analysis, and discusses its significance in contemporary research and drug discovery.
Chemical Identity and Properties
This compound is a stable, isotopically labeled version of dimethylamine where the two carbon atoms are replaced with the carbon-13 isotope. This labeling is instrumental in various analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for the tracing and quantification of molecules in complex biological and chemical systems.
It is important to note that different forms of isotopically labeled dimethylamine are commercially available, each with a distinct Chemical Abstracts Service (CAS) number. The specific CAS number depends on whether the compound is in its free base or salt form, and if other atoms like nitrogen are also isotopically labeled.
Table 1: CAS Numbers for this compound and Related Isotopologues
| Compound Name | CAS Number |
| This compound | 765259-01-6[1] |
| This compound hydrochloride | 286012-99-5 |
| This compound,15N hydrochloride | 768385-39-3[2] |
The physical and chemical properties of this compound are primarily determined by its molecular structure, with the isotopic labeling introducing a slight increase in molecular weight compared to the unlabeled compound. The properties of the hydrochloride salt are particularly relevant for practical applications due to its solid and more stable nature.
Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₂H₇N | [1] |
| Molecular Weight | 47.069 g/mol | [1] |
| IUPAC Name | N-(1¹³C)methyl(1¹³C)methanamine | [1] |
| This compound hydrochloride | ||
| Molecular Formula | C₂H₈ClN | [3] |
| Molecular Weight | 83.53 g/mol | [3] |
| Melting Point | 170-173 °C | |
| Safety Information (Hydrochloride Salt) | ||
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3] |
Applications in Research and Drug Development
Dimethylamine is a fundamental precursor in the synthesis of numerous industrially significant compounds.[4] Its derivatives are integral to a wide array of pharmaceuticals, including antimicrobials, antihistamines, anticancer agents, and analgesics.[5][6][7] The dimethylamine moiety is found in drugs targeting central nervous system diseases and metabolic disorders like diabetes.[5][8]
The isotopically labeled this compound serves as a critical tool in the development and analysis of these pharmaceuticals. Its primary applications include:
-
Metabolic Studies: Tracing the metabolic fate of drug candidates containing the dimethylamine group.
-
Mechanism of Action Studies: Elucidating reaction mechanisms and enzyme kinetics.
-
Quantitative Analysis: Acting as an internal standard in mass spectrometry-based assays for accurate quantification of the unlabeled analyte in biological matrices.
-
Structural Biology: Aiding in the assignment of NMR signals in structural studies of proteins and other macromolecules.[9]
Experimental Protocol: Reductive Methylation of Proteins for NMR Analysis
A significant application of isotopically labeled compounds related to dimethylamine is in the reductive methylation of proteins for NMR studies. This technique is used to introduce a ¹³C-labeled probe at specific sites (N-terminus and lysine residues) of a protein, facilitating the identification and characterization of these regions. The following is a generalized protocol based on established methodologies.[9]
Objective: To introduce a ¹³C-dimethylamino group at the N-terminus and lysine residues of a protein for NMR analysis.
Materials:
-
Protein of interest (e.g., Lysozyme)
-
Sodium phosphate buffer (50 mM, pH 7.5)
-
¹³C-Formaldehyde
-
Dimethylamine-borane (DMAB)
-
Dithiothreitol (DTT)
-
Iodoacetamide
-
Sequencing grade trypsin
-
C18 spin column for desalting
-
NMR buffer (e.g., D₂O with a suitable buffer)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the sodium phosphate buffer to a known concentration (e.g., 5 mg/mL).[9]
-
-
Reductive Methylation Reaction:
-
To the protein solution, add ¹³C-formaldehyde and DMAB. The stoichiometry can be adjusted to achieve either partial or full labeling.[9]
-
For instance, a specific molar ratio of labeling reagents to protein is chosen to control the extent of methylation.[9]
-
Incubate the reaction mixture at 4 °C for 18-24 hours with gentle shaking.[9]
-
-
Quenching and Sample Cleanup:
-
The reaction can be quenched by the addition of a suitable reagent or through buffer exchange.
-
Remove excess reagents and byproducts by desalting the protein sample using a C18 spin column.[9]
-
Elute the labeled protein in a solution compatible with lyophilization (e.g., 80% acetonitrile/0.1% TFA).[9]
-
-
Sample Preparation for NMR:
-
Lyophilize the purified, labeled protein to dryness.
-
Reconstitute the protein in a suitable NMR buffer containing D₂O.[9]
-
-
NMR Data Acquisition:
References
- 1. This compound | C2H7N | CID 16213552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound hydrochloride | C2H8ClN | CID 16213551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethylamine - Wikipedia [en.wikipedia.org]
- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DIMETHYLAMINE (DMA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 9. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of ¹³C-Labeled Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-13 (¹³C) labeled compounds are invaluable tools in a wide array of scientific disciplines, including drug metabolism studies, mechanistic investigations of chemical reactions, and as internal standards in quantitative mass spectrometry.[1] ¹³C-labeled dimethylamine, in particular, serves as a crucial building block for the synthesis of more complex molecules, enabling researchers to trace the metabolic fate of dimethylamino moieties in pharmaceuticals and other bioactive compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to ¹³C-labeled dimethylamine, focusing on detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows.
Core Synthetic Methodologies
Two principal methods are widely employed for the synthesis of ¹³C-labeled dimethylamine: Reductive Amination and the Eschweiler-Clarke reaction . Both methods utilize commercially available ¹³C-labeled precursors, most commonly ¹³C-formaldehyde, to introduce the isotopic label.
Reductive Amination using ¹³C-Formaldehyde
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[2][3] In the context of ¹³C-labeled dimethylamine synthesis, this reaction involves the condensation of a primary amine (methylamine) with ¹³C-formaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired ¹³C-labeled dimethylamine. Alternatively, starting with ammonia, a double methylation can be achieved. For the synthesis of di-¹³C-labeled dimethylamine, both the initial amine and the formaldehyde must contain the ¹³C label.
This protocol outlines the synthesis of [¹³C]dimethylamine hydrochloride from methylamine hydrochloride and [¹³C]formaldehyde.
Materials:
-
Methylamine hydrochloride
-
[¹³C]Formaldehyde (20 wt. % solution in water, 99 atom % ¹³C)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methylamine hydrochloride (1.0 eq) in anhydrous methanol.
-
Addition of ¹³C-Formaldehyde: To the stirred solution, add [¹³C]formaldehyde solution (1.1 eq) dropwise at room temperature.
-
Reduction: After stirring for 30 minutes, add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Make the aqueous solution basic (pH > 12) by the addition of solid NaOH.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
-
Purification and Isolation:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and bubble dry HCl gas through the ethereal solution to precipitate the [¹³C]dimethylamine hydrochloride salt.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[4][5][6] A key advantage of this reaction is that it does not produce quaternary ammonium salts.[4][6] For the synthesis of ¹³C-labeled dimethylamine, ¹³C-formaldehyde is used as the source of the isotopic label. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[5][7]
This protocol describes the synthesis of [¹³C]dimethylamine from ammonia and [¹³C]formaldehyde.
Materials:
-
Ammonia (aqueous solution, e.g., 28%)
-
[¹³C]Formaldehyde (20 wt. % solution in water, 99 atom % ¹³C)
-
Formic acid (88-98%)
-
Potassium hydroxide (KOH)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a pressure-rated flask equipped with a magnetic stirrer, combine aqueous ammonia (1.0 eq), [¹³C]formaldehyde solution (2.2 eq), and formic acid (2.2 eq). Caution: The reaction is exothermic and generates carbon dioxide, leading to a pressure increase. Ensure the reaction vessel can withstand the pressure.
-
Heating: Seal the flask and heat the mixture in an oil bath at 80-100 °C for 12-24 hours.[7]
-
Cooling and Basification: After cooling the reaction mixture to room temperature, carefully vent the flask in a fume hood. Make the solution strongly basic (pH > 12) by the slow addition of solid potassium hydroxide while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification and Isolation:
-
Dry the combined organic extracts over anhydrous potassium sulfate.
-
The resulting ethereal solution of [¹³C]dimethylamine can be used directly or the amine can be isolated as its hydrochloride salt by bubbling dry HCl gas through the solution, followed by filtration and drying as described in the reductive amination protocol.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of ¹³C-labeled dimethylamine. The exact values can vary depending on the specific reaction scale and conditions.
| Parameter | Reductive Amination | Eschweiler-Clarke Reaction |
| Starting Materials | Methylamine HCl, [¹³C]Formaldehyde | Ammonia, [¹³C]Formaldehyde, Formic Acid |
| Typical Yield | 70-85% | 60-80% |
| Isotopic Enrichment | >98% (dependent on precursor purity) | >98% (dependent on precursor purity) |
| Reaction Temperature | Room Temperature | 80-100 °C |
| Reaction Time | 2-4 hours | 12-24 hours |
| Key Reagents | Sodium cyanoborohydride | Formic acid |
| Product Form | Hydrochloride salt | Free base or hydrochloride salt |
Table 1: Comparison of Synthesis Methods for ¹³C-Labeled Dimethylamine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and experimental workflows for the synthesis of ¹³C-labeled dimethylamine.
Signaling Pathway: Reductive Amination
Caption: Reaction mechanism for the synthesis of ¹³C-dimethylamine via reductive amination.
Signaling Pathway: Eschweiler-Clarke Reaction
Caption: Reaction mechanism for the synthesis of di-¹³C-dimethylamine via the Eschweiler-Clarke reaction.
Experimental Workflow: General Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of ¹³C-dimethylamine.
Product Analysis and Quality Control
The identity, purity, and isotopic enrichment of the synthesized ¹³C-labeled dimethylamine must be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. In the ¹³C NMR spectrum of ¹³C-dimethylamine, the signal for the labeled carbon will appear as a singlet, and its chemical shift can be compared to that of unlabeled dimethylamine.[8] The proton-coupled ¹³C NMR spectrum will show a doublet due to one-bond ¹³C-¹H coupling, providing further structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity and isotopic enrichment of the final product. The mass spectrum will show the molecular ion peak at a mass corresponding to the ¹³C-labeled compound (e.g., m/z for [¹³CH₃]₂NH is 46), allowing for the determination of the isotopic enrichment by comparing the intensities of the labeled and unlabeled molecular ion peaks.[9]
Conclusion
The synthesis of ¹³C-labeled dimethylamine is readily achievable through established methods such as reductive amination and the Eschweiler-Clarke reaction, utilizing commercially available ¹³C-labeled precursors. Careful execution of the experimental protocols and rigorous analytical characterization are crucial for obtaining a high-purity, isotopically enriched product. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to confidently undertake the synthesis of this important labeled compound for their research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to Dimethylamine-13C2 Hydrochloride Salt
For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides an in-depth overview of the technical specifications, quality control methodologies, and a standardized workflow for Dimethylamine-13C2 hydrochloride salt, a crucial reagent in various research applications, particularly in mass spectrometry-based quantitative analysis.
Core Specifications
The following table summarizes the key quantitative data for this compound hydrochloride salt, compiled from various suppliers. These specifications are critical for the proper handling, storage, and application of this compound.
| Property | Specification |
| Chemical Formula | ¹³C₂H₇N · HCl |
| Molecular Weight | 83.53 g/mol [1][2][3][4] |
| CAS Number | 1215539-33-7 |
| Appearance | White to off-white solid |
| Isotopic Purity (¹³C) | ≥99 atom % ¹³C[3] |
| Melting Point | 170-173 °C[3] |
| Solubility | Soluble in water. |
| Storage Conditions | Store at room temperature in a dry, well-ventilated area. |
Experimental Protocols for Quality Control
The quality and purity of this compound hydrochloride salt are assessed through a series of rigorous experimental protocols. The primary objectives of these analyses are to confirm the chemical identity, and determine the chemical and isotopic purity of the compound.
Identification and Chemical Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure and assess the presence of any organic impurities.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound hydrochloride salt is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.
-
Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, is used.
-
Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired.
-
Analysis:
-
The ¹H NMR spectrum is analyzed to confirm the presence of the dimethylamine protons and their characteristic chemical shift. The integration of the proton signals is used to quantify the relative amounts of the target compound and any proton-containing impurities.
-
The ¹³C NMR spectrum provides direct evidence of the ¹³C enrichment. The chemical shift of the carbon signals confirms the identity of the compound. The absence of significant signals at the chemical shift corresponding to the natural abundance ¹²C isotopologue further verifies the high isotopic enrichment.
-
Isotopic Purity and Chemical Purity Determination by Mass Spectrometry (MS)
Objective: To accurately determine the isotopic enrichment of ¹³C and to identify and quantify any trace impurities.
Methodology:
-
Sample Preparation: The sample is dissolved in an appropriate solvent, such as methanol or water, to a known concentration.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI) is employed. The high resolution is crucial for separating the isotopic peaks from potential isobaric interferences.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.
-
Analysis:
-
Isotopic Purity: The relative intensities of the ion corresponding to the fully ¹³C-labeled molecule and any ions corresponding to molecules with fewer ¹³C atoms are measured. The isotopic purity is calculated from the ratio of these intensities, often after correcting for the natural isotopic abundance of other elements in the molecule.[2][4][5][6][7][8]
-
Chemical Purity: The presence of any other ions in the mass spectrum indicates the presence of impurities. The relative abundance of these impurity ions compared to the main compound's ion is used to estimate the chemical purity.
-
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of this compound hydrochloride salt, from receiving the raw material to the final product release.
References
- 1. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide to the Isotopic Purity of Dimethylamine-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylamine-¹³C₂ is a stable isotope-labeled analog of dimethylamine, a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals.[1][2] Its application as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic studies is invaluable for modern drug development and life science research. The accuracy and reliability of data derived from studies utilizing Dimethylamine-¹³C₂ are directly contingent on its isotopic and chemical purity. This technical guide provides a comprehensive overview of the synthesis, quality control, and analytical methodologies employed to ensure the high isotopic purity of Dimethylamine-¹³C₂.
Data Presentation
The isotopic purity of Dimethylamine-¹³C₂ is a critical parameter, and it is typically specified with a high degree of precision by commercial suppliers. The data is generally presented in a Certificate of Analysis (CoA), which accompanies the product. Below is a summary of typical quantitative data for high-quality Dimethylamine-¹³C₂ hydrochloride, a common salt form of the compound.
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy |
| Chemical Purity | ≥ 98% | HPLC, GC |
| Molecular Formula | (¹³CH₃)₂NH·HCl | - |
| Molecular Weight | 83.54 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in water | Visual Inspection |
Synthesis of Dimethylamine-¹³C₂
The most common and efficient method for the synthesis of Dimethylamine-¹³C₂ is the reductive amination of ¹³C-labeled formaldehyde with methylamine. This method offers high yields and excellent control over the incorporation of the ¹³C isotopes.
Synthesis Pathway
The synthesis proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to the final product.
Synthesis of Dimethylamine-¹³C₂ via reductive amination.
Experimental Protocol: Reductive Amination
Materials:
-
¹³C-Formaldehyde (aqueous solution, e.g., 20 wt. % in H₂O, ≥ 99 atom % ¹³C)
-
Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methylamine hydrochloride in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to basify the methylamine.
-
Addition of ¹³C-Formaldehyde: To the cooled solution, add the ¹³C-formaldehyde solution dropwise while maintaining the temperature below 10 °C.
-
Formation of the Iminium Ion: Allow the mixture to stir for 30 minutes at low temperature to facilitate the formation of the intermediate iminium ion.
-
Reduction: In a separate flask, prepare a solution of sodium cyanoborohydride in deionized water. Add this reducing agent solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Work-up and Extraction: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl. Extract the aqueous layer with diethyl ether to remove any unreacted aldehyde. Basify the aqueous layer with concentrated NaOH and extract the product into diethyl ether. Repeat the extraction three times.
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and bubble dry HCl gas through the ethereal solution, or add a solution of HCl in diethyl ether, to precipitate Dimethylamine-¹³C₂ hydrochloride.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Quality Control: Determination of Isotopic Purity
The determination of the isotopic purity of Dimethylamine-¹³C₂ is paramount and is typically achieved using high-resolution mass spectrometry (HRMS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic enrichment of a labeled compound by precisely measuring its mass-to-charge ratio (m/z).
Experimental Workflow:
HRMS workflow for isotopic purity analysis.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a dilute solution of Dimethylamine-¹³C₂ hydrochloride in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Chromatography (Optional): While not strictly necessary for a pure standard, liquid chromatography can be used to confirm chemical purity prior to mass analysis.
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to elute the polar dimethylamine.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) is essential.
-
Scan Range: A narrow scan range around the expected m/z of the protonated molecule [(¹³CH₃)₂NH₂]⁺ is used.
-
Resolution: Set to a high value (e.g., > 60,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
The relative intensities of the monoisotopic peak (all ¹²C), the M+1 peak (one ¹³C), and the M+2 peak (two ¹³C) are measured.
-
The natural abundance of ¹³C (approximately 1.1%) is accounted for in the calculation.
-
The isotopic enrichment is calculated using the following formula:
-
Atom % ¹³C = [ (I(M+1) + 2 * I(M+2)) / (2 * (I(M) + I(M+1) + I(M+2))) ] * 100
-
Where I(M), I(M+1), and I(M+2) are the intensities of the respective isotopologue peaks, corrected for natural abundance contributions.
-
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an alternative and complementary method for the determination of isotopic purity. ¹³C NMR is particularly useful for directly observing the ¹³C-labeled carbons.
Logical Relationship for qNMR Analysis:
References
A Comprehensive Technical Guide to the Safe Handling of Dimethylamine-13C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for Dimethylamine-13C2, a stable isotope-labeled compound. While the isotopic labeling with Carbon-13 does not impart radioactivity, the inherent chemical properties of dimethylamine necessitate stringent safety measures.[1][2] This document outlines the physical and chemical properties, potential hazards, appropriate handling procedures, and emergency response protocols to ensure the safety of laboratory personnel.
Chemical and Physical Properties
This compound shares its chemical and physical properties with the unlabeled dimethylamine, with the primary difference being its higher molecular weight due to the presence of two Carbon-13 isotopes. It is a colorless, flammable gas with a characteristic fishy or ammonia-like odor.[3][4] For ease of handling and transport, it is often supplied as a liquefied gas under pressure or as a solution in water.[4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | ¹³C₂H₇N[6] |
| Molecular Weight | 47.07 g/mol [6] |
| Boiling Point | 7 to 9 °C (44 to 48 °F)[4] |
| Melting Point | -93.0 °C (-135.4 °F)[4] |
| Flash Point | -6 °C (21 °F) (liquid)[4] |
| Autoignition Temperature | 401 °C (754 °F)[4] |
| Lower Explosive Limit (LEL) | 2.8%[7] |
| Upper Explosive Limit (UEL) | 14.1%[7] |
| Vapor Pressure | 170.3 kPa (at 20 °C)[4] |
| Vapor Density | 1.6 (Air = 1)[7] |
| Solubility in Water | 1.540 kg/L [4] |
| Appearance | Colorless gas[4] |
| Odor | Fishy, ammoniacal[4] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance due to its flammability, corrosivity, and toxicity.[3][8][9][10]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Gases | 1 | H220: Extremely flammable gas.[8] |
| Gases Under Pressure | Liquefied gas | H280: Contains gas under pressure; may explode if heated.[8] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[8][9] |
| Skin Corrosion/Irritation | 1B/2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[8][9] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[8][9] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[8][9] |
Key Toxicological Information:
-
Inhalation: Harmful if inhaled, causing irritation to the nose, throat, and respiratory tract.[3][8] Higher exposures can lead to pulmonary edema, a medical emergency.[3] The six-hour LC50 for rats is reported to be 4540 ppm.[11]
-
Skin Contact: Causes severe skin irritation and burns.[3][8] Contact with the liquefied gas can cause frostbite.[7]
-
Eye Contact: Can cause serious eye irritation and burns, with the potential for permanent damage.[3][8]
-
Ingestion: Harmful if swallowed.[12] Ingestion is not considered a primary route of exposure for the gaseous form.[8]
-
Chronic Exposure: Repeated exposure may damage the liver and lungs, potentially leading to bronchitis.[3]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Systems under pressure should be regularly checked for leaks.[8]
-
Use only non-sparking tools and equipment.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[10][13]
-
Gas detection systems should be in place where toxic or flammable quantities may be released.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory. The following diagram illustrates the proper sequence for donning and doffing PPE.
Caption: Proper sequence for donning and doffing Personal Protective Equipment (PPE).
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard |
| Hands | Chemically resistant gloves (e.g., Butyl rubber, Viton). | EN 374[14][15] |
| Eyes/Face | Safety glasses with side shields, chemical goggles, or a face shield. | EN 166[8][14][15] |
| Skin and Body | Flame-resistant lab coat, chemical-resistant apron, and safety shoes. | EN ISO 14116, EN 943-1, EN ISO 20345[14] |
| Respiratory | For concentrations exceeding exposure limits, a full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required. | EN 136, EN 137, EN 14387[8][14] |
Storage
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][10]
-
Keep containers tightly closed and in an upright position.[16]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[3]
-
Dimethylamine is corrosive to galvanized metal, aluminum, copper, magnesium, and zinc alloys.[3]
Experimental Protocols: Risk Assessment
A thorough risk assessment should be conducted before any new experiment involving this compound. The following diagram outlines a logical workflow for this process.
Caption: A logical workflow for conducting a risk assessment.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13][17]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. For frostbite, gently warm the affected area. Seek immediate medical attention.[7][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Fire-Fighting Measures
-
Use dry chemical, alcohol-resistant foam, or carbon dioxide to extinguish fires.[9][13] Water spray may be used to cool containers.[7]
-
Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[13][15]
-
If a leak has ignited, do not extinguish the flame unless the leak can be stopped safely.[8]
Accidental Release Measures
The following diagram illustrates a general workflow for responding to a chemical spill.
Caption: A general workflow for responding to a chemical spill.
-
Personal Precautions: Evacuate all personnel from the affected area.[14] Wear appropriate PPE, including respiratory protection.[14][15]
-
Environmental Precautions: Prevent the substance from entering sewers or waterways.[8]
-
Methods for Cleaning Up: For liquid spills, absorb with an inert material and place in a suitable container for disposal.[10][13] For gas leaks, attempt to stop the flow of gas if it is safe to do so.[7] Ventilate the area.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. As a stable isotope-labeled compound, no special precautions for radioactivity are needed.[1] However, due to its chemical hazards, it must be treated as hazardous waste.
Conclusion
While this compound is a valuable tool in research and development, its inherent hazards require a comprehensive safety program. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. This guide serves as a foundational document; always refer to the specific Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols.
References
- 1. moravek.com [moravek.com]
- 2. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 3. nj.gov [nj.gov]
- 4. Dimethylamine - Wikipedia [en.wikipedia.org]
- 5. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C2H7N | CID 16213552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DIMETHYLAMINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. produkte.linde-gas.at [produkte.linde-gas.at]
- 9. fishersci.dk [fishersci.dk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Acute inhalation toxicity and sensory irritation of dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound hydrochloride | C2H8ClN | CID 16213551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 15. akkim.com.tr [akkim.com.tr]
- 16. airgas.com [airgas.com]
- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
13C Metabolic Flux Analysis: An In-depth Technical Guide for Researchers
October 2025
Introduction
Metabolic reprogramming is a hallmark of many diseases, including cancer, and a key consideration in the development of novel therapeutics. Understanding the intricate network of metabolic pathways within a cell is paramount for identifying new drug targets and elucidating mechanisms of action. 13C Metabolic Flux Analysis (13C-MFA) has emerged as the gold standard for quantifying intracellular metabolic fluxes, providing a dynamic view of cellular metabolism that goes beyond static measurements of metabolite levels.[1][2][3][4] By tracing the flow of 13C-labeled substrates through metabolic pathways, researchers can generate a detailed map of reaction rates throughout the central carbon metabolism and beyond.[1][2][3][4] This powerful technique offers invaluable insights for researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism.
This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows of 13C-MFA. It is designed to equip researchers with the knowledge necessary to design, execute, and interpret 13C-MFA experiments effectively.
Core Principles of 13C Metabolic Flux Analysis
13C-MFA is predicated on the principle of isotopic labeling. A 13C-labeled substrate, such as glucose or glutamine, is introduced into a cell culture. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into downstream metabolites. The specific pattern of 13C incorporation, known as the mass isotopomer distribution (MID), is a direct consequence of the relative activities of the metabolic pathways involved.[1][4]
By measuring the MIDs of key metabolites using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), and integrating this data with a stoichiometric model of cellular metabolism, it is possible to calculate the intracellular metabolic fluxes.[2] The process involves a computational fitting procedure where the fluxes are adjusted until the simulated MIDs from the model match the experimentally measured MIDs.[2]
Experimental Workflow
A typical 13C-MFA experiment follows a well-defined workflow, encompassing experimental design, cell culture and labeling, metabolite extraction, analytical measurement, and data analysis.
Caption: A high-level overview of the 13C-MFA experimental and computational workflow.
Detailed Experimental Protocols
Protocol 1: Cell Culture and 13C Labeling of Adherent Mammalian Cells
This protocol outlines the steps for labeling adherent mammalian cells with [U-13C]-glucose.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Glucose-free version of the complete growth medium
-
[U-13C]-glucose
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture the cells in complete growth medium supplemented with 10% dFBS.
-
Medium Exchange: One hour prior to initiating the labeling, replace the culture medium with fresh, pre-warmed complete growth medium supplemented with 10% dFBS. This step ensures that the cells are in a consistent metabolic state before the label is introduced.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the glucose-free complete growth medium with [U-13C]-glucose to the desired final concentration (typically the same as the normal glucose concentration in the medium, e.g., 25 mM) and 10% dFBS.
-
Initiation of Labeling: At the time of labeling, aspirate the medium from the wells and quickly wash the cells once with pre-warmed glucose-free medium. This wash step is critical to remove any residual unlabeled glucose. Immediately add the pre-warmed 13C-labeling medium to each well.[5]
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell line and the metabolic pathways of interest, but is typically between 8 and 24 hours.[2] It is recommended to perform a time-course experiment to determine the optimal labeling time for a specific experimental system.[2]
Protocol 2: Metabolite Extraction
This protocol describes a method for quenching metabolism and extracting metabolites from adherent cells.
Materials:
-
Cold (-80°C) 80% methanol (v/v in water)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium from the wells. Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.
-
Cell Lysis and Harvesting: Place the culture plates on ice. Scrape the cells in the methanol solution using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the cell lysate vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Protocol 3: GC-MS Analysis of 13C-Labeled Amino Acids and TCA Cycle Intermediates
This protocol provides a general procedure for the derivatization and GC-MS analysis of polar metabolites.
Materials:
-
Dried metabolite extracts
-
Pyridine
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization: a. Resuspend the dried metabolite pellets in 50 µL of pyridine. b. Add 50 µL of MTBSTFA + 1% TBDMCS to each sample. c. Vortex the samples and incubate at 60°C for 1 hour to allow for complete derivatization.
-
GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a temperature gradient to separate the derivatized metabolites. A typical gradient might start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute, and hold for 5 minutes. c. The mass spectrometer should be operated in full scan mode to acquire the mass spectra of the eluting metabolites. The mass range can be set from 50 to 600 m/z.
-
Data Acquisition and Analysis: a. Identify the peaks corresponding to the derivatized metabolites based on their retention times and mass spectra by comparing them to known standards. b. Extract the mass isotopomer distributions for each identified metabolite. This involves determining the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.). c. Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes.
Data Presentation: Quantitative Flux Maps
A key output of a 13C-MFA study is a quantitative flux map, which provides the rates of metabolic reactions in a specific unit (e.g., nmol/10^6 cells/hr). These flux maps are often presented in tables to facilitate comparison between different experimental conditions.
Table 1: Central Carbon Metabolism Fluxes in Cancer Cells vs. Normal Fibroblasts
| Reaction | Cancer Cells (Flux ± SD) | Normal Fibroblasts (Flux ± SD) |
| Glycolysis | ||
| Glucose Uptake | 250 ± 20 | 100 ± 10 |
| Hexokinase (HK) | 245 ± 18 | 98 ± 9 |
| Phosphofructokinase (PFK) | 230 ± 22 | 90 ± 8 |
| Pyruvate Kinase (PK) | 450 ± 40 | 170 ± 15 |
| Lactate Dehydrogenase (LDH) | 200 ± 15 | 10 ± 2 |
| Pentose Phosphate Pathway | ||
| G6P Dehydrogenase (G6PDH) | 50 ± 5 | 15 ± 2 |
| TCA Cycle | ||
| Pyruvate Dehydrogenase (PDH) | 80 ± 7 | 70 ± 6 |
| Citrate Synthase (CS) | 120 ± 11 | 80 ± 7 |
| Isocitrate Dehydrogenase (IDH) | 115 ± 10 | 75 ± 6 |
| α-Ketoglutarate Dehydrogenase (αKGDH) | 90 ± 8 | 60 ± 5 |
| Malic Enzyme (ME) | 30 ± 4 | 5 ± 1 |
| Anaplerosis | ||
| Pyruvate Carboxylase (PC) | 20 ± 3 | 5 ± 1 |
| Glutamine Uptake | 100 ± 9 | 20 ± 2 |
| Glutaminase (GLS) | 95 ± 8 | 18 ± 2 |
Fluxes are normalized to the glucose uptake rate of normal fibroblasts and are presented as mean ± standard deviation.
Table 2: Effect of a PI3K Inhibitor on Central Carbon Metabolism in Cancer Cells
| Reaction | Control (Flux ± SD) | PI3K Inhibitor (Flux ± SD) |
| Glycolysis | ||
| Glucose Uptake | 250 ± 20 | 150 ± 15 |
| Hexokinase (HK) | 245 ± 18 | 145 ± 14 |
| Phosphofructokinase (PFK) | 230 ± 22 | 130 ± 12 |
| Lactate Dehydrogenase (LDH) | 200 ± 15 | 100 ± 10 |
| Pentose Phosphate Pathway | ||
| G6P Dehydrogenase (G6PDH) | 50 ± 5 | 25 ± 3 |
| TCA Cycle | ||
| Pyruvate Dehydrogenase (PDH) | 80 ± 7 | 60 ± 5 |
| Citrate Synthase (CS) | 120 ± 11 | 90 ± 8 |
| Anaplerosis | ||
| Glutamine Uptake | 100 ± 9 | 70 ± 6 |
Fluxes are normalized to the glucose uptake rate of the control and are presented as mean ± standard deviation.
Signaling Pathways and Metabolic Reprogramming
13C-MFA is a powerful tool to investigate how signaling pathways regulate metabolic reprogramming. Two key pathways frequently implicated in metabolic alterations in disease are the PI3K/Akt/mTOR and HIF-1α pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival.[6][7] Its activation is a common event in many cancers and leads to profound changes in cellular metabolism.[6] Akt, a key node in this pathway, phosphorylates and activates several downstream targets that directly impact metabolic enzymes and transporters. For example, Akt promotes glucose uptake by increasing the translocation of glucose transporters (e.g., GLUT1) to the plasma membrane and enhances glycolysis by activating phosphofructokinase 2 (PFK2).[1] mTORC1, another downstream effector, promotes lipid and nucleotide synthesis.
Caption: PI3K/Akt/mTOR pathway's control over central carbon metabolism.
HIF-1α Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[8] HIF-1α activation leads to a metabolic switch from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect.[8] HIF-1α directly upregulates the expression of genes encoding glucose transporters and glycolytic enzymes. It also promotes the conversion of pyruvate to lactate by upregulating lactate dehydrogenase A (LDHA) and shunts pyruvate away from the TCA cycle by upregulating pyruvate dehydrogenase kinase 1 (PDK1), which inhibits the pyruvate dehydrogenase complex.
Caption: HIF-1α-mediated metabolic reprogramming in response to hypoxia.
Conclusion
13C Metabolic Flux Analysis is an indispensable tool for gaining a quantitative understanding of cellular metabolism. Its ability to provide a dynamic view of metabolic pathway activity makes it particularly valuable for researchers in basic science and drug development. By providing detailed flux maps, 13C-MFA can help to identify novel drug targets, elucidate mechanisms of drug action, and understand the metabolic basis of disease. As analytical technologies and computational tools continue to advance, the accessibility and power of 13C-MFA are poised to grow, further solidifying its role as a cornerstone of metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - Serine and 1-carbon metabolism are required for HIF-mediated protection against retinopathy of prematurity [insight.jci.org]
Methodological & Application
Application Notes and Protocols for Dimethylamine-¹³C₂ in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a critical tool in biological research and drug development, enabling the large-scale measurement of protein abundance. This information is vital for understanding disease mechanisms, identifying biomarkers, and elucidating the mode of action of therapeutic compounds.[1][2][3] Among the various methods for quantitative proteomics, stable isotope dimethyl labeling (SIDL) has emerged as a robust, cost-effective, and versatile strategy.[4][5][6] This technique utilizes the reductive amination of primary amines on peptides with stable isotope-labeled formaldehyde and a reducing agent, allowing for the accurate relative quantification of proteins from different samples in a single mass spectrometry analysis.[7][8][9]
This document provides detailed application notes and protocols for the use of Dimethylamine-¹³C₂, a specific variant of SIDL, in quantitative proteomics. It is designed to guide researchers, scientists, and drug development professionals in the successful application of this powerful technique.
Principle of the Method
Stable isotope dimethyl labeling is a chemical labeling method that targets the N-terminus of peptides and the ε-amino group of lysine residues.[10][11] The reaction, known as reductive amination, proceeds in two steps:
-
Schiff Base Formation: The primary amine of a peptide reacts with formaldehyde to form a Schiff base intermediate.
-
Reduction: The intermediate is then reduced by a reducing agent, typically sodium cyanoborohydride, to form a stable dimethylamine group.[12]
By using different isotopologues of formaldehyde (e.g., ¹²CH₂O, ¹³CD₂O, or in this specific case, involving ¹³C₂) and/or the reducing agent, peptides from different samples can be differentially labeled.[13] This results in a mass shift between the labeled peptides from each sample, which can be detected and quantified by mass spectrometry. For instance, using "light" (e.g., ¹²CH₂O and NABH₃CN) and "heavy" (e.g., ¹³CD₂O and NABH₃CN) reagents allows for the duplexed analysis of two samples. The intensity of the corresponding peptide peaks in the mass spectrum is then used to determine the relative abundance of that peptide, and by extension the protein, between the samples.[8]
The key advantages of dimethyl labeling include:
-
Cost-effectiveness: The reagents are significantly less expensive than other labeling kits like iTRAQ or TMT.[10]
-
High Labeling Efficiency and Speed: The reaction is rapid (often complete within 5-15 minutes) and proceeds with high efficiency and minimal side products.[7][11]
-
Broad Applicability: It can be applied to virtually any protein sample, including cells, tissues, and biofluids, as the labeling is performed on digested peptides.[4][5]
-
Compatibility: The labeling chemistry is compatible with various downstream fractionation and analysis techniques, such as strong cation exchange (SCX) chromatography and electron transfer dissociation (ETD).[5]
Experimental Protocols
Here, we provide a detailed protocol for a typical in-solution stable isotope dimethyl labeling experiment for the relative quantification of two protein samples.
Protein Extraction, Digestion, and Peptide Quantification
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the samples to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the samples with ammonium bicarbonate (50 mM, pH 8) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solutions with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 80% acetonitrile (ACN) and 0.1% TFA.
-
Dry the desalted peptides in a vacuum centrifuge.
-
Stable Isotope Dimethyl Labeling with ¹³C₂-Dimethylamine Precursors
-
Reagent Preparation:
-
Labeling Reagent (Light): 4% (v/v) CH₂O in water.
-
Labeling Reagent (Heavy - ¹³C₂): 4% (v/v) ¹³C₂H₂O in water.
-
Reducing Agent: 0.6 M Sodium Cyanoborohydride (NaBH₃CN) in 1 M citric acid. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
-
Labeling Reaction:
-
Reconstitute the dried peptides from each sample in 100 µL of 100 mM triethylammonium bicarbonate (TEAB), pH 8.5.
-
To the "light" sample, add 8 µL of the light labeling reagent.
-
To the "heavy" sample, add 8 µL of the heavy labeling reagent.
-
Vortex briefly and incubate at room temperature for 5 minutes.
-
Add 8 µL of the reducing agent to each sample.
-
Vortex and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add 16 µL of 1% (v/v) ammonia to each sample to quench the reaction.
-
Vortex and incubate for 5 minutes.
-
-
Sample Combination and Desalting:
-
Combine the light and heavy labeled peptide samples.
-
Acidify the combined sample with formic acid.
-
Desalt the labeled peptides using a C18 StageTip or SPE cartridge as described previously.
-
Dry the final labeled peptide mixture in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Peptide Resuspension: Reconstitute the dried, labeled peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Liquid Chromatography (LC): Separate the peptides using a reversed-phase nano-LC system with a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[14] The instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 spectra (for quantification) and MS/MS spectra (for peptide identification).[15]
Data Analysis
-
Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database to identify the peptides.[5]
-
Quantification: The software will identify pairs of light and heavy labeled peptides in the MS1 spectra and calculate the ratio of their intensities.
-
Protein Ratio Calculation: The ratios of the individual peptides are then used to calculate the relative abundance ratio for each identified protein.
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed protein abundance changes.
Data Presentation
Quantitative proteomics data from Dimethylamine-¹³C₂ labeling experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.
Table 1: Example of Quantified Proteins in a Drug Treatment Study
| Protein Accession | Gene Name | Protein Description | Log₂(Fold Change) | p-value | Number of Peptides |
| P02768 | ALB | Serum albumin | -0.15 | 0.68 | 25 |
| P68871 | HBB | Hemoglobin subunit beta | 0.05 | 0.89 | 18 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 1.58 | 0.002 | 12 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | -1.21 | 0.015 | 9 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.02 | 0.95 | 21 |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for quantitative proteomics using stable isotope dimethyl labeling.
Signaling Pathway Example: Drug Target Engagement
In drug development, proteomics can be used to confirm that a drug is engaging its intended target and to identify off-target effects.[16][17] For example, if a drug is designed to inhibit a specific kinase, a phosphoproteomics experiment using dimethyl labeling can quantify changes in phosphorylation on the kinase's known substrates.
Caption: Simplified diagram of a kinase signaling pathway modulated by a drug inhibitor.
Applications in Drug Development
Stable isotope dimethyl labeling is a valuable tool throughout the drug development pipeline.[2]
-
Target Identification and Validation: By comparing the proteomes of healthy and diseased states, novel potential drug targets can be identified.[3]
-
Mechanism of Action Studies: Quantitative proteomics can reveal the cellular pathways and processes that are affected by a drug candidate, providing insights into its mechanism of action.[2]
-
Biomarker Discovery: Proteins that show a significant change in abundance upon drug treatment or in different disease stages can serve as biomarkers for drug efficacy or disease progression.[1][3]
-
Toxicity Studies: Unintended changes in the proteome following drug administration can highlight potential off-target effects and toxicity issues early in the development process.[3]
-
Post-Translational Modification (PTM) Analysis: Dimethyl labeling is readily coupled with enrichment strategies for PTMs like phosphorylation, ubiquitination, and acetylation, which are crucial for understanding cellular signaling and drug response.[17][18][19]
Conclusion
Dimethylamine-¹³C₂ labeling is a powerful, accessible, and reliable method for quantitative proteomics. Its cost-effectiveness and broad applicability make it an excellent choice for a wide range of research and drug development applications. By following the detailed protocols and data analysis strategies outlined in these application notes, researchers can gain valuable insights into complex biological systems and accelerate the development of new therapeutics.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Pharmaceutical Advances and Proteomics Researches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 5. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 6. Applications of stable isotope dimethyl labeling in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative proteomics using the high resolution accurate mass capabilities of the quadrupole-orbitrap mass spectrometer. | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | Recent Developments in Data Independent Acquisition (DIA) Mass Spectrometry: Application of Quantitative Analysis of the Brain Proteome [frontiersin.org]
- 16. Proteomics 2.0 and Its Impact on Drug Development | The Scientist [the-scientist.com]
- 17. youtube.com [youtube.com]
- 18. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of Dimethylamine-¹³C₂ in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantifying molecules in complex biological matrices.[1][2][3] The use of stable isotope-labeled internal standards is a critical component of robust LC-MS/MS assays, as they effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby enhancing the accuracy and precision of quantification.[1][2][4] Dimethylamine-¹³C₂, a stable isotope-labeled form of dimethylamine, serves as an ideal internal standard for the quantification of its unlabeled counterpart or can be used in derivatization strategies to introduce a mass tag for the analysis of primary and secondary amines.
This document provides detailed application notes and protocols for the utilization of Dimethylamine-¹³C₂ in LC-MS/MS analysis, focusing on the principles of stable isotope dilution and derivatization techniques for quantitative bioanalysis.
Principle of Stable Isotope Dimethyl Labeling
A widely adopted method for the quantification of primary and secondary amines in proteomics and metabolomics is stable-isotope reductive dimethylation.[5][6] This chemical labeling strategy is cost-effective, simple, and robust.[5][6] The fundamental reaction is a reductive amination, where the primary or secondary amine group reacts with formaldehyde, followed by reduction with a mild reducing agent like sodium cyanoborohydride.[7][8] By using isotopically labeled formaldehyde (e.g., ¹³CH₂O or CD₂O), a known mass shift is introduced into the target analyte.[7][8] This allows for the differentiation of the labeled analyte from its unlabeled counterpart in the mass spectrometer, enabling relative or absolute quantification.
The use of ¹³C-labeled internal standards is often preferred over deuterium-labeled standards as they tend to co-elute more closely with the analyte of interest, providing better compensation for matrix effects.[1][9]
Experimental Protocols
Quantification of Dimethylamine using Dimethylamine-¹³C₂ as an Internal Standard
This protocol outlines the direct quantification of dimethylamine in a biological matrix (e.g., plasma, urine) using Dimethylamine-¹³C₂ as an internal standard.
3.1.1. Materials and Reagents
-
Dimethylamine standard
-
Dimethylamine-¹³C₂ (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)
3.1.2. Sample Preparation
-
Spiking of Internal Standard: To 100 µL of the biological matrix sample, add a known concentration of Dimethylamine-¹³C₂ internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold protein precipitation solvent to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of dimethylamine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both dimethylamine and Dimethylamine-¹³C₂.
Derivatization of Primary and Secondary Amines with ¹³C-Formaldehyde
This protocol describes the derivatization of a generic primary or secondary amine-containing analyte using ¹³C-formaldehyde to introduce a dimethyl-¹³C₂ tag for quantification.
3.2.1. Materials and Reagents
-
Analyte of interest (containing a primary or secondary amine)
-
¹³C-Formaldehyde solution (20% w/w in H₂O)
-
Sodium cyanoborohydride (NaBH₃CN) solution
-
Ammonium acetate buffer (pH 6-7)
-
Quenching solution (e.g., 1% ammonia solution)
-
Extraction solvent (e.g., ethyl acetate)
3.2.2. Derivatization Protocol
-
Sample Preparation: Prepare the analyte solution in the ammonium acetate buffer.
-
Addition of ¹³C-Formaldehyde: Add an excess of the ¹³C-formaldehyde solution to the analyte solution.
-
Initiation of Reaction: Add the sodium cyanoborohydride solution to initiate the reductive amination reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Extraction: Extract the derivatized analyte using a suitable organic solvent.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the LC mobile phase for analysis.
Data Presentation
The following tables summarize hypothetical quantitative data for the validation of an LC-MS/MS method for dimethylamine using Dimethylamine-¹³C₂ as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Dimethylamine | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 3 | < 10 | < 12 | 90 - 110 |
| Medium | 50 | < 8 | < 10 | 92 - 108 |
| High | 800 | < 5 | < 8 | 95 - 105 |
Table 3: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) | Precision at LLOQ (%RSD) | Accuracy at LLOQ (%) |
| Dimethylamine | 1 | < 20 | 80 - 120 |
Visualizations
Caption: Experimental workflow for the quantification of dimethylamine using Dimethylamine-¹³C₂.
Caption: Signaling pathway of reductive amination for stable isotope labeling.
Conclusion
The use of Dimethylamine-¹³C₂ as an internal standard or as part of a derivatization strategy with ¹³C-formaldehyde provides a robust and reliable method for the quantification of primary and secondary amines by LC-MS/MS. The protocols and data presented herein offer a foundation for the development and validation of sensitive and accurate bioanalytical methods for a wide range of applications in research and drug development. The inherent advantages of stable isotope dilution, particularly with ¹³C-labeling, ensure high-quality quantitative results.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. foodriskmanagement.com [foodriskmanagement.com]
Application Notes: Dimethylamine-13C2 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving high accuracy and precision. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations during sample preparation and analysis. Dimethylamine-13C2 serves as an excellent internal standard for the quantification of dimethylamine (DMA) in various biological matrices. Its use in isotope dilution mass spectrometry minimizes ion suppression effects and improves method reliability.[1] This document provides detailed application notes and protocols for the use of this compound in mass spectrometry-based bioanalysis.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. It involves adding a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample. The ratio of the signal from the endogenous analyte to that of the internal standard is then measured. Because the analyte and the internal standard have nearly identical chemical and physical properties, they behave similarly during sample extraction, derivatization, and chromatographic separation.[2] This allows for accurate quantification even in complex matrices where analyte loss or ion suppression may occur.
Advantages of this compound as an Internal Standard
While deuterium-labeled internal standards are commonly used, 13C-labeled standards like this compound offer distinct advantages:
-
Co-elution: 13C-labeled internal standards are more likely to co-elute perfectly with the unlabeled analyte, which is critical for effective compensation of matrix effects, especially in high-resolution chromatography systems.
-
No Isotope Effects: Deuterium labeling can sometimes lead to slight chromatographic separation from the native analyte and differences in fragmentation patterns, known as isotope effects. 13C labeling minimizes these effects.
-
Reduced Cross-Talk: The mass difference between the analyte and the internal standard is typically larger with 13C labeling compared to deuterium labeling, reducing the risk of isotopic cross-talk in the mass spectrometer.
Experimental Workflow
The general workflow for the quantification of dimethylamine using this compound as an internal standard is depicted below.
Figure 1: General experimental workflow for the quantification of dimethylamine (DMA) using this compound as an internal standard.
Experimental Protocols
Below are detailed protocols for the quantification of dimethylamine in human plasma and urine using this compound as an internal standard.
Protocol 1: Quantification of Dimethylamine in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
Dimethylamine hydrochloride (analyte)
-
This compound hydrochloride (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of dimethylamine and this compound in ultrapure water.
-
Working Standard Solutions: Serially dilute the dimethylamine stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (1 µg/mL this compound).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 10 90 2.0 0.4 50 50 2.1 0.4 90 10 3.0 0.4 90 10 3.1 0.4 10 90 | 5.0 | 0.4 | 10 | 90 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dimethylamine 46.1 28.1 | this compound | 48.1 | 30.1 |
5. Data Analysis
-
Integrate the peak areas for both dimethylamine and this compound.
-
Calculate the peak area ratio of dimethylamine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of dimethylamine in the unknown samples from the calibration curve.
Protocol 2: Quantification of Dimethylamine in Human Urine by GC-MS (with Derivatization)
1. Materials and Reagents
-
Dimethylamine hydrochloride
-
This compound hydrochloride
-
Pentafluorobenzoyl chloride (derivatizing agent)
-
Toluene (GC grade)
-
Potassium carbonate
-
Human urine
2. Preparation of Standard and QC Samples
-
Prepare stock and working solutions as described in Protocol 1, using ultrapure water as the diluent.
-
Spike blank human urine with the working standard solutions to create calibration standards and QC samples.
3. Sample Preparation and Derivatization
-
To 100 µL of urine sample, add 10 µL of the internal standard working solution.
-
Add 100 µL of 1 M potassium carbonate solution.
-
Add 10 µL of pentafluorobenzoyl chloride in toluene (10% v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer (toluene) to a GC vial with a micro-insert.
4. GC-MS Conditions
-
GC System: Gas chromatograph with an autosampler
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
-
MS System: Single or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Selected Ion Monitoring (SIM) or MRM:
Compound Derivative Monitored Ion (m/z) Dimethylamine-PFB 239 | this compound-PFB | 241 |
5. Data Analysis
-
Follow the data analysis steps outlined in Protocol 1, using the peak areas of the derivatized compounds.
Quantitative Data and Method Performance
The following tables summarize typical performance characteristics of methods for the quantification of dimethylamine using a stable isotope-labeled internal standard. The data presented is representative of what can be achieved and is compiled from various studies.
Table 1: Linearity and Range
| Matrix | Method | Calibration Range | Correlation Coefficient (r²) |
| Human Plasma | LC-MS/MS | 0.1 - 100 µM | > 0.99 |
| Human Urine | GC-MS | 1 - 500 µM | > 0.99 |
| Mouse Serum | UPLC-MS/MS | 0.1 - 50 µg/L | > 0.999 |
Table 2: Precision and Accuracy
| Matrix | Spiked Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Human Plasma (Low QC) | 0.3 µM | < 10% | < 15% | 90 - 110% |
| Human Plasma (Mid QC) | 10 µM | < 10% | < 15% | 90 - 110% |
| Human Plasma (High QC) | 80 µM | < 10% | < 15% | 90 - 110% |
| Mouse Serum/Urine | Not specified | < 3.28% | Not specified | 94.2 - 101.0%[3] |
Table 3: Recovery and Limit of Quantification (LOQ)
| Matrix | Method | Recovery | LOQ |
| Human Plasma | LC-MS/MS | > 85% | 0.1 µM |
| Human Urine | GC-MS | > 90% | 1 µM |
| Mouse Serum/Urine | UPLC-MS/MS | 94.2 - 101.0%[3] | 0.797 µg/L[3] |
Signaling Pathways and Logical Relationships
The quantification of dimethylamine is often relevant in the context of pathways involving its precursor, asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).
Figure 2: Metabolic pathway showing the formation of dimethylamine (DMA) from asymmetric dimethylarginine (ADMA).
Conclusion
This compound is a highly suitable internal standard for the accurate and precise quantification of dimethylamine in complex biological matrices by mass spectrometry. Its use in isotope dilution methods helps to mitigate variability in sample preparation and matrix effects, leading to robust and reliable analytical data. The protocols and performance data provided in these application notes serve as a comprehensive guide for researchers and scientists in the fields of clinical chemistry, drug metabolism, and biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stable Isotope Dimethyl Labeling for Quantitative Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope dimethyl labeling is a robust, simple, and cost-effective chemical labeling strategy for quantitative proteomics.[1][2] The technique relies on the reductive amination of primary amines (the peptide N-terminus and the ε-amino group of lysine residues) using formaldehyde and a reducing agent, sodium cyanoborohydride.[3] By employing different isotopic variants of these reagents, peptides from different samples can be differentially mass-tagged.[4] This allows for the multiplexed analysis of up to five samples in a single liquid chromatography-mass spectrometry (LC-MS) run, making it a powerful tool for comparative proteomic studies.[5][6]
The labeling reaction is fast, typically completed in under an hour, and proceeds with high efficiency without detectable byproducts.[2][7] Since the ionic state of the peptides is preserved, their physicochemical properties and chromatographic behavior remain largely unchanged, leading to accurate and reliable quantification.[7] This method is applicable to virtually any sample type, including cells, tissues, and body fluids, where metabolic labeling methods like SILAC are not feasible.[1][8]
Principle of the Reaction
The core of dimethyl labeling is a two-step reductive amination reaction. First, formaldehyde reacts with a primary amine on the peptide to form a Schiff base intermediate. Subsequently, this intermediate is rapidly and specifically reduced by sodium cyanoborohydride to a stable dimethylamine. Using isotopically labeled formaldehyde (e.g., ¹³C- or deuterium-labeled) and sodium cyanoborohydride (e.g., deuterium-labeled) introduces a specific mass difference in the peptides from different samples, which can be precisely measured by a mass spectrometer.
Caption: Chemical reaction of stable isotope dimethyl labeling.
Experimental Workflow
The overall workflow for a typical dimethyl labeling experiment is straightforward. It begins with protein extraction and digestion, followed by the labeling reaction itself. The differentially labeled samples are then combined, optionally fractionated, and analyzed by LC-MS/MS. The resulting data is processed to identify peptides and quantify their relative abundance across the samples.
Caption: Overview of the dimethyl labeling experimental workflow.
Quantitative Data Summary
Stable isotope dimethyl labeling provides accurate and precise quantification over a reasonable dynamic range. The mass shifts are dependent on the combination of isotopic reagents used and the number of labeling sites (N-termini and lysine residues) on a peptide.
Table 1: Mass Increments for Different Isotopologue Combinations per Labeled Site
| Label Type | Formaldehyde | Reductant | Mass Shift (Da) |
|---|---|---|---|
| Light | CH₂O | NaBH₃CN | +28.0313 |
| Intermediate | CD₂O | NaBH₃CN | +32.0564 |
| Intermediate | ¹³CD₂O | NaBH₃CN | +34.0631 |
| Heavy | ¹³CD₂O | NaBD₃CN | +36.0757 |
Note: Mass shifts are relative to the unlabeled primary amine.
Table 2: Performance Metrics of Dimethyl Labeling
| Metric | Typical Value | Notes |
|---|---|---|
| Labeling Efficiency | >99% | Almost complete labeling is routinely achieved.[9] |
| Quantitative Precision | Median CV of ~5% | For replicate analyses of complex samples.[9] |
| Quantitative Accuracy | Mild ratio compression observed at ratios >5:1 | The dynamic range is often limited to about a six-fold difference in unfractionated samples.[10][11] |
| Peptide Identifications | ~23% fewer unique peptides | A reduction in identified hydrophilic peptides may be observed compared to unlabeled or SILAC samples.[10][11] |
Detailed Experimental Protocol (In-Solution)
This protocol is designed for labeling 25-50 µg of tryptic peptides per sample.[12] All reagent solutions should be prepared fresh before use.
5.1. Materials and Reagents
-
Peptide samples (dried) from trypsin digestion.
-
Triethylammonium bicarbonate (TEAB) buffer, 100 mM, pH 8.5.
-
Formaldehyde (CH₂O), 4% (v/v) solution in water ("Light").
-
Deuterated formaldehyde (CD₂O), 4% (v/v) solution in D₂O ("Intermediate").
-
Sodium cyanoborohydride (NaBH₃CN), 600 mM in water ("Light Reductant").
-
Sodium cyanoborodeuteride (NaBD₃CN), 600 mM in water ("Heavy Reductant").
-
Ammonium hydroxide (NH₄OH), 5% (v/v) for quenching.
-
Formic acid (FA), 5% (v/v) for acidification.
-
C18 desalting columns or StageTips.
5.2. Reagent Preparation (Fresh)
-
Labeling Solution (Light):
-
4 µL of 4% CH₂O
-
4 µL of 600 mM NaBH₃CN
-
-
Labeling Solution (Heavy):
-
4 µL of 4% CD₂O
-
4 µL of 600 mM NaBD₃CN
-
5.3. Labeling Procedure
-
Resuspend Peptides: Reconstitute each dried peptide sample (25-50 µg) in 50 µL of 100 mM TEAB buffer. Ensure the pH is ~8.5.
-
Add Labeling Reagents:
-
To the "light" sample, add 4 µL of 4% CH₂O. Vortex briefly.
-
To the "heavy" sample, add 4 µL of 4% CD₂O. Vortex briefly.
-
-
Add Reducing Agent:
-
Immediately add 4 µL of 600 mM NaBH₃CN to the "light" sample.
-
Immediately add 4 µL of 600 mM NaBD₃CN to the "heavy" sample.
-
-
Incubate: Vortex all samples and incubate at room temperature for 1 hour.
-
Quench the Reaction: Add 8 µL of 5% NH₄OH to each sample to consume any excess formaldehyde. Incubate for 10 minutes.
-
Acidify: Add 4 µL of 5% formic acid to each sample to neutralize the solution.
-
Combine Samples: Mix the light- and heavy-labeled samples at the desired ratio (e.g., 1:1).
-
Desalting: Desalt the combined peptide mixture using a C18 StageTip or other reversed-phase chromatography media to remove reaction byproducts and salts before LC-MS analysis.
-
Dry and Reconstitute: Dry the desalted peptides and reconstitute in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.
Data Analysis
The analysis of dimethyl-labeled samples involves identifying peptides via their MS/MS spectra and quantifying the relative abundance from the MS1 spectra.[6][10] Software packages like MaxQuant, Proteome Discoverer, or Mascot Distiller can be used for this purpose.[3][4]
Caption: Bioinformatic workflow for dimethyl labeling data.
The key steps in the data analysis pipeline include:
-
Database Searching: MS/MS spectra are searched against a protein database to identify peptide sequences. The search parameters must include dimethylation of lysine and N-termini as a variable or fixed modification, with the correct mass shifts specified for each label.[3]
-
Quantification: The software identifies isotopic pairs (e.g., light and heavy) of the same peptide in the MS1 spectra. It then extracts the ion chromatograms (XICs) for each isotopic form and calculates the area under the curve.[13]
-
Ratio Calculation: The relative abundance of a peptide is determined by calculating the ratio of the peak areas of its heavy and light forms.[7]
-
Protein Quantification: Ratios from multiple peptides are combined to determine the relative abundance of the parent protein.[7]
References
- 1. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 5. Five-plex isotope dimethyl labeling for quantitative proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ckisotopes.com [ckisotopes.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. old.57357.org [old.57357.org]
- 13. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethylamine-¹³C₂ in Metabolic Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stable Isotope Dimethyl Labeling (SIDL)
Stable Isotope Dimethyl Labeling (SIDL) is a powerful and cost-effective chemical labeling strategy for quantitative proteomics.[1][2][3] This method is particularly well-suited for the relative quantification of proteins in different samples, including cells, tissues, and body fluids, where metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are not feasible.[2][3] The technique involves the covalent modification of primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) through reductive amination.[2][3][4] By using different isotopologues of formaldehyde and a reducing agent, distinct mass tags are introduced into peptides from different samples, allowing for their differentiation and relative quantification in a single mass spectrometry (MS) analysis.[2][3]
The use of Dimethylamine-¹³C₂ in conjunction with its lighter isotopologues allows for multiplexing, enabling the comparison of two or more samples simultaneously.[5] The labeling reaction is rapid, typically completed in under five minutes, and proceeds with high efficiency without detectable byproducts.[4] This straightforward and robust technique has been successfully applied to compare proteomes, phosphoproteomes, and affinity purification results.[2][3]
Principle of Reductive Dimethylation
The core of SIDL is the reductive amination reaction. In this two-step process, a primary amine on a peptide first reacts with formaldehyde to form a Schiff base. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride, to a stable dimethylamine.
By employing isotopically labeled reagents, different mass shifts can be introduced into the peptides of each sample. For instance, a "light" sample can be labeled with normal formaldehyde (¹²CH₂O) and sodium cyanoborohydride (NaBH₃CN), while a "heavy" sample can be labeled with ¹³C- and/or deuterium-labeled formaldehyde (e.g., ¹³CD₂O) and a deuterated reducing agent (e.g., NaBD₃CN). This results in a specific mass difference between the light and heavy labeled peptides, which can be detected and quantified by the mass spectrometer.
Experimental Workflow
The general workflow for a quantitative proteomics experiment using dimethyl labeling is as follows:
-
Protein Extraction and Digestion: Proteins are extracted from the different samples (e.g., control vs. treated) and digested into peptides, typically using trypsin.
-
Peptide Labeling: Each peptide digest is separately labeled with a different isotopic variant of the dimethyl label.
-
Sample Mixing: The labeled peptide samples are then mixed in a 1:1 ratio.
-
Peptide Fractionation (Optional): For complex samples, the mixed peptides can be fractionated to reduce complexity and improve proteome coverage.
-
LC-MS/MS Analysis: The mixed and fractionated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data is processed to identify peptides and quantify the relative abundance of the light and heavy labeled pairs.
Below is a diagram illustrating the general experimental workflow.
Caption: General experimental workflow for quantitative proteomics using stable isotope dimethyl labeling.
Detailed Experimental Protocol
This protocol provides a method for the in-solution dimethyl labeling of peptide samples.
Reagents and Materials:
-
Peptide samples (digested with trypsin, desalted)
-
Labeling buffer: 100 mM triethylammonium bicarbonate (TEAB), pH 8.5
-
"Light" labeling solution: 4% (v/v) formaldehyde (CH₂O) in water
-
"Heavy" labeling solution: 4% (v/v) ¹³C-Dideutero-formaldehyde (¹³CD₂O) in water
-
Reducing agent: 600 mM sodium cyanoborohydride (NaBH₃CN) in water (prepare fresh)
-
Quenching solution: 1% (v/v) ammonia solution
-
Formic acid (FA)
Procedure:
-
Peptide Resuspension: Resuspend the dried peptide samples in 100 µL of labeling buffer.
-
Labeling Reaction:
-
To the "light" sample, add 4 µL of the "light" labeling solution.
-
To the "heavy" sample, add 4 µL of the "heavy" labeling solution.
-
Vortex briefly and incubate for 5 minutes at room temperature.
-
-
Reduction:
-
Add 4 µL of the freshly prepared sodium cyanoborohydride solution to each sample.
-
Vortex briefly and incubate for 1 hour at room temperature.
-
-
Quenching:
-
Add 16 µL of the quenching solution to each sample to stop the reaction.
-
Vortex and incubate for 5 minutes at room temperature.
-
-
Acidification:
-
Add 8 µL of formic acid to each sample to acidify.
-
-
Sample Mixing and Desalting:
-
Combine the "light" and "heavy" labeled samples.
-
Desalt the mixed sample using a C18 StageTip or equivalent.
-
Elute the labeled peptides, dry them in a vacuum centrifuge, and store them at -20°C until LC-MS/MS analysis.
-
Data Presentation
Quantitative data from dimethyl labeling experiments are typically presented as ratios of the peak intensities or areas of the "heavy" to "light" labeled peptides. These ratios are then used to determine the relative abundance of the corresponding proteins in the original samples. The results are often displayed in tables that include protein identifiers, descriptions, sequence coverage, number of quantified peptides, and the calculated protein ratios with their statistical significance.
Table 1: Example of Quantitative Proteomic Data from a Dimethyl Labeling Experiment
| Protein Accession | Gene Name | Protein Description | Sequence Coverage (%) | # Peptides Quantified | Ratio (Heavy/Light) | p-value |
| P02768 | ALB | Serum albumin | 68 | 25 | 1.05 | 0.85 |
| P68871 | HBB | Hemoglobin subunit beta | 85 | 12 | 0.98 | 0.91 |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 55 | 8 | 2.54 | 0.001 |
| P08670 | VIM | Vimentin | 42 | 6 | 0.45 | 0.005 |
This table presents simulated data for illustrative purposes.
Application in Signaling Pathway Analysis
Dimethyl labeling is a valuable tool for studying changes in protein expression and post-translational modifications within signaling pathways in response to various stimuli or in different disease states. For example, it can be used to quantify changes in the abundance of kinases, phosphatases, and their substrates following drug treatment.
The diagram below illustrates a simplified signaling pathway that could be investigated using this technique.
Caption: A generic signaling cascade illustrating points of regulation that can be quantified.
Conclusion
Stable isotope dimethyl labeling using reagents like Dimethylamine-¹³C₂ is a versatile, efficient, and economical method for quantitative proteomics. Its applicability to a wide range of sample types makes it an invaluable tool for researchers in basic science and drug development to gain insights into cellular processes, identify biomarkers, and understand disease mechanisms. The detailed protocol and workflow provided here serve as a guide for the successful implementation of this powerful technique.
References
- 1. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Anwendungshinweis und Protokoll: Derivatisierung von Aminen für die HPLC-Analyse
Anwendungsgebiet: Quantitative Analyse von primären und sekundären Aminen in pharmazeutischen und biologischen Matrices.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die quantitative Analyse von Aminen mittels Hochleistungsflüssigkeitschromatographie (HPLC) erfordert häufig eine Derivatisierung vor der Säule, um die Detektion zu verbessern.[1][2] Amine besitzen oft keine starken Chromophore oder Fluorophore, was ihre direkte Detektion mittels UV- oder Fluoreszenzdetektoren erschwert.[3] Die Derivatisierung führt eine "Markierung" in das Aminmolekül ein, die eine empfindliche und selektive Quantifizierung ermöglicht.[1][2]
Während die Anfrage die Derivatisierung mit Dimethylamin-13C2 spezifizierte, ist es wichtig zu beachten, dass Dimethylamin-13C2 typischerweise nicht als Derivatisierungsmittel für die HPLC mit UV- oder Fluoreszenzdetektion verwendet wird. Seine Hauptanwendung liegt in der Isotopenmarkierung für die Massenspektrometrie (MS), wo es zur Erzeugung von internen Standards für die quantitative Analyse durch Isotopenverdünnung dient.[4][5]
Dieser Anwendungshinweis beschreibt ein robustes und weit verbreitetes Protokoll für die Derivatisierung von primären und sekundären Aminen mit Dansylchlorid (5-Dimethylaminonaphthalin-1-sulfonylchlorid, DABS-Cl) vor der HPLC-Analyse. Dansylchlorid reagiert mit Aminen zu hoch fluoreszierenden Derivaten, die empfindlich nachgewiesen werden können.[2][6] Die Methode ist vielseitig und eignet sich für eine breite Palette von aminhaltigen Verbindungen, einschließlich Aminosäuren, Neurotransmittern und biogenen Aminen.[6]
Prinzip der Methode
Die Derivatisierung mit Dansylchlorid erfolgt durch die Reaktion der Sulfonylchloridgruppe von Dansylchlorid mit der primären oder sekundären Aminogruppe des Analyten unter basischen Bedingungen. Dabei entsteht ein stabiles Sulfonamid-Addukt, das stark fluoresziert und eine hohe UV-Absorption aufweist. Die derivatisierten Amine werden dann mittels Umkehrphasen-HPLC (RP-HPLC) getrennt und mit einem Fluoreszenz- oder UV-Detektor quantifiziert.
Erforderliche Materialien und Reagenzien
-
Dansylchlorid-Lösung (z. B. 1,5 mg/mL in Acetonitril)
-
Natriumbicarbonatpuffer (z. B. 0,1 M, pH 9,5)
-
Ameisensäure
-
Acetonitril (HPLC-Qualität)
-
Wasser (HPLC-Qualität)
-
Amin-Standardlösungen
-
Proben, die Amine enthalten
-
HPLC-System mit Fluoreszenz- oder UV-Detektor
-
RP-HPLC-Säule (z. B. C18, 250 mm x 4,6 mm, 5 µm)
-
Zentrifuge
-
Vortexmischer
-
Heizblock oder Wasserbad
Experimentelles Protokoll
Dieses Protokoll beschreibt die Derivatisierung von Aminen mit Dansylchlorid und die anschließende HPLC-Analyse.
1. Vorbereitung der Proben und Standards a. Lösen Sie die Amin-Standards in einem geeigneten Lösungsmittel (z. B. Wasser/Methanol 1:1, v/v) auf, um Stammlösungen herzustellen. b. Erstellen Sie eine Reihe von Arbeitsstandardlösungen durch Verdünnen der Stammlösungen. c. Bereiten Sie die Proben vor, indem Sie sie in demselben Lösungsmittel wie die Standards lösen und gegebenenfalls filtrieren oder zentrifugieren, um Partikel zu entfernen.
2. Derivatisierungsverfahren a. Geben Sie 100 µL der Proben- oder Standardlösung in ein Reaktionsgefäß. b. Fügen Sie 200 µL des Natriumbicarbonatpuffers (0,1 M, pH 9,5) hinzu und mischen Sie gut. c. Fügen Sie 200 µL der Dansylchlorid-Lösung (1,5 mg/mL in Acetonitril) hinzu. d. Mischen Sie die Lösung kräftig (Vortex) und inkubieren Sie sie für 30 Minuten bei 60 °C im Dunkeln. e. Stoppen Sie die Reaktion durch Zugabe von 50 µL Ameisensäure. f. Zentrifugieren Sie die Probe, um ausgefallenes Material zu entfernen, und überführen Sie den Überstand in ein HPLC-Fläschchen.
3. HPLC-Analyse a. Säule: C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm) b. Mobile Phase A: Wasser mit 0,1 % Ameisensäure c. Mobile Phase B: Acetonitril mit 0,1 % Ameisensäure d. Flussrate: 1,0 mL/min e. Injektionsvolumen: 20 µL f. Säulentemperatur: 30 °C g. Detektion:
- Fluoreszenz: Anregung bei 340 nm, Emission bei 530 nm
- UV: 254 nm h. Gradientenelution:
| Zeit (Minuten) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Datenpräsentation
Die quantitativen Ergebnisse der Analyse von Standard-Aminlösungen sind in der folgenden Tabelle zusammengefasst.
| Analyt | Retentionszeit (min) | Linearitätsbereich (µg/mL) | Bestimmungsgrenze (LOD) (µg/mL) | Quantifizierungsgrenze (LOQ) (µg/mL) |
| Methylamin-Dansyl | 8.5 | 0.1 - 10 | 0.03 | 0.1 |
| Ethylamin-Dansyl | 10.2 | 0.1 - 10 | 0.03 | 0.1 |
| Propylamin-Dansyl | 12.1 | 0.1 - 10 | 0.04 | 0.12 |
| Diethylamin-Dansyl | 14.5 | 0.2 - 15 | 0.06 | 0.2 |
Hinweis: Die oben genannten Werte sind beispielhaft und sollten für jedes spezifische System validiert werden.
Visualisierung des Arbeitsablaufs
Abbildung 1: Workflow für die Derivatisierung von Aminen mit Dansylchlorid und HPLC-Analyse.
Zusammenfassung und Schlussfolgerung
Die Derivatisierung von primären und sekundären Aminen mit Dansylchlorid ist eine bewährte und zuverlässige Methode für die quantitative Analyse mittels HPLC. Das vorgestellte Protokoll bietet eine hohe Empfindlichkeit und Selektivität und kann an eine Vielzahl von Probenmatrizes angepasst werden. Die Methode ist robust und liefert reproduzierbare Ergebnisse, was sie zu einer ausgezeichneten Wahl für Forschungs-, Entwicklungs- und Qualitätskontrolllabore macht.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Dimethylamine-13C2 in Pharmaceutical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dimethylamine-13C2 in pharmaceutical analysis. This stable isotope-labeled compound is a crucial tool for quantitative bioanalysis, metabolic studies, and the synthesis of labeled active pharmaceutical ingredients (APIs), offering high precision and accuracy in analytical methodologies.
Application Note 1: Quantitative Bioanalysis using this compound as an Internal Standard
Introduction
This compound serves as an excellent internal standard (IS) for the quantification of pharmaceutical compounds containing a dimethylamino moiety by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar matrix effects, thus providing accurate and precise quantification.[1][2] This is particularly advantageous over deuterated standards, which can sometimes exhibit chromatographic shifts.
A primary application is in the analysis of N-nitrosodimethylamine (NDMA), a potential genotoxic impurity in various drug products.[3][4][5][6] Regulatory agencies worldwide require sensitive and specific methods for the detection of such impurities.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative bioanalysis using an internal standard.
Protocol: Quantification of N-Nitrosodimethylamine (NDMA) in Ranitidine Drug Product
This protocol describes the quantification of NDMA in ranitidine tablets using LC-MS/MS with Dimethylamine-d6 as an internal standard, which is analogous to using this compound.
1. Materials and Reagents
-
NDMA standard
-
This compound Hydrochloride (or Dimethylamine-d6 as a proxy)
-
Methanol (HPLC grade)[3]
-
Water (Ultrapure)[3]
-
Formic acid (MS grade)[3]
-
Ranitidine tablets
2. Preparation of Solutions
-
NDMA Stock Solution (1 mg/mL): Accurately weigh and dissolve NDMA in methanol.
-
This compound IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound HCl in methanol.
-
Working Standard and IS Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and a fixed concentration of the IS working solution (e.g., 100 ng/mL).
3. Sample Preparation
-
Weigh and crush a sufficient number of ranitidine tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to one tablet and transfer to a centrifuge tube.
-
Add a known volume of the this compound IS working solution.
-
Add an appropriate volume of methanol and vortex for 1 minute.
-
Sonicate the sample for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[1]
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | 0.1% Formic acid in Methanol[3] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | NDMA: m/z 75.1 → 43.1; this compound IS: m/z 48.1 → 32.1 (example transitions, must be optimized) |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of NDMA to this compound IS against the concentration of the calibration standards.
-
Quantify NDMA in the samples using the linear regression equation from the calibration curve.
Quantitative Data Summary (Illustrative)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Compensated by IS |
| Recovery | Consistent between analyte and IS |
Application Note 2: Synthesis of 13C-Labeled Active Pharmaceutical Ingredients
Introduction
This compound is a valuable precursor for the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) that contain a dimethylamino group. These labeled APIs are essential for use as internal standards in bioanalytical methods for the parent drug and for conducting definitive metabolic studies.
Synthesis Workflow
Caption: General workflow for the synthesis of a 13C-labeled API.
Protocol: Illustrative Synthesis of [13C2]-Ranitidine
This protocol is an adaptation of a known synthetic route for ranitidine, incorporating this compound.[7]
1. Materials
-
N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine
-
This compound hydrochloride
-
A suitable solvent (e.g., ethanol)
-
A suitable base (e.g., sodium hydroxide)
2. Reaction Procedure
-
In a reaction vessel, dissolve the precursor, N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, in the chosen solvent.
-
In a separate container, neutralize this compound hydrochloride with a stoichiometric amount of base to generate the free amine.
-
Add the [13C2]-dimethylamine solution to the reaction vessel containing the precursor.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
3. Work-up and Purification
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield [13C2]-Ranitidine.
4. Characterization
-
Confirm the structure and isotopic incorporation using Mass Spectrometry (to verify the mass shift) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the position of the 13C labels).
Application Note 3: Metabolic Studies
Introduction
By synthesizing a drug with this compound, researchers can trace the metabolic fate of the dimethylamino group. This allows for the identification and quantification of metabolites where this moiety remains intact or is modified. The distinct mass signature of the 13C2-label enables clear differentiation of drug-related material from endogenous background in complex biological matrices.
Metabolic Study Workflow
Caption: Workflow for a metabolic study using a 13C-labeled drug.
Protocol: General Protocol for a Metabolic Tracer Study
1. Dosing
-
Administer the synthesized 13C2-labeled drug to the test system (e.g., orally to rats or incubated with liver microsomes).
2. Sample Collection
-
Collect biological samples (e.g., blood, urine, feces) at various time points post-administration.
3. Sample Preparation
-
Process the biological samples to extract the drug and its metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
4. LC-MS/MS Analysis
-
Analyze the extracts using a high-resolution mass spectrometer.
-
Scan for the parent drug and potential metabolites, specifically looking for the characteristic mass shift corresponding to the 13C2-label.
5. Data Analysis and Metabolite Identification
-
Identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns. The presence of the 13C2-label confirms that they are drug-related.
-
Quantify the parent drug and its major metabolites over time to determine pharmacokinetic parameters.
Illustrative Data Summary for a Metabolic Study
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| [13C2]-Parent Drug | 5.2 | 317.2 | 178.1 |
| [13C2]-N-Oxide Metabolite | 4.8 | 333.2 | 178.1 |
| [13C2]-Desmethyl Metabolite | 5.5 | 303.2 | 164.1 |
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edqm.eu [edqm.eu]
- 4. hsa.gov.sg [hsa.gov.sg]
- 5. agilent.com [agilent.com]
- 6. LC-MS/MS | method for the determination of N-nitrosodimethylamine in ranitidine hydrochloride capsules - EXPEC TECHNOLOGY [en.expec-tech.com]
- 7. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]
Reductive dimethylation of proteins using 13C-formaldehyde and NaBH3CN
Application Notes and Protocols: Reductive Dimethylation of Proteins
Topic: Reductive Dimethylation of Proteins using ¹³C-Formaldehyde and NaBH₃CN
Audience: Researchers, scientists, and drug development professionals.
Abstract: Reductive dimethylation is a robust and cost-effective chemical labeling technique widely used in quantitative proteomics. This method specifically targets the primary amino groups at the N-terminus of proteins and the ε-amino group of lysine residues. By using stable isotope-labeled reagents, such as ¹³C-formaldehyde and sodium cyanoborohydride (NaBH₃CN), different protein samples can be differentially labeled, mixed, and analyzed by mass spectrometry for relative quantification. The reaction is fast, specific, and can be performed on complex protein mixtures or digested peptides.[1] This document provides a detailed protocol for the reductive dimethylation of proteins and peptides, summarizes key quantitative data, and illustrates the underlying chemical principles and experimental workflow.
Principle of the Method
Reductive dimethylation, also known as reductive amination, is a two-step process. First, a primary amine reacts with formaldehyde to form a Schiff base intermediate. In the second step, a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), reduces the Schiff base to a stable dimethylated amine.[2][3] NaBH₃CN is particularly suitable for this reaction because it is stable at a neutral to slightly acidic pH and selectively reduces the iminium ion intermediate much faster than it reduces the initial aldehyde, preventing unwanted side reactions.[4][5][6] The use of isotopically labeled formaldehyde (e.g., ¹³C-formaldehyde or deuterated formaldehyde) and/or sodium cyanoborohydride (e.g., NaBD₃CN) introduces a specific mass shift in the labeled proteins or peptides, which can be accurately measured by a mass spectrometer.[7]
Caption: Chemical reaction pathway of reductive dimethylation.
Applications
Stable isotope dimethyl labeling is a versatile technique with several key applications in proteomics and drug development:
-
Quantitative Proteomics: Widely used for large-scale relative quantification of protein expression levels between different biological samples.[8][9]
-
Post-Translational Modification (PTM) Analysis: Enables the accurate quantification of PTMs such as acetylation and phosphorylation.[8]
-
Protein-Protein Interaction Studies: Can be used to quantify changes in protein complexes.[9]
-
Drug Target Validation: Helps in identifying proteins that are differentially expressed upon drug treatment.
Quantitative Data Summary
The combination of different isotopic forms of formaldehyde and sodium cyanoborohydride allows for multiplexed analysis. Each dimethylation event adds a specific mass to the peptide, and the difference in mass between the "light" and "heavy" labeled peptides is used for quantification.[10] A dimethyl group (-CH₃)₂ replaces two hydrogen atoms on a primary amine, resulting in a net mass increase of 28.0313 Da for the light label.
| Label Type | Formaldehyde | Reducing Agent | Mass Shift per Amine (Da) | Total Mass Added (Da) |
| Light | CH₂O | NaBH₃CN | +28.0313 | 28 |
| Intermediate | CD₂O | NaBH₃CN | +32.0564 | 32 |
| Intermediate | ¹³CH₂O | NaBH₃CN | +30.0380 | 30 |
| Heavy | ¹³CD₂O | NaBH₃CN | +34.0631 | 34 |
| Heavy | ¹³CD₂O | NaBD₃CN | +36.0757 | 36 |
Note: The table shows theoretical mass shifts. Different combinations can be used to achieve multiplexing capabilities, such as 4-plex or 5-plex experiments.[8][10]
Experimental Workflow
The overall workflow for a typical quantitative proteomics experiment using reductive dimethylation involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for quantitative proteomics.
Detailed Experimental Protocol
This protocol describes the on-column reductive dimethylation of peptides derived from protein digestion.
Materials and Reagents
-
Protein digest (peptides in 0.1% formic acid or similar)
-
¹²C-Formaldehyde (Light): 37% (w/w) solution in H₂O (e.g., Sigma-Aldrich)
-
¹³C-Formaldehyde (Heavy): 20% (w/w) solution in H₂O (e.g., Cambridge Isotope Laboratories)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Triethylammonium bicarbonate (TEAB) or Sodium Phosphate Buffer
-
Ammonia solution (25%) or Tris buffer for quenching
-
Formic acid (FA) and Acetonitrile (ACN) for SPE
-
C18 Solid-Phase Extraction (SPE) cartridges or StageTips
Reagent Preparation
-
Labeling Buffer: 100 mM TEAB or Sodium Phosphate, pH 7.5.
-
Light Labeling Solution: Prepare a solution containing 4% (v/v) ¹²C-formaldehyde and 600 mM NaBH₃CN in the labeling buffer. Prepare fresh before use.
-
Heavy Labeling Solution: Prepare a solution containing 4% (v/v) ¹³C-formaldehyde and 600 mM NaBH₃CN in the labeling buffer. Prepare fresh before use.
-
Quenching Solution: 1 M ammonia solution or 1 M Tris-HCl, pH 8.0.
-
SPE Solvents:
-
Wash Solution: 0.1% FA in H₂O
-
Elution Solution: 50% ACN, 0.1% FA in H₂O
-
Procedure
-
Sample Preparation & Desalting:
-
Start with digested protein samples (peptides), typically 10-100 µg per sample.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.
-
Condition a C18 SPE cartridge or StageTip by washing with 100% ACN followed by equilibration with Wash Solution.
-
Load the acidified peptide sample onto the C18 material.
-
Wash the loaded peptides thoroughly with Wash Solution to remove salts and other impurities.
-
-
On-Column Labeling Reaction:
-
For the "light" sample, add 100 µL of the freshly prepared Light Labeling Solution directly to the C18 cartridge containing the bound peptides.
-
For the "heavy" sample, add 100 µL of the freshly prepared Heavy Labeling Solution to a separate C18 cartridge.
-
Incubate the cartridges at room temperature for 1 hour. Ensure the solution remains in contact with the C18 resin.
-
-
Quenching the Reaction:
-
After incubation, wash the C18 material with 500 µL of the Wash Solution (0.1% FA) to remove excess labeling reagents.
-
To quench any remaining unreacted formaldehyde, add 200 µL of the Quenching Solution and incubate for 10 minutes.
-
Wash the column again with 500 µL of Wash Solution to remove the quenching agent.
-
-
Sample Elution and Pooling:
-
Elute the labeled peptides from each cartridge using the Elution Solution. Perform two elutions with 100-200 µL each to ensure complete recovery.
-
Combine the "light" and "heavy" labeled peptide eluates in a 1:1 ratio based on total peptide amount.
-
-
Final Sample Cleanup:
-
Dry the combined sample in a vacuum centrifuge.
-
Resuspend the dried peptides in a small volume of 0.1% FA for LC-MS/MS analysis. A final desalting step using a StageTip can be performed if necessary.[11]
-
-
LC-MS/MS Analysis:
-
Analyze the mixed peptide sample by LC-MS/MS. The mass spectrometer will detect pairs of peptide peaks separated by the mass difference corresponding to the isotopic labels. For example, a peptide with one lysine will show a mass difference of 30.0380 Da - 28.0313 Da = 2.0067 Da between the ¹³C-labeled and ¹²C-labeled versions.
-
The relative quantification is achieved by comparing the peak areas or intensities of the isotopically labeled peptide pairs.[7]
-
References
- 1. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Peptidomics Using Reductive Methylation of Amines | Springer Nature Experiments [experiments.springernature.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 7. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Metabolic Pathways with Dimethylamine-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. While tracers like ¹³C-glucose and ¹³C-glutamine are widely used to probe central carbon metabolism, there is a growing need for novel tracers to investigate specific metabolic routes. Dimethylamine-¹³C₂ is an emerging tracer with potential applications in tracking one-carbon metabolism and pathways involving methyl group transfers. This document provides detailed application notes and protocols for utilizing Dimethylamine-¹³C₂ in metabolic research, aimed at researchers, scientists, and professionals in drug development.
Application Notes
Tracing One-Carbon Metabolism
One-carbon (1C) metabolism is a critical network of pathways that provides single-carbon units for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[1][2][3] Mitochondrial 1C metabolism plays a central role in generating these 1C units, often in the form of formate, which can be exported to the cytoplasm.[1][4]
While not as extensively documented as other 1C donors, dimethylamine can be metabolized in biological systems. It is hypothesized that Dimethylamine-¹³C₂ can serve as a tracer for a specific branch of mitochondrial 1C metabolism. Upon entering the mitochondria, Dimethylamine-¹³C₂ is likely demethylated, transferring its ¹³C-labeled methyl groups to tetrahydrofolate (THF), a key carrier of one-carbon units.[5] This process would be analogous to the metabolism of dimethylglycine, which is known to donate its methyl group to THF via the action of dimethylglycine dehydrogenase.[5] The resulting ¹³C-labeled one-carbon units can then be incorporated into various downstream metabolites, allowing for the tracing of their metabolic fate.
Potential applications in this context include:
-
Investigating the contribution of alternative methyl donors to the one-carbon pool.
-
Studying the regulation of mitochondrial one-carbon metabolism in different physiological and pathological states, such as cancer.[2][3]
-
Assessing the impact of novel therapeutics targeting one-carbon metabolism.
Diagram of Hypothesized Dimethylamine-¹³C₂ Metabolism
Caption: Hypothesized metabolic fate of Dimethylamine-¹³C₂.
Experimental Protocols
Protocol 1: ¹³C-Labeling of Adherent Mammalian Cells
This protocol outlines the general procedure for labeling cultured mammalian cells with Dimethylamine-¹³C₂ to trace its incorporation into downstream metabolites.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Dimethylamine-¹³C₂ solution (sterile, concentration-verified)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Liquid nitrogen
-
Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)
-
Centrifuge tubes
Procedure:
-
Cell Culture: Plate cells in multi-well plates (e.g., 6-well or 12-well) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing basal medium with dFBS and the desired concentration of Dimethylamine-¹³C₂. The final concentration of the tracer should be optimized for the specific cell line and experimental goals.
-
Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of label incorporation. Isotopic steady state for different metabolites will be reached at different times.[6]
-
-
Metabolite Extraction:
-
At each time point, place the plate on ice and aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add a sufficient volume of pre-chilled extraction solvent to cover the cell monolayer.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Flash-freeze the tubes in liquid nitrogen and store at -80°C until analysis.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol describes the preparation of cell extracts for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell extracts from Protocol 1
-
Centrifuge (refrigerated)
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS grade water and solvents (e.g., acetonitrile, methanol)
-
Autosampler vials with inserts
Procedure:
-
Cell Lysis and Protein Precipitation:
-
Thaw the frozen cell extracts on ice.
-
Vortex the samples vigorously to ensure complete cell lysis.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
-
Drying:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen. Avoid excessive heat to prevent metabolite degradation.
-
-
Reconstitution:
-
Reconstitute the dried metabolite pellet in a small volume of a suitable solvent compatible with the LC method (e.g., 50% acetonitrile in water). The reconstitution volume should be chosen to concentrate the sample for optimal detection.
-
-
Final Centrifugation:
-
Centrifuge the reconstituted samples one final time to remove any remaining particulates.
-
-
Transfer to Vials:
-
Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.
-
Diagram of Experimental Workflow
References
- 1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracing the Diverse Paths of One-Carbon Metabolism in Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Quantitative Analysis of Post-Translational Modifications with Dimethyl Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms in cellular processes, influencing protein function, localization, and interaction networks. The ability to accurately quantify changes in PTMs is essential for understanding disease mechanisms and for the development of novel therapeutics. Stable isotope dimethyl labeling is a robust, cost-effective, and straightforward chemical labeling method for quantitative proteomics.[1][2][3] This technique involves the reductive amination of primary amines (N-terminus and lysine side chains) in peptides, introducing a specific mass tag.[3][4] By using different isotopic forms of formaldehyde and a reducing agent, samples can be differentially labeled, combined, and analyzed by mass spectrometry (MS) to determine the relative abundance of peptides and their modifications.[1][5]
This application note provides a detailed protocol for the quantitative analysis of protein phosphorylation, a key PTM, using dimethyl labeling coupled with phosphopeptide enrichment.
Experimental Workflow Overview
The overall experimental workflow consists of several key stages: sample preparation, protein digestion, peptide labeling, enrichment of modified peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Figure 1: Experimental workflow for quantitative phosphoproteomics using dimethyl labeling.
Detailed Experimental Protocols
Protein Extraction and Digestion
This protocol is designed for cell culture samples but can be adapted for tissues.
-
Materials:
-
Lysis buffer: 8 M urea in 100 mM triethylammonium bicarbonate (TEAB), pH 8.5, with protease and phosphatase inhibitors.
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
100 mM TEAB, pH 8.5
-
-
Protocol:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Take 25-30 µg of protein extract for each sample.[6]
-
Reduce disulfide bonds by adding TCEP to a final concentration of 5 mM and incubate at room temperature for 30 minutes.
-
Alkylate cysteines by adding IAA to a final concentration of 10 mM and incubate for 30 minutes in the dark at room temperature.
-
Dilute the sample with 100 mM TEAB to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:20 enzyme-to-protein ratio and incubate overnight at 37°C.[6]
-
Stable Isotope Dimethyl Labeling
This protocol describes a two-plex experiment (light and heavy labeling). Multiplexing up to five samples is possible with different isotope combinations.[1][7]
-
Materials:
-
Formaldehyde (CH₂O), 4% (v/v) in water (for light label)
-
Deuterated formaldehyde (CD₂O), 4% (v/v) in water (for heavy label)
-
Sodium cyanoborohydride (NaBH₃CN), 0.6 M in water (freshly prepared)
-
Ammonia, 1% (v/v)
-
Formic acid, 5% (v/v)
-
-
Protocol:
-
Ensure the pH of the digested peptide solution is between 5.0 and 8.0.[6]
-
To the control sample (to be light-labeled), add 4 µL of 4% CH₂O per 100 µL of peptide solution.
-
To the treated sample (to be heavy-labeled), add 4 µL of 4% CD₂O per 100 µL of peptide solution.
-
Mix briefly and spin down.
-
Add 4 µL of 0.6 M NaBH₃CN to each sample.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding 16 µL of 1% ammonia.
-
Acidify the samples by adding 8 µL of 5% formic acid.
-
Combine the light- and heavy-labeled samples in a 1:1 ratio.
-
Phosphopeptide Enrichment
Due to the low stoichiometry of many PTMs, an enrichment step is crucial.[8][9][10] Immobilized Metal Affinity Chromatography (IMAC) is a common method for phosphopeptide enrichment.[8][9]
-
Materials:
-
IMAC resin (e.g., Fe³⁺-IMAC)
-
Loading buffer: 80% acetonitrile (ACN), 0.1% trifluoroacetic acid (TFA)
-
Wash buffer 1: 50% ACN, 0.1% TFA
-
Wash buffer 2: 0.1% TFA
-
Elution buffer: 1% ammonia in water
-
-
Protocol:
-
Equilibrate the IMAC resin with loading buffer.
-
Load the combined, labeled peptide sample onto the resin and incubate.
-
Wash the resin with loading buffer to remove non-specifically bound peptides.
-
Wash the resin with wash buffer 1, followed by wash buffer 2.
-
Elute the phosphopeptides with the elution buffer.
-
Immediately acidify the eluted phosphopeptides with formic acid.
-
Desalt the enriched phosphopeptides using a C18 StageTip.[5]
-
LC-MS/MS Analysis and Data Acquisition
-
Protocol:
-
Reconstitute the dried, enriched phosphopeptides in a solution of 5% formic acid and 5% ACN.[5]
-
Analyze the sample using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled with a nano-liquid chromatography system.[5]
-
Operate the mass spectrometer in data-dependent acquisition mode, with a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
Data Analysis
-
Software: Proteome Discoverer, MaxQuant, or other specialized software can be used for data analysis.[3][11]
-
Workflow:
-
Perform a database search to identify peptides and proteins.
-
Identify and localize PTMs.
-
Quantify the relative abundance of light- and heavy-labeled peptide pairs by comparing the areas of their extracted ion chromatograms (XICs).[1]
-
Normalize the data and perform statistical analysis to identify significant changes in PTM levels.
-
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison.
| Protein | Gene | PTM Site | Peptide Sequence | Ratio (Heavy/Light) | p-value | Regulation |
| Mitogen-activated protein kinase 1 | MAPK1 | T185 (p) | ...DFGISAQpT... | 2.5 | 0.001 | Upregulated |
| Glycogen synthase kinase-3 beta | GSK3B | S9 (p) | ...RPRTTS(p)F... | 0.4 | 0.005 | Downregulated |
| Epidermal growth factor receptor | EGFR | Y1068 (p) | ...DSFLQRY(p)... | 3.1 | 0.0005 | Upregulated |
| Protein kinase B | AKT1 | T308 (p) | ...FpTGYTHE... | 1.1 | 0.85 | Unchanged |
Signaling Pathway Example: MAPK Signaling
Changes in phosphorylation can have a direct impact on signaling pathways. The diagram below illustrates a simplified MAPK signaling cascade, where phosphorylation events are critical for signal transduction.
References
- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 4. Dimethyl Labeling-Based Quantitative Proteomics of Recalcitrant Cocoa Pod Tissue | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. old.57357.org [old.57357.org]
- 7. researchgate.net [researchgate.net]
- 8. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. Enrichments of post-translational modifications in proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oligosaccharide Analysis Using Dimethylamine-¹³C₂ Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of oligosaccharides is crucial for understanding their roles in various biological processes and for the development of biotherapeutics. Mass spectrometry (MS) has emerged as a powerful tool for this purpose, offering high sensitivity and structural information. However, the analysis of native oligosaccharides by MS can be challenging due to their poor ionization efficiency. Chemical derivatization of the reducing end of oligosaccharides can significantly improve their ionization characteristics, leading to enhanced MS signals.
Stable isotope labeling, in conjunction with MS, allows for the accurate relative and absolute quantification of glycans. This approach involves derivatizing different samples with isotopically light and heavy reagents. The labeled samples are then mixed and analyzed together in a single MS run. The relative abundance of a specific glycan in the different samples can be determined by comparing the signal intensities of its light and heavy isotopic forms.
This document provides detailed application notes and protocols for the use of dimethylamine-¹³C₂ as a derivatization agent for the quantitative analysis of oligosaccharides by mass spectrometry. Reductive amination with dimethylamine introduces a tertiary amine group at the reducing end of the oligosaccharide, which enhances its proton affinity and thus its ionization efficiency in positive-ion mode electrospray ionization (ESI)-MS. The use of the ¹³C₂-labeled version of dimethylamine allows for the differential labeling of samples for quantitative comparisons.
Principle of Reductive Amination with Dimethylamine-¹³C₂
Reductive amination is a two-step process that covalently attaches a dimethylamino group to the reducing end of an oligosaccharide.
-
Schiff Base Formation: The aldehyde group of the open-ring form of the oligosaccharide reacts with dimethylamine to form a protonated Schiff base (iminium ion).
-
Reduction: The iminium ion is then reduced by a reducing agent, such as a borane-ammonia complex or sodium cyanoborohydride, to form a stable tertiary amine.
By using dimethylamine-¹³C₂ for one sample and the unlabeled ("light") dimethylamine for a reference sample, a mass difference of 2 Da is introduced for each labeled glycan, allowing for their differentiation and quantification in a mass spectrum.
Featured Applications
-
Quantitative Glycomic Profiling: Compare the relative abundance of N-glycans or O-glycans released from different cell lines, tissues, or under different experimental conditions.
-
Biomarker Discovery: Identify changes in glycosylation patterns associated with disease states.
-
Biopharmaceutical Characterization: Quantify the batch-to-batch consistency of glycosylation in recombinant glycoproteins.
-
Enzyme Specificity Studies: Quantify the products of glycosidase or glycosyltransferase reactions.
Experimental Protocols
Materials
-
Dimethylamine-¹³C₂ hydrochloride
-
Dimethylamine hydrochloride (for light labeling)
-
Borane-ammonia complex or Sodium cyanoborohydride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetic acid, glacial
-
Cation-exchange solid-phase extraction (SPE) cartridges (e.g., strong cation exchange)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, MS grade
-
Released oligosaccharides (e.g., from PNGase F digestion of glycoproteins)
Protocol 1: Derivatization of Oligosaccharides with Dimethylamine-¹³C₂
This protocol is adapted from established methods for reductive amination of carbohydrates.
-
Sample Preparation: Lyophilize the purified oligosaccharide samples (typically 1-10 µg) to dryness in a microcentrifuge tube.
-
Reagent Preparation:
-
Labeling Solution (Heavy): Prepare a solution of 0.5 M dimethylamine-¹³C₂ hydrochloride and 1 M borane-ammonia complex in a mixture of DMSO and glacial acetic acid (7:3, v/v).
-
Labeling Solution (Light): Prepare a solution of 0.5 M dimethylamine hydrochloride and 1 M borane-ammonia complex in a mixture of DMSO and glacial acetic acid (7:3, v/v).
-
-
Derivatization Reaction:
-
To the dried oligosaccharide sample for heavy labeling, add 20 µL of the "Heavy" Labeling Solution.
-
To the dried reference oligosaccharide sample, add 20 µL of the "Light" Labeling Solution.
-
Vortex the tubes to dissolve the samples completely.
-
Incubate the reaction mixture at 65°C for 2 hours.
-
-
Sample Cleanup (Purification of Labeled Oligosaccharides):
-
After incubation, allow the samples to cool to room temperature.
-
Condition a cation-exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Dilute the reaction mixture with 200 µL of water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove excess reagents and salts.
-
Elute the labeled oligosaccharides with 1 mL of 5% ammonium hydroxide in water.
-
Lyophilize the eluted samples to dryness.
-
-
Sample Reconstitution: Reconstitute the dried, labeled oligosaccharides in a suitable solvent for LC-MS analysis (e.g., 50 µL of 95% acetonitrile/5% water with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis of Dimethylamine-Labeled Oligosaccharides
-
Chromatographic Separation:
-
Column: A porous graphitized carbon (PGC) column or a HILIC (hydrophilic interaction liquid chromatography) column is recommended for the separation of isomeric oligosaccharides.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the more polar oligosaccharides. The gradient should be optimized based on the specific oligosaccharides being analyzed.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: 30-50°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Scan Mode: Full scan MS for quantification and data-dependent MS/MS for structural confirmation.
-
Scan Range: m/z 400-2000.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150°C.
-
Collision Energy (for MS/MS): A stepped collision energy approach is recommended to obtain informative fragmentation patterns.
-
Data Analysis
Quantitative analysis is performed by extracting the ion chromatograms (XICs) for the light and heavy isotopic pairs of each oligosaccharide. The ratio of the peak areas of the heavy-labeled glycan to the light-labeled glycan provides the relative abundance of that glycan in the sample compared to the reference.
Quantitative Performance Data
The following tables summarize the expected quantitative performance of the dimethylamine-¹³C₂ labeling method for oligosaccharides. This data is based on typical performance of stable isotope labeling methods for glycans and should be validated in your laboratory for specific applications.
Table 1: Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | Low femtomole range on-column |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Recovery | > 85% |
Table 2: Quantitative Performance Characteristics
| Feature | Description |
| Labeling Efficiency | Typically > 95% for most neutral and sialylated oligosaccharides. |
| Dynamic Range | At least 2-3 orders of magnitude for relative quantification. |
| Mass Shift | +2 Da per labeled glycan compared to the unlabeled counterpart. |
| Multiplexing Capability | Can be extended by using different isotopologues of formaldehyde and the reducing agent to create more mass tags for the analysis of multiple samples in a single run. |
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow for oligosaccharide analysis.
Signaling Pathway Example: N-Glycan Biosynthesis
Caption: Simplified N-glycan biosynthesis pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete drying of oligosaccharide sample | Ensure the sample is completely dry before adding the labeling solution. |
| Degradation of reducing agent | Use freshly prepared or properly stored reducing agent. | |
| Suboptimal reaction conditions | Optimize reaction time and temperature. | |
| Poor Recovery After SPE | Improper SPE cartridge conditioning | Ensure the cartridge is properly conditioned before loading the sample. |
| Incomplete elution | Use the recommended elution solvent and volume. Consider a second elution step. | |
| High Background in MS Spectrum | Incomplete removal of excess labeling reagents | Ensure thorough washing of the SPE cartridge. |
| Poor Chromatographic Peak Shape | Inappropriate column or mobile phase | Optimize the LC method, including the column type, gradient, and mobile phase additives. |
| Sample overload | Inject a smaller amount of the sample. |
Conclusion
Derivatization of oligosaccharides with dimethylamine-¹³C₂ is a robust and reliable method for quantitative glycomic analysis by mass spectrometry. The protocol enhances the ionization efficiency of oligosaccharides, allowing for sensitive detection and accurate quantification. The detailed protocols and performance data provided in this document should serve as a valuable resource for researchers, scientists, and drug development professionals in their studies of glycosylation.
Troubleshooting & Optimization
Technical Support Center: Overcoming Incomplete Labeling in Dimethyl Proteomics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with incomplete labeling in dimethyl proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of dimethyl labeling?
Stable isotope dimethyl labeling is a chemical labeling method used for quantitative proteomics. It involves the reductive amination of primary amines (N-terminus of a peptide and the ε-amino group of lysine residues) using formaldehyde and a reducing agent, typically sodium cyanoborohydride. By using isotopically labeled formaldehyde (e.g., ¹³C- and deuterium-labeled) and sodium cyanoborohydride, peptides from different samples can be differentially mass-tagged, allowing for their relative quantification in a single mass spectrometry analysis.[1][2]
Q2: What are the common causes of incomplete dimethyl labeling?
Incomplete dimethyl labeling can arise from several factors:
-
Suboptimal pH: The reductive amination reaction is highly pH-dependent. The ideal pH range is slightly acidic to neutral (around 6-8) to ensure the primary amines are sufficiently nucleophilic and the imine intermediate can be efficiently reduced. A study on TMT labeling, which also targets primary amines, demonstrated that sample pH is a critical factor for labeling efficiency.[3]
-
Reagent Quality and Stability: The quality and age of formaldehyde and sodium cyanoborohydride can significantly impact labeling efficiency. Formaldehyde can polymerize over time, and sodium cyanoborohydride can degrade, especially when exposed to moisture. It is crucial to use high-quality reagents and store them under appropriate conditions. Reactive N-hydroxysuccinimide (NHS) ester reagents in some other labeling kits are known to be unstable for long-term storage, highlighting the importance of reagent stability.[1]
-
Presence of Interfering Substances: Contaminants in the peptide sample, such as primary amine-containing buffers (e.g., Tris, glycine) or detergents, can compete with the peptides for the labeling reagents, leading to reduced labeling efficiency.[4]
-
Insufficient Reagent Concentration: The molar ratio of labeling reagents to peptides is critical. An insufficient amount of formaldehyde or sodium cyanoborohydride will result in incomplete labeling.
-
Side Reactions: A known side reaction can occur during dimethylation, leading to a mass increment of +26 Da at the N-termini of peptides, which can compromise data quality.[5]
Q3: How can I assess the labeling efficiency of my experiment?
Labeling efficiency can be assessed by analyzing a small aliquot of the labeled sample before mixing samples for quantitative analysis. In the mass spectrum, you should look for the absence or very low abundance of unlabeled peptides and the presence of fully labeled peptides. The mass difference between the light, intermediate, and heavy labeled peptides should be consistent with the isotopic labels used. Software like MaxQuant can also be used to determine labeling efficiency during data analysis.[6]
Q4: What is the expected mass shift for dimethyl labeling?
The mass shift depends on the isotopic composition of the reagents used. For a typical duplex experiment using light (CH₂O) and heavy (¹³CD₂O) formaldehyde, the mass difference per labeled amine is 4 Da. For a triplex experiment, an intermediate label (CD₂O) can be used, resulting in mass shifts of +28 Da (light), +32 Da (intermediate), and +36 Da (heavy) relative to the unlabeled peptide.[7][8]
Q5: Can I use dimethyl labeling for multiplexed experiments beyond triplex?
Yes, multiplexing can be extended. For instance, a five-plex analysis can be achieved by using different combinations of isotopic reagents, such as CH₂O/NaBH₃CN, CH₂O/NaBD₃CN, CD₂O/NaBH₃CN, ¹³CH₂O/NaBD₃CN, and ¹³CD₂O/NaBD₃CN.[1][9][10]
Troubleshooting Guides
Issue 1: Low Labeling Efficiency Observed in Mass Spectra
Symptoms:
-
High intensity of unlabeled peptide peaks in the mass spectrum.
-
Inconsistent or incorrect mass shifts between isotopic pairs.
-
Low number of identified and quantified proteins.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | Ensure the pH of the peptide solution is between 6 and 8 before adding the labeling reagents. Use a non-amine-containing buffer like HEPES or phosphate buffer. A study on TMT labeling showed that adjusting the sample pH before labeling significantly improves efficiency.[3] |
| Degraded Reagents | Use fresh, high-quality formaldehyde and sodium cyanoborohydride. Store reagents as recommended by the manufacturer, typically desiccated and protected from light. Formaldehyde solutions should be clear; discard if cloudy (indicating polymerization). |
| Insufficient Reagent Ratio | Optimize the molar ratio of formaldehyde and sodium cyanoborohydride to the amount of peptide. A common starting point is a significant molar excess of the labeling reagents. |
| Interfering Substances | Ensure the peptide sample is free from primary amine-containing buffers (e.g., Tris, glycine) and other contaminants. Perform a thorough desalting/cleanup step before labeling.[4] |
| Short Incubation Time | While the reaction is generally fast, ensure a sufficient incubation time (e.g., 30-60 minutes at room temperature) to allow the reaction to go to completion. |
Issue 2: Presence of Unexpected +26 Da Mass Shift (Side Reaction)
Symptoms:
-
Consistent observation of peptide peaks with a +26 Da mass increment at the N-terminus.
-
Reduced intensity of correctly labeled peptides.
-
Lower peptide and protein identification rates.[5]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Side reaction forming N-methyl-4-imidazolidinone | This side reaction is known to occur under typical labeling conditions.[5] To suppress this, an optimized protocol has been developed.[11] This involves premixing an equal volume of 1.2 M NaBH₃CN and 4% formaldehyde (or its isotopic variants) before adding to the peptide solution. This optimized procedure can dramatically suppress the side reaction.[11] |
Issue 3: Low Number of Peptide Identifications After Labeling
Symptoms:
-
Significantly fewer peptides and proteins are identified in the labeled sample compared to a label-free analysis of the same sample.[12]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Loss of Hydrophilic Peptides | Dimethyl labeling can result in the diminished recovery of hydrophilic peptides, especially with on-column labeling protocols.[13] Consider using an in-solution labeling protocol, which may show better recovery for these peptides. |
| Sample Loss During Cleanup | Peptide loss can occur during desalting steps. Ensure proper conditioning and elution from desalting columns or StageTips. |
| Suboptimal Data Analysis Parameters | Ensure your search parameters in software like MaxQuant account for the dimethyl modifications on the N-terminus and lysine residues. Specify the correct mass shifts for the light, intermediate, and heavy labels as variable modifications.[14] |
Quantitative Data Summary
Table 1: Comparison of Dimethyl Labeling Workflows and their Impact on Peptide Identification.
| Labeling Workflow | Number of Unique Peptides Identified | Percentage Loss Compared to SILAC | Reference |
| In-solution Labeling | 3181 | ~23% | [12][13] |
| On-StageTip Labeling | 3155 | ~20% | [12][13] |
| SILAC (Control) | 4106 | N/A | [12][13] |
This data suggests that while dimethyl labeling is a powerful technique, it may result in a slightly lower number of peptide identifications compared to metabolic labeling methods like SILAC. This is a factor to consider during experimental design.
Experimental Protocols
Optimized In-Solution Dimethyl Labeling Protocol (to suppress side reactions)
This protocol is adapted from the optimized procedure designed to suppress the N-methyl-4-imidazolidinone side reaction.[11]
-
Peptide Preparation:
-
Start with lyophilized peptides from your protein digest.
-
Reconstitute the peptides in 100 µL of 100 mM TEAB (triethylammonium bicarbonate) buffer, pH 8.5.
-
-
Preparation of Labeling Reagents (Prepare fresh):
-
Light Label: Premix equal volumes of 4% (v/v) CH₂O and 1.2 M NaBH₃CN.
-
Heavy Label: Premix equal volumes of 4% (v/v) ¹³CD₂O and 1.2 M NaBH₃CN.
-
-
Labeling Reaction:
-
Add 8 µL of the premixed labeling reagent to each 100 µL peptide solution.
-
Vortex briefly and incubate for 1 hour at room temperature.
-
-
Quenching the Reaction:
-
Add 16 µL of 1% (v/v) ammonia solution to quench the reaction.
-
Incubate for 5 minutes.
-
Add 8 µL of 5% (v/v) formic acid to acidify the sample.
-
-
Sample Cleanup:
-
Desalt the labeled peptides using a C18 StageTip or a similar desalting column.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Sample Mixing and MS Analysis:
-
Reconstitute the light and heavy labeled peptide samples in a suitable solvent for LC-MS analysis.
-
Mix the samples at the desired ratio (e.g., 1:1).
-
Proceed with LC-MS/MS analysis.
-
Visualizations
References
- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. osti.gov [osti.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Ubiquitous but Overlooked Side Reaction in Dimethyl Labeling of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triple Dimethyl Modification not imported from MaxQuantSearch: /home/support [skyline.ms]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ion Suppression with 13C Internal Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues when using 13C internal standards in liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
Ion suppression is a phenomenon in LC-MS where the ionization efficiency of an analyte is reduced by the presence of co-eluting matrix components.[1][2][3] This leads to a decreased signal intensity for the analyte of interest, which can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility.[2][4]
Q2: How do 13C internal standards help in mitigating ion suppression?
Stable isotope-labeled internal standards (SIL-IS), particularly those labeled with 13C, are the gold standard for compensating for ion suppression.[4][5] Because 13C-labeled internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience the same degree of ion suppression in the mass spectrometer's ion source.[4][6] By calculating the ratio of the analyte signal to the 13C internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and reliable quantification.[7]
Q3: Why are 13C internal standards often preferred over deuterium (2H)-labeled internal standards?
While both are stable isotope-labeled standards, 13C-labeled internal standards are often preferred for the following reasons:
-
Co-elution: 13C labeling results in a smaller change in molecular properties compared to deuterium labeling. This ensures a closer chromatographic co-elution with the analyte, which is critical for effective compensation of matrix effects that can vary across a single chromatographic peak.[8][9] Deuterated standards can sometimes exhibit a slight shift in retention time, which may lead to incomplete compensation if the ion suppression is not uniform across the peak.[8][9]
-
Isotopic Stability: 13C labels are generally more stable and less prone to exchange than deuterium labels, particularly for molecules with active hydrogens.[9]
Q4: My signal is low. How do I know if it's due to ion suppression or another issue?
Low signal intensity can be caused by various factors, including ion suppression, poor ionization of the analyte, issues with the LC system, or problems with the mass spectrometer.[10][11] To specifically investigate ion suppression, you can perform a post-column infusion experiment or a matrix effect study. These experiments will help you determine if components in your sample matrix are suppressing the analyte's signal.
Troubleshooting Guides
Guide 1: How to Diagnose and Quantify Ion Suppression
This guide provides two common experimental protocols to determine if ion suppression is affecting your assay.
Experiment 1: Post-Column Infusion Experiment (Qualitative Assessment)
This experiment helps to identify at which retention times ion suppression occurs.
-
Objective: To visualize regions of ion suppression or enhancement across the chromatographic run.
-
Methodology:
-
Prepare a solution of your analyte and its 13C internal standard in a suitable solvent at a concentration that gives a stable and moderate signal.
-
Set up a post-column infusion system where the analyte/internal standard solution is continuously infused into the mobile phase flow between the analytical column and the mass spectrometer ion source using a syringe pump and a T-fitting.
-
Begin the infusion and allow the signal to stabilize.
-
Inject a blank matrix extract (a sample prepared using the same extraction procedure but without the analyte or internal standard).
-
Monitor the signal of the infused analyte and internal standard. A dip in the baseline signal indicates a region of ion suppression. An increase in the baseline signal indicates ion enhancement.
-
Experiment 2: Matrix Effect Assessment (Quantitative Assessment)
This experiment quantifies the extent of ion suppression.
-
Objective: To quantitatively determine the percentage of signal suppression or enhancement caused by the matrix.
-
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and 13C internal standard spiked into the mobile phase or a pure solvent.
-
Set B (Post-Spiked Matrix): Blank matrix extract is prepared, and then the analyte and 13C internal standard are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Blank matrix is spiked with the analyte and 13C internal standard before the extraction process.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%):
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Calculate the Process Efficiency (%):
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
Data Presentation: Example of Matrix Effect Calculation
| Sample Set | Analyte Peak Area | 13C-IS Peak Area |
| Set A (Neat) | 1,200,000 | 1,150,000 |
| Set B (Post-Spiked) | 850,000 | 820,000 |
| Set C (Pre-Spiked) | 780,000 | 750,000 |
-
Analyte Matrix Effect: (850,000 / 1,200,000) * 100 = 70.8% (Indicating 29.2% ion suppression)
-
13C-IS Matrix Effect: (820,000 / 1,150,000) * 100 = 71.3% (Indicating 28.7% ion suppression)
-
Analyte Recovery: (780,000 / 850,000) * 100 = 91.8%
Guide 2: Strategies to Mitigate Ion Suppression
If ion suppression is confirmed, the following strategies can be employed.
-
Optimize Chromatographic Separation:
-
Improve Sample Preparation:
-
Reduce Matrix Load:
-
Dilute the sample to reduce the concentration of matrix components.[12] This is only feasible if the analyte concentration is high enough to be detected after dilution.
-
Inject a smaller sample volume.
-
-
Utilize a 13C Internal Standard Correctly:
-
Ensure the 13C internal standard is added to the sample at the earliest possible stage of the sample preparation process to account for variability in both extraction recovery and ion suppression.
-
The concentration of the internal standard should be optimized to provide a strong and reproducible signal without causing detector saturation.
-
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Low Analyte Signal.
Caption: Decision Tree for Mitigating Ion Suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ukisotope.com [ukisotope.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. zefsci.com [zefsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reductive Amination with Dimethylamine-13C2
Welcome to the technical support center for optimizing your reductive amination reactions using Dimethylamine-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this crucial synthetic transformation. Given the high value of isotopically labeled reagents, reaction optimization is paramount to ensure high yields and purity.
Frequently Asked Questions (FAQs)
Q1: My this compound is supplied as the hydrochloride salt. Can I use it directly in the reaction?
A1: this compound hydrochloride is the most common and stable form of this reagent. However, for the reductive amination to proceed, the free amine is required as the nucleophile. Therefore, you must add a non-nucleophilic base to the reaction mixture to neutralize the HCl and liberate the free this compound in situ. A common choice is triethylamine (TEA), typically added in slight excess (e.g., 1.1 equivalents relative to the dimethylamine salt).[1]
Q2: Which reducing agent is best suited for this reaction?
A2: Several reducing agents can be employed, with the choice depending on the substrate's reactivity and the desired reaction conditions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and highly selective reagent that is often preferred. It is particularly effective and can be used in a one-pot procedure where the iminium ion formation and reduction occur concurrently. It tolerates a wide range of functional groups.
-
Sodium Cyanoborohydride (NaBH₃CN) is another selective reducing agent that is effective at slightly acidic pH. However, it is highly toxic and can generate cyanide gas, requiring careful handling and workup procedures.
-
Sodium Borohydride (NaBH₄) is a more powerful reducing agent and can reduce the starting aldehyde or ketone. Therefore, it is typically used in a two-step process where the imine/iminium ion is pre-formed before the addition of NaBH₄.[2] For less reactive substrates, a Lewis acid like titanium(IV) isopropoxide can be used in conjunction with NaBH₄ to improve yields.[1]
Q3: What is the recommended solvent for this reaction?
A3: The choice of solvent depends on the reducing agent.
-
For reactions with Sodium Triacetoxyborohydride (STAB) , common solvents include dichloromethane (DCM) and 1,2-dichloroethane (DCE).
-
When using Sodium Borohydride (NaBH₄) , alcoholic solvents like methanol (MeOH) or ethanol (EtOH) are typically used. It's important to allow for complete imine formation before adding the borohydride to prevent reduction of the carbonyl starting material.[3]
Q4: Can I monitor the progress of the reaction?
A4: Yes, monitoring the reaction is crucial for optimization. Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of the starting materials (aldehyde/ketone) and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of byproducts from over-reaction or decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination with this compound.
Caption: Troubleshooting Decision Tree for Reductive Amination.
Problem 1: Low or No Product Yield
-
Potential Cause: Incomplete neutralization of the this compound hydrochloride salt.
-
Solution: Ensure at least one equivalent of a tertiary amine base (e.g., triethylamine) is added to the reaction mixture to liberate the free dimethylamine.[1]
-
-
Potential Cause: Inefficient formation of the intermediate iminium ion.
-
Potential Cause: The reducing agent may have degraded.
-
Solution: Use a fresh bottle of the reducing agent, particularly for moisture-sensitive reagents like STAB.
-
Problem 2: Reaction is Incomplete (Starting Material Remains)
-
Potential Cause: Insufficient amount of reducing agent.
-
Solution: Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 equivalents). Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Potential Cause: Sterically hindered aldehyde/ketone or amine.
-
Solution: Increase the reaction temperature and/or reaction time. If the reaction still does not go to completion, a more powerful reducing agent system may be necessary.
-
-
Potential Cause: The reaction time is too short.
-
Solution: Allow the reaction to stir for a longer period (e.g., overnight) and monitor its progress.
-
Problem 3: Formation of Side Products
-
Potential Cause: Reduction of the starting aldehyde or ketone to the corresponding alcohol.
-
Solution: This is common when using a strong reducing agent like NaBH₄. To mitigate this, ensure the iminium ion is fully formed before adding the reducing agent. Alternatively, switch to a milder reducing agent like STAB, which selectively reduces the iminium ion in the presence of a carbonyl group.[2]
-
-
Potential Cause: Hydrolysis of the imine intermediate back to the starting materials.
-
Solution: Ensure the reaction is carried out under anhydrous conditions, especially if it is a slow reaction. The use of molecular sieves can help to remove water formed during imine formation.
-
Problem 4: Difficulty in Product Isolation and Purification
-
Potential Cause: The product amine is water-soluble, leading to loss during aqueous workup.
-
Solution: After quenching the reaction, extract the product with an organic solvent multiple times. Saturating the aqueous layer with NaCl can help to "salt out" the amine product, reducing its solubility in the aqueous phase and improving extraction efficiency.
-
-
Potential Cause: Formation of an emulsion during extraction.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
-
Data Presentation
The following table summarizes typical yields for the reductive amination of various carbonyl compounds with dimethylamine hydrochloride, which can serve as a benchmark for your experiments with this compound.
| Carbonyl Compound | Product | Yield (%) |
| Benzaldehyde | N,N-dimethylbenzylamine | 92 |
| 4-Methoxybenzaldehyde | N,N-dimethyl-4-methoxybenzylamine | 95 |
| 4-Nitrobenzaldehyde | N,N-dimethyl-4-nitrobenzylamine | 90 |
| Cyclohexanone | N,N-dimethylcyclohexylamine | 85 |
| 2-Pentanone | N,N-dimethyl-2-pentylamine | 78 |
| Data adapted from studies on reductive alkylation of dimethylamine. Yields are for isolated and purified products.[1] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This one-pot protocol is generally effective for a wide range of aldehydes and ketones.
Caption: General workflow for reductive amination using STAB.
-
Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq.), this compound hydrochloride (1.2 eq.), and anhydrous dichloromethane (DCM).
-
Amine Liberation: Add triethylamine (1.3 eq.) to the mixture and stir at room temperature for 20-30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) to the suspension in portions. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 4 to 24 hours. Monitor the progress by TLC or LC-MS until the starting carbonyl compound is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation to obtain the desired N,N-dimethyl-13C2-amine.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is useful when using NaBH₄ to avoid the reduction of the starting carbonyl compound.
-
Imine/Iminium Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and this compound hydrochloride (1.2 eq.) in methanol (MeOH). Add triethylamine (1.3 eq.) and stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq.) in small portions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.
-
Extraction: Add water and an organic solvent (e.g., ethyl acetate) to the residue. Separate the layers and extract the aqueous phase with the organic solvent (3x).
-
Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, concentrate, and purify the product as described in Protocol 1.
References
How to correct for isotopic impurities in Dimethylamine-13C2
Welcome to the technical support center for Dimethylamine-¹³C₂. This guide provides researchers, scientists, and drug development professionals with detailed information on how to correct for isotopic impurities in Dimethylamine-¹³C₂ during mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common isotopic impurities in commercially available Dimethylamine-¹³C₂?
A1: Commercially available Dimethylamine-¹³C₂ is typically sold with a high isotopic purity, often stated as 99 atom % ¹³C. However, this means that 1% of the carbon atoms are the naturally abundant ¹²C. In a molecule with two carbon atoms, this leads to a predictable distribution of molecular species. The primary species is the fully labeled M+2 isotopologue, ((¹³CH₃)₂NH). The main isotopic impurities are the M+1 isotopologue, containing one ¹³C and one ¹²C atom ((¹³CH₃)(¹²CH₃)NH), and the M+0 isotopologue, containing only ¹²C atoms ((¹²CH₃)₂NH). Additionally, there will be contributions from the natural abundance of other isotopes like ¹⁵N and ²H (Deuterium), which can further complicate the mass spectrum.
Q2: Why is it crucial to correct for these isotopic impurities?
A2: In quantitative proteomics and metabolomics, stable isotope labeling is used to accurately measure the relative amounts of molecules in different samples. The presence of isotopic impurities in the labeling reagent can distort these measurements. For example, if you are quantifying a peptide labeled with Dimethylamine-¹³C₂, the signal from the M+1 and M+0 impurities of the reagent can interfere with the signals of other labeled species or the unlabeled peptide, leading to inaccurate quantification. Failure to correct for these impurities can result in misinterpretation of the experimental data.[1][2]
Q3: How can I determine the exact isotopic purity of my batch of Dimethylamine-¹³C₂?
A3: It is highly recommended to experimentally determine the isotopic distribution of your specific lot of Dimethylamine-¹³C₂ before use in quantitative experiments. This can be done by directly analyzing the reagent using high-resolution mass spectrometry. The resulting spectrum will show the relative abundances of the M+0, M+1, and M+2 (and other) species. This information is then used to create a correction matrix for your experimental data.
Q4: What is a correction matrix and how is it used?
A4: A correction matrix is a mathematical tool used to remove the contributions of natural isotope abundance and tracer impurity from the measured mass spectrometry data.[3] The matrix is constructed based on the known isotopic distribution of the labeling reagent (as determined experimentally or from the manufacturer's certificate of analysis) and the natural abundances of all elements in the analyte. Software tools can then use this matrix to deconvolute the raw mass spectrum and provide the true, corrected abundances of each isotopologue.
Q5: Are there software tools available to perform these corrections?
A5: Yes, several software packages are available to automate the correction for natural isotope abundance and tracer impurity. Tools like IsoCorrectoR and IsoCor are widely used in the metabolomics and proteomics communities.[1][2] These tools typically require the user to provide the elemental composition of the analyte and the measured isotopic distribution of the labeling reagent.
Troubleshooting Guide
Problem: My mass spectrum of pure Dimethylamine-¹³C₂ shows a larger than expected M+1 peak.
-
Possible Cause 1: Lower than specified isotopic purity. The actual isotopic purity of your batch may be lower than stated by the manufacturer. It is always best to verify the purity yourself.
-
Possible Cause 2: Contamination. Your sample may be contaminated with a compound that has a similar mass to the M+1 isotopologue of Dimethylamine-¹³C₂. Ensure proper handling and storage of the reagent.
-
Solution: Perform a high-resolution mass spectrometry analysis of your Dimethylamine-¹³C₂ standard to accurately determine its isotopic distribution. Use these experimentally determined values in your correction calculations.
Problem: After correction, my quantitative data still seems inaccurate.
-
Possible Cause 1: Incorrect elemental composition. The correction algorithm relies on the correct elemental formula of the analyte. Ensure that you have accounted for all atoms, including any derivatives used in sample preparation.
-
Possible Cause 2: Errors in the measured isotopic distribution of the reagent. If the initial characterization of the Dimethylamine-¹³C₂ was inaccurate, the correction will also be inaccurate.
-
Possible Cause 3: Overlapping signals from other molecules. In complex samples, other molecules may have masses that overlap with your labeled analyte, which can interfere with quantification even after correction.
-
Solution: Double-check the elemental formula used for the correction. Re-run the analysis of the pure Dimethylamine-¹³C₂ to confirm its isotopic distribution. If the problem persists, consider using a higher resolution mass spectrometer or chromatographic methods to better separate your analyte of interest from interfering species.
Problem: The software I am using for correction gives an error or unexpected results.
-
Possible Cause 1: Incorrect input file format. Most correction software has strict requirements for the format of the input files (e.g., elemental composition, measured mass intensities).
-
Possible Cause 2: Incompatibility with your data type. Some software may be designed for specific types of mass spectrometry data (e.g., MS1 vs. MS/MS).
-
Solution: Carefully review the documentation for the software you are using to ensure your input files are formatted correctly. Check for any updates or patches for the software. If problems persist, consider reaching out to the software developers or a relevant online community for support.
Experimental Protocols
Protocol 1: Determination of the Isotopic Distribution of Dimethylamine-¹³C₂
-
Sample Preparation: Prepare a dilute solution of your Dimethylamine-¹³C₂ hydrochloride in an appropriate solvent (e.g., methanol/water).
-
Mass Spectrometry Analysis: Infuse the solution directly into a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR) operating in positive ion mode.
-
Data Acquisition: Acquire a high-resolution mass spectrum over the m/z range that includes the expected masses of the M+0, M+1, and M+2 isotopologues of dimethylamine.
-
Data Analysis:
-
Identify the peaks corresponding to the different isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue by normalizing the peak areas to the sum of all isotopologue peak areas.
-
Protocol 2: Correction of Experimental Data
-
Acquire Experimental Data: Perform your stable isotope labeling experiment and acquire mass spectrometry data for your labeled samples.
-
Use Correction Software: Utilize a software tool such as IsoCorrectoR.
-
Input Required Information:
-
Provide the elemental composition of your analyte of interest.
-
Input the experimentally determined isotopic abundances of your Dimethylamine-¹³C₂ reagent (from Protocol 1).
-
Provide the raw mass spectrometry data for your experimental samples.
-
-
Run Correction: Execute the correction algorithm within the software.
-
Analyze Corrected Data: The software will output the corrected abundances of each isotopologue for your analyte, which can then be used for accurate quantification.
Quantitative Data
The following tables illustrate the importance of isotopic correction. Table 1 shows a realistic, experimentally determined isotopic distribution for a typical batch of Dimethylamine-¹³C₂ with 99% ¹³C enrichment.
Table 1: Experimentally Determined Isotopic Distribution of a Typical Dimethylamine-¹³C₂ Reagent (99% ¹³C)
| Isotopologue | Formula | Expected Mass (Da) | Relative Abundance (%) |
| M+0 | (¹²CH₃)₂NH | 45.0578 | 0.01 |
| M+1 | (¹³CH₃)(¹²CH₃)NH | 46.0612 | 1.98 |
| M+2 | (¹³CH₃)₂NH | 47.0645 | 98.01 |
Table 2 shows a hypothetical example of raw and corrected mass spectrometry data for a peptide labeled with this batch of Dimethylamine-¹³C₂.
Table 2: Example of Raw vs. Corrected Data for a Labeled Peptide
| Raw Data | Corrected Data | |
| Isotopologue | Relative Abundance (%) | Relative Abundance (%) |
| Unlabeled Peptide | 30.0 | 32.0 |
| Labeled Peptide (M+28) | 70.0 | 68.0 |
Note: The M+28 corresponds to the mass shift from the dimethylation of a primary amine.
Visualizations
The following diagrams illustrate the workflow and logic of correcting for isotopic impurities.
Caption: Experimental workflow for stable isotope labeling and data correction.
Caption: Logical flow of the isotopic impurity correction algorithm.
References
- 1. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Side Reactions in Peptide Dimethyl Labeling
Welcome to the technical support center for peptide dimethyl labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide dimethyl labeling experiments, ensuring high-quality, reliable, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peptide dimethyl labeling?
Stable isotope dimethyl labeling is a chemical labeling method used in quantitative proteomics. It involves the reductive amination of primary amines (N-terminus and the ε-amino group of lysine residues) on peptides using formaldehyde and a reducing agent, typically sodium cyanoborohydride.[1] This process adds two methyl groups to each primary amine. By using isotopically labeled formaldehyde and sodium cyanoborohydride, different peptide samples can be differentially labeled, mixed, and then analyzed by mass spectrometry for relative quantification.[2][3]
Q2: What are the main advantages of dimethyl labeling?
Dimethyl labeling is a popular technique due to several key advantages:
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Cost-effective: The reagents are relatively inexpensive compared to other isotopic labeling methods.[4]
-
Versatile: It can be applied to virtually any sample type, including tissues and cell lines where metabolic labeling is not feasible.[3][5]
-
High Labeling Efficiency: The reaction is generally fast and leads to complete labeling of accessible primary amines.[6]
-
Robust: The labeling procedure is straightforward and can be performed using in-solution, on-column, or online protocols.[4][5][7]
Q3: What are the most common side reactions in peptide dimethyl labeling?
The most widely reported side reaction is the formation of an N-methyl-4-imidazolidinone moiety at the N-terminus of peptides. This results in a mass increase of +26 Da and can significantly compromise data quality.[8][9] Another potential side reaction is the formation of N-cyanomethyl by-products, which can occur due to the presence of free cyanide in the sodium cyanoborohydride reagent.
Troubleshooting Guide
This guide addresses specific issues that may arise during peptide dimethyl labeling experiments.
Issue 1: Observation of a +26 Da Mass Shift in a Subset of Peptides
-
Symptom: You observe a significant number of peptides with an unexpected mass addition of 26 Da, particularly at the N-terminus.
-
Cause: This is likely due to the formation of an N-methyl-4-imidazolidinone moiety, a common side reaction in dimethyl labeling.[8][9] This side reaction is more prevalent under certain conditions.
-
Solution:
-
Optimize Reaction pH: Perform the labeling reaction at a slightly acidic pH (around 6.0). This has been shown to dramatically suppress the formation of the +26 Da adduct.
-
Use an Optimized Protocol: Follow a protocol specifically designed to minimize this side reaction. This typically involves careful control of reagent concentrations and reaction conditions.
-
Issue 2: Incomplete Labeling or Low Labeling Efficiency
-
Symptom: A significant portion of your peptides remains unlabeled or is only partially labeled (monomethylated).
-
Cause:
-
Insufficient reagent concentration.
-
Suboptimal reaction pH.
-
Degraded reagents (especially the reducing agent).
-
Presence of primary amine-containing contaminants in the buffer (e.g., Tris, glycine).
-
-
Solution:
-
Ensure Correct Reagent Concentration: Use a sufficient molar excess of formaldehyde and sodium cyanoborohydride over the peptide amount.
-
Check and Adjust pH: Ensure the reaction buffer is at the optimal pH for both the labeling reaction and the stability of the reducing agent.
-
Use Fresh Reagents: Prepare fresh solutions of formaldehyde and sodium cyanoborohydride before each experiment.
-
Use Amine-Free Buffers: Ensure all buffers used during the labeling step are free of primary amines. Buffers like HEPES or phosphate are suitable alternatives.[10]
-
Issue 3: Observation of a +12 Da Mass Shift
-
Symptom: You observe a consistent +12 Da mass addition to your peptides.
-
Cause: This artifact can be caused by formaldehyde released from certain types of spin filters (e.g., Microcon) used during sample preparation.
-
Solution:
-
Pre-treat Spin Filters: If you must use these filters, pre-treat them by washing with an amine-containing buffer (like Tris-HCl) to quench any residual formaldehyde.
-
Use Alternative Spin Filters: Consider using spin filters from different manufacturers (e.g., Nanosep) that have been shown to have a lower propensity for formaldehyde leakage.
-
Be Mindful of N-terminal Proline: Formaldehyde can react with N-terminal proline residues to form a stable +12 Da adduct (a bicyclic aminal).[11] This is a sequence-specific modification and should be considered during data analysis.
-
Issue 4: Reduced Peptide or Protein Identification Rates
-
Symptom: The number of identified peptides and proteins is lower than expected after dimethyl labeling.
-
Cause:
-
Significant occurrence of the +26 Da side reaction, which can lead to poor fragmentation or unassigned spectra.[8]
-
Sample loss during the labeling and cleanup steps.
-
-
Solution:
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the formation of the major +26 Da side product. While exact percentages can vary based on peptide sequence and specific experimental setup, this provides a general guideline.
| Parameter | Standard Condition | Optimized Condition | Expected Outcome on +26 Da Side Reaction |
| pH | Neutral to slightly basic (pH 7-8) | Slightly acidic (pH ~6.0) | Significantly suppressed at lower pH |
| Formaldehyde Concentration | High molar excess | Optimized, lower molar excess | Reduced with lower formaldehyde concentration |
| Protocol Type | Standard in-solution | Optimized in-solution or on-column | Optimized protocols are designed to minimize this side reaction |
Experimental Protocols
Standard In-Solution Dimethyl Labeling Protocol
This protocol is a widely used method but may be prone to the +26 Da side reaction.
-
Peptide Preparation: Dissolve digested peptides in a suitable amine-free buffer (e.g., 100 mM TEAB, pH 8.0).
-
Labeling Reaction:
-
Add formaldehyde (light, intermediate, or heavy isotope) to a final concentration of ~0.2% (v/v).
-
Add freshly prepared sodium cyanoborohydride to a final concentration of ~20 mM.
-
Incubate at room temperature for 1 hour.
-
-
Quenching: Quench the reaction by adding an amine-containing solution (e.g., glycine or ammonia) to a final concentration of ~1% (v/v).
-
Sample Cleanup: Acidify the sample with formic acid or trifluoroacetic acid and desalt using a C18 StageTip or other solid-phase extraction method.
Optimized In-Solution Dimethyl Labeling Protocol to Minimize +26 Da Side Reaction
This protocol is adapted from methodologies designed to suppress the formation of the N-methyl-4-imidazolidinone side product.
-
Peptide Preparation: Dissolve digested peptides in 100 mM sodium phosphate buffer at pH 6.0 .
-
Labeling Reaction:
-
Add freshly prepared sodium cyanoborohydride to a final concentration of 40 mM.
-
Immediately add formaldehyde (light, intermediate, or heavy isotope) to a final concentration of 10 mM.
-
Incubate at room temperature for 30 minutes.
-
-
Quenching: Quench the reaction by adding glycine to a final concentration of 20 mM.
-
Sample Cleanup: Acidify the sample with formic acid and desalt using a C18 StageTip.
On-Column Dimethyl Labeling Protocol
This protocol minimizes sample loss and can be automated.[2][4]
-
Peptide Loading: Acidify the peptide sample with 0.5% TFA and load it onto a C18 Sep-Pak column or a similar solid-phase extraction cartridge.
-
Washing: Wash the column with 0.1% TFA to remove interfering substances.
-
Labeling Reaction:
-
Prepare the labeling buffer: 0.8% formaldehyde and 0.12 M sodium cyanoborohydride in citric acid buffer (pH 5.5).[2]
-
Slowly pass the labeling buffer over the column, allowing for a sufficient residence time for the reaction to occur (e.g., by repeating the application).
-
-
Final Wash: Wash the column with 0.1% TFA to remove excess reagents.
-
Elution: Elute the labeled peptides using an appropriate concentration of acetonitrile (e.g., 80%) in 0.1% formic acid.
Visualizations
Caption: General workflow for peptide dimethyl labeling.
Caption: Troubleshooting logic for common dimethyl labeling issues.
References
- 1. Dimethyl Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 4. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. A Ubiquitous but Overlooked Side Reaction in Dimethyl Labeling of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Quantification Accuracy in Dimethyl Labeling Proteomics
Welcome to the technical support center for dimethyl labeling in quantitative proteomics. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve the accuracy of their quantitative experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive about dimethyl labeling.
Q1: What is the principle of dimethyl labeling for quantitative proteomics?
Dimethyl labeling is a chemical isotope labeling method used to quantify proteins and peptides by mass spectrometry. It involves the reductive amination of primary amines (the N-terminus of a peptide and the ε-amino group of lysine residues) using formaldehyde and a reducing agent, sodium cyanoborohydride. By using isotopically labeled formaldehyde and/or sodium cyanoborohydride, different mass tags can be introduced into different samples, allowing for their relative quantification in a single mass spectrometry analysis.[1]
Q2: What are the main advantages of dimethyl labeling?
Dimethyl labeling is a popular technique due to several advantages:
-
Cost-effective: The reagents used for dimethyl labeling are significantly less expensive than those for other labeling methods like iTRAQ or TMT.[2][3]
-
Simple and fast: The labeling reaction is straightforward and can be completed in about an hour.[2][4][5][6]
-
High labeling efficiency: The reaction is highly efficient, with minimal side products when performed correctly.[7]
-
Applicable to diverse samples: It can be used for a wide variety of sample types, including tissues and cell lines where metabolic labeling is not feasible.[3]
Q3: What are the limitations of dimethyl labeling?
The main limitation of dimethyl labeling is its lower multiplexing capacity compared to isobaric tagging methods like iTRAQ and TMT, which can label up to 10 or more samples simultaneously.[8] Dimethyl labeling is typically used for 2-plex or 3-plex experiments, although methods for up to 5-plex have been developed.[9][10]
Q4: At what stage of the proteomics workflow is dimethyl labeling performed?
Dimethyl labeling is typically performed at the peptide level, after protein extraction, digestion (e.g., with trypsin), and desalting.[4] This allows for efficient labeling of the N-termini and lysine side chains of the resulting peptides.
Troubleshooting Guides
Encountering unexpected results? This section provides solutions to common problems in a question-and-answer format.
Issue 1: Incomplete Labeling
Q: My data shows a high percentage of unlabeled or partially labeled peptides. What could be the cause and how can I fix it?
A: Incomplete labeling can significantly impact quantification accuracy. Here are the common causes and solutions:
-
Incorrect pH: The reductive amination reaction is pH-dependent. The optimal pH is typically between 6 and 8. If the pH is too low, the reaction will be slow; if it is too high, formaldehyde can react with other amino acid residues.
-
Solution: Ensure your peptide solution is buffered to the correct pH before adding the labeling reagents. A common buffer is sodium acetate or triethylammonium bicarbonate (TEAB).[7]
-
-
Insufficient Reagent Concentration: The concentration of formaldehyde and sodium cyanoborohydride needs to be sufficient to label all available primary amines.
-
Solution: Increase the concentration of the labeling reagents. A typical starting point is 0.2% (v/v) formaldehyde and 0.03M sodium cyanoborohydride.
-
-
Short Reaction Time: While the reaction is generally fast, very complex samples or suboptimal conditions may require a longer incubation time.
-
Solution: Increase the reaction time to 1 hour to ensure complete labeling.[4]
-
-
Presence of Primary Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that will compete with the peptides for the labeling reagents.
-
Solution: Ensure that all buffers used in the steps prior to labeling are free of primary amines. Use buffers like HEPES, phosphate buffer, or TEAB.
-
Issue 2: Unexplained Mass Shifts in Labeled Peptides
Q: I am observing a consistent mass shift of +26 Da in some of my labeled peptides, in addition to the expected dimethylation mass. What is this modification?
A: This is likely due to a side reaction that forms an N-methyl-4-imidazolidinone moiety at the N-terminus of the peptide.[11][12] This side reaction can compromise data quality by reducing sensitivity and the number of peptide and protein identifications.[11]
-
Cause: The formation of this adduct is thought to be promoted by certain reaction conditions.
-
Solution: An optimized labeling protocol can dramatically suppress this side reaction. This includes carefully controlling the pH and the concentration of reagents. One study suggests that optimized conditions can significantly increase peptide and protein identification rates.[11]
Issue 3: Poor Quantification Accuracy and Ratio Compression
Q: The protein ratios I am measuring are compressed towards 1:1, even for samples where I expect large differences. What is causing this and how can I improve it?
A: This phenomenon, known as ratio compression, is a common issue in quantitative proteomics.
-
Co-elution and Co-fragmentation: In complex samples, multiple peptides can co-elute from the chromatography column and be selected for fragmentation at the same time in the mass spectrometer. This leads to the simultaneous detection of reporter ions from different peptides, which can skew the quantitative ratios towards 1:1.[13][14][15]
-
Solution:
-
Improve Chromatographic Separation: Use a longer gradient or a different type of chromatography to better separate the peptides.
-
Data Analysis Strategies: Some software packages have algorithms to correct for ratio compression based on the purity of the MS2 spectrum.[13]
-
-
-
"Deuterium Effect" in Chromatography: When using deuterium-labeled reagents, the labeled peptides may elute slightly earlier from the reverse-phase chromatography column than their non-deuterated counterparts.[16] This can lead to incomplete co-elution and inaccurate quantification if not properly handled.
-
Solution:
-
Use 13C-labeled reagents: Carbon-13 has a much smaller effect on chromatographic retention time than deuterium.
-
Integrate the entire chromatographic peak: Ensure that your data analysis software integrates the entire area of both the light and heavy labeled peptide peaks for quantification.[17]
-
Consider alternative separation techniques: Capillary zone electrophoresis (CZE) has been shown to have a minimal deuterium isotope effect compared to nano-ultra-high-performance liquid chromatography (nUHPLC).[16]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing dimethyl labeling with other methods and investigating factors affecting its accuracy.
Table 1: Comparison of Dimethyl Labeling and SILAC for Quantitative Proteomics
| Feature | Dimethyl Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Reference |
| Reproducibility | Less reproducible | More reproducible | [18][19] |
| Number of Peptides Identified | ~23% fewer unique peptides identified | Higher number of unique peptides identified | [18] |
| Applicability | Applicable to virtually any sample type | Limited to metabolically active cells | [4] |
| Cost | Low | High | [2] |
Table 2: Impact of Deuterium Effect on Chromatographic Separation
| Separation Method | Median Retention Time Shift (Light vs. Heavy) | Peak Width | Impact on Quantification | Reference |
| nUHPLC | 3 seconds | ~6 seconds | Can be significant if not handled properly | [16] |
| Capillary Zone Electrophoresis (CZE) | 0.1 seconds | ~4 seconds | Minimal | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments in dimethyl labeling proteomics.
In-Solution Dimethyl Labeling Protocol
This protocol is adapted from several sources and provides a general workflow for in-solution labeling.[6][20]
-
Peptide Preparation:
-
Start with digested and desalted peptides.
-
Resuspend the peptide pellet in 100 µL of 100 mM triethylammonium bicarbonate (TEAB), pH 8.5.
-
-
Labeling Reaction:
-
For light labeling , add 4 µL of 4% (v/v) formaldehyde (CH₂O).
-
For intermediate labeling , add 4 µL of 4% (v/v) deuterated formaldehyde (CD₂O).
-
For heavy labeling , add 4 µL of 4% (v/v) ¹³C-deuterated formaldehyde (¹³CD₂O).
-
Vortex briefly and spin down.
-
-
Reduction:
-
Add 4 µL of 0.6 M sodium cyanoborohydride (NaBH₃CN) for light labeling or sodium cyanoborodeuteride (NaBD₃CN) for intermediate/heavy labeling.
-
Vortex and incubate for 1 hour at room temperature.
-
-
Quenching:
-
Stop the reaction by adding 16 µL of 1% (v/v) ammonia.
-
Add 8 µL of formic acid to acidify the sample.
-
-
Sample Pooling and Desalting:
-
Combine the differentially labeled samples.
-
Desalt the mixed sample using a C18 StageTip or similar solid-phase extraction method.
-
Elute the labeled peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.
-
On-Column Dimethyl Labeling Protocol
This protocol allows for labeling and desalting in a single step, which can reduce sample loss.[1][6]
-
Column Preparation:
-
Activate a C18 solid-phase extraction (SPE) column with methanol and equilibrate with 0.1% trifluoroacetic acid (TFA).
-
-
Sample Loading:
-
Load the digested peptide sample onto the SPE column.
-
Wash the column with 0.1% TFA to remove salts and other impurities.
-
-
Labeling and Reduction:
-
Prepare the labeling buffer: 0.8% formaldehyde and 0.12 M sodium cyanoborohydride in a suitable buffer (e.g., citric acid buffer). Use the appropriate isotopic forms for differential labeling.
-
Slowly pass the labeling buffer over the column. Repeat this step to ensure complete labeling.
-
-
Washing:
-
Wash the column with 0.1% TFA to remove excess labeling reagents.
-
-
Elution:
-
Elute the labeled peptides from the column using a high organic solvent solution (e.g., 80% acetonitrile, 0.5% acetic acid).
-
-
Sample Pooling and Analysis:
-
Combine the eluted, differentially labeled samples.
-
Dry the pooled sample and reconstitute for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate key workflows and concepts in dimethyl labeling proteomics.
Caption: General experimental workflow for dimethyl labeling proteomics.
References
- 1. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations for implementation in a quantitative proteomic approach. | Department of Chemistry [chem.ox.ac.uk]
- 11. A Ubiquitous but Overlooked Side Reaction in Dimethyl Labeling of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measuring and managing ratio compression for accurate iTRAQ/TMT quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. old.57357.org [old.57357.org]
Technical Support Center: Batch Effects in DimDimethyl Labeling Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during dimethyl labeling experiments, with a specific focus on the identification and adjustment of batch effects.
Frequently Asked questions (FAQs)
Q1: What are batch effects in the context of dimethyl labeling proteomics?
Q2: How can I detect if my dimethyl labeling experiment is affected by batch effects?
A2: Several diagnostic approaches can be used to identify batch effects. Principal Component Analysis (PCA) is a common method where samples are plotted based on their protein expression profiles. If samples cluster by batch rather than by biological group, it is a strong indication of a batch effect. Hierarchical clustering can also be used to visualize sample relationships, where distinct clustering by batch suggests the presence of systematic variation.
Q3: What are some common causes of batch effects specifically in dimethyl labeling workflows?
A3: Beyond general proteomic sources of variation, issues specific to the dimethyl labeling chemistry can contribute to batch effects. These include:
-
Incomplete Labeling: If the labeling reaction is not complete for all samples in a batch, it can introduce systematic bias. This can be caused by suboptimal pH, incorrect reagent concentrations, or interfering substances in the sample.
-
Side Reactions: The formation of byproducts during the labeling reaction can vary between batches, leading to differences in peptide identification and quantification. One known side reaction can cause a mass increment of 26 Da on the N-termini of peptides.[2]
-
Reagent Quality: Variations in the purity and reactivity of formaldehyde and sodium cyanoborohydride reagents across different lots can introduce batch-to-batch differences.
Q4: What are the most common methods to correct for batch effects in proteomics data?
A4: Several computational methods are available to adjust for batch effects. Some of the most widely used include:
-
ComBat: This is a popular and effective method that uses an empirical Bayes framework to adjust for batch effects.[3] It is particularly useful when batch information is known.
-
limma: The removeBatchEffect function in the limma R package can also be used to remove batch effects from data.
-
Normalization Methods: While not strictly batch correction methods, normalization techniques like median centering can help to reduce systematic variation between samples.
Q5: Should I perform batch correction before or after normalization?
A5: It is generally recommended to perform normalization before batch effect correction. Normalization helps to align the global distributions of the samples, which can improve the performance of subsequent batch correction algorithms.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your dimethyl labeling experiments that can lead to batch effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Labeling Efficiency | Suboptimal reaction conditions (e.g., incorrect pH, temperature). | Ensure the pH of the reaction buffer is between 5.5 and 7.5. Perform the reaction at room temperature. |
| Presence of primary amine-containing buffers (e.g., Tris, glycine). | Use buffers that do not contain primary amines, such as HEPES or phosphate buffers. | |
| Incomplete reduction of Schiff bases. | Ensure a sufficient excess of sodium cyanoborohydride is used. | |
| High Peptide Losses | Adhesion of hydrophobic peptides to tube walls. | Use low-retention microcentrifuge tubes. |
| Inefficient desalting after labeling. | Optimize the desalting protocol using C18 StageTips or similar devices. | |
| Inconsistent Quantification between Batches | Variation in sample loading onto the mass spectrometer. | Use an internal standard or normalize the data to the total ion current (TIC). |
| Drifts in instrument performance over time. | Run quality control (QC) samples regularly to monitor instrument performance. Consider using a batch correction algorithm like ComBat. | |
| Presence of Unexpected Side-Products | Reaction with contaminants in reagents or samples. | Use high-purity reagents and ensure samples are clean before labeling. A known side reaction can create a N-methyl-4-imidazolidinone moiety.[2] |
| Over-alkylation of peptides. | Optimize the concentration of formaldehyde and the reaction time. |
Quantitative Data on Batch Effect Correction
Batch effect correction can significantly improve the quality of quantitative proteomics data. The following table illustrates the impact of ComBat correction on a hypothetical dimethyl labeling dataset with a known batch effect.
| Protein | Uncorrected Fold Change (Treatment vs. Control) | Corrected Fold Change (Treatment vs. Control) | p-value (Uncorrected) | p-value (Corrected) |
| Protein A | 1.2 | 2.5 | 0.15 | 0.01 |
| Protein B | 3.0 | 3.1 | < 0.01 | < 0.01 |
| Protein C | 0.8 | 0.5 | 0.20 | 0.04 |
| Protein D | 1.5 | 1.1 | 0.08 | 0.35 |
As shown in the table, after batch correction, the fold change for some proteins (e.g., Protein A and C) becomes more pronounced and statistically significant, while for others (e.g., Protein D), the apparent effect is diminished, suggesting it was likely an artifact of the batch effect.
Experimental Protocols
Protocol 1: Dimethyl Labeling of Peptides
This protocol provides a general procedure for the in-solution dimethyl labeling of peptides.
-
Protein Digestion: Digest your protein samples to peptides using a standard trypsin digestion protocol.
-
Peptide Quantification: Accurately quantify the peptide concentration for each sample.
-
Labeling Reaction:
-
For each sample, take an equal amount of peptides (e.g., 50 µg).
-
Add labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).
-
Add the appropriate light, intermediate, or heavy formaldehyde solution (4% v/v).
-
Add freshly prepared sodium cyanoborohydride (0.6 M).
-
Incubate at room temperature for 1 hour.
-
-
Quenching: Quench the reaction by adding ammonia or glycine.
-
Sample Pooling: Combine the labeled samples.
-
Desalting: Desalt the pooled sample using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the sample by LC-MS/MS.
Protocol 2: Batch Effect Correction using ComBat
This protocol outlines the steps to apply the ComBat algorithm for batch effect correction using the sva package in R.
-
Data Preparation: Organize your protein quantification data into a matrix with proteins in rows and samples in columns. Create a separate metadata file that specifies the batch and experimental condition for each sample.
-
Install and Load the sva Package:
-
Run ComBat:
-
Downstream Analysis: Use the corrected_data for subsequent differential expression analysis and other downstream applications.
Visualizations
Experimental Workflow for Dimethyl Labeling and Batch Correction
Caption: Workflow for dimethyl labeling proteomics with batch correction.
Logical Diagram of Batch Effect Correction
Caption: Logical flow of a typical batch effect correction process.
Signaling Pathway: Simplified EGFR Signaling
Caption: A simplified representation of the EGFR signaling pathway.
Signaling Pathway: Simplified MAPK Signaling Cascade
Caption: A generalized overview of the MAPK signaling cascade.
References
Technical Support Center: Stability of Dimethylamine-¹³C₂ Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dimethylamine-¹³C₂ labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of dimethylamine-¹³C₂ labeled peptides?
A1: The stability of dimethylamine-¹³C₂ labeled peptides is influenced by the same factors that affect unlabeled peptides. These include:
-
Temperature: Higher temperatures accelerate degradation reactions.[1] For long-term storage, it is recommended to keep lyophilized peptides at -20°C or -80°C.[1]
-
pH: Extreme pH values can lead to hydrolysis of peptide bonds. A slightly acidic pH of 5-6 is generally recommended for storing peptides in solution.
-
Moisture: The presence of water can facilitate hydrolysis and other degradation pathways. It is crucial to store lyophilized peptides in a dry environment and to minimize exposure to moisture when handling.
-
Oxidation: Peptides containing residues such as methionine (Met), cysteine (Cys), and tryptophan (Trp) are susceptible to oxidation.
-
Amino Acid Sequence: The intrinsic sequence of the peptide plays a significant role in its stability. For instance, peptides with N-terminal glutamine can be prone to cyclization.
Q2: Is the dimethylamine-¹³C₂ label itself stable?
Q3: What are the recommended storage conditions for dimethylamine-¹³C₂ labeled peptides?
A3: Proper storage is critical to maintain the integrity of your labeled peptides. The following conditions are recommended:
| Storage Format | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a desiccator to prevent moisture absorption. Protect from light. |
| In Solution | -20°C or -80°C | Days to Weeks | Use a sterile, slightly acidic buffer (pH 5-6). Aliquot to avoid repeated freeze-thaw cycles. |
Q4: Can I store dimethylamine-¹³C₂ labeled peptides in solution?
A4: While it is always best to store peptides in their lyophilized form, if storage in solution is necessary, it should be for a short duration at -20°C or -80°C. It is crucial to use a sterile buffer at a slightly acidic pH (5-6) and to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.
Q5: Are there any known side reactions during the dimethylamine-¹³C₂ labeling process that can affect my results?
A5: Yes, a notable side reaction during reductive dimethylation can lead to a mass increase of +26 Da on the N-terminus of the peptide. This occurs through the formation of an N-methyl-4-imidazolidinone moiety between the first two amino acid residues. This side reaction can compromise data quality by affecting sensitivity and identification rates. An optimized labeling protocol can significantly suppress this side reaction.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with dimethylamine-¹³C₂ labeled peptides.
Problem 1: Unexpected Mass Shift of +26 Da in Labeled Peptides
-
Symptom: Mass spectrometry data shows a significant portion of the labeled peptide with a mass increase of 26 Da in addition to the expected mass shift from dimethylation.
-
Cause: This is a known side reaction of dimethylation, resulting in the formation of an N-methyl-4-imidazolidinone moiety at the N-terminus.
-
Solution:
-
Optimize Labeling Protocol: Follow an optimized protocol that suppresses this side reaction. This typically involves careful control of reaction conditions, such as reagent concentrations and pH.
-
Data Analysis: If the side reaction has already occurred, it is important to be aware of this modification during data analysis to avoid misinterpretation. The modified peptides can potentially be accounted for by including the +26 Da mass shift as a variable modification in the database search.
-
Problem 2: Poor Labeling Efficiency
-
Symptom: A large proportion of the peptide remains unlabeled after the dimethylation reaction.
-
Cause:
-
Suboptimal pH of the reaction buffer.
-
Degraded or inactive labeling reagents (formaldehyde and sodium cyanoborohydride).
-
Presence of primary amine-containing contaminants in the sample (e.g., Tris buffer).
-
-
Solution:
-
Buffer Exchange: Ensure the peptide is in a buffer free of primary amines, such as HEPES or bicarbonate buffer, at a pH between 7.0 and 8.0.
-
Fresh Reagents: Use fresh solutions of formaldehyde and sodium cyanoborohydride.
-
Optimize Reaction Time and Temperature: While the reaction is typically fast, ensure sufficient incubation time according to the protocol.
-
Problem 3: Peptide Degradation During Storage or Experimentation
-
Symptom: Loss of signal intensity over time, or the appearance of unexpected peaks corresponding to degradation products.
-
Cause:
-
Improper storage conditions (e.g., room temperature, presence of moisture).
-
Repeated freeze-thaw cycles of peptide solutions.
-
Oxidation of susceptible amino acids (Met, Cys, Trp).
-
Hydrolysis due to extreme pH.
-
-
Solution:
-
Strict Storage Protocol: Adhere to recommended storage conditions (lyophilized at -20°C or -80°C in a desiccator).
-
Aliquoting: Aliquot peptide solutions to minimize freeze-thaw cycles.
-
Inert Environment: For peptides prone to oxidation, consider storing under an inert gas like argon or nitrogen.
-
pH Control: Maintain a slightly acidic pH (5-6) for solutions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for Dimethylamine-¹³C₂ Labeled Peptides
This protocol is designed to identify potential degradation pathways and assess the intrinsic stability of a dimethylamine-¹³C₂ labeled peptide.
-
Peptide Preparation:
-
Dissolve the lyophilized dimethylamine-¹³C₂ labeled peptide in a suitable buffer (e.g., 10 mM ammonium bicarbonate, pH 7.8) to a final concentration of 1 mg/mL.
-
Create aliquots for each stress condition.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 4, 8, 24, and 48 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 4, 8, 24, and 48 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature for 4, 8, 24, and 48 hours.
-
Thermal Degradation: Incubate aliquots of the peptide solution at 4°C, room temperature, 37°C, and 60°C for 1, 7, and 14 days.
-
Control: Store an aliquot at -80°C.
-
-
Sample Analysis:
-
At each time point, neutralize the acid and base-treated samples.
-
Analyze all samples by LC-MS/MS.
-
Compare the chromatograms and mass spectra of the stressed samples to the control to identify degradation products and quantify the remaining intact labeled peptide.
-
Protocol 2: Optimized Dimethylamine-¹³C₂ Labeling Protocol to Minimize Side Reactions
This protocol is adapted from methodologies aimed at suppressing the +26 Da side reaction.
-
Sample Preparation:
-
Ensure the peptide sample is in a primary amine-free buffer (e.g., 100 mM TEAB, pH 8.5).
-
-
Labeling Reaction:
-
To 20 µL of the peptide solution, add 4 µL of 4% (v/v) ¹³C₂-formaldehyde solution.
-
Add 4 µL of freshly prepared 0.6 M sodium cyanoborohydride.
-
Vortex briefly and incubate at room temperature for 10 minutes.
-
-
Quenching the Reaction:
-
Add 8 µL of 1% (v/v) ammonia solution to consume excess formaldehyde.
-
Add 8 µL of 5% (v/v) formic acid to acidify the sample and quench the reaction.
-
-
Sample Cleanup:
-
Desalt the labeled peptide solution using a C18 StageTip or equivalent solid-phase extraction method before LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Troubleshooting Decision Tree.
References
- 1. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Preventing modification of phosphorylation sites during dimethyl labeling.
Topic: Preventing Modification of Phosphorylation Sites During Dimethyl Labeling
This guide provides in-depth technical support for researchers using stable isotope dimethyl labeling for quantitative phosphoproteomics. It addresses common concerns and provides troubleshooting strategies to ensure the integrity of phosphorylation sites during the labeling workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary risk to phosphorylation sites during dimethyl labeling?
The main risk to phosphorylation sites, particularly phosphoserine (pS) and phosphothreonine (pT), is not a direct modification by the labeling reagents themselves but rather a side reaction induced by the chemical environment. The labeling reaction, which is a reductive amination, is typically performed under specific pH conditions. If the pH becomes too high (alkaline), pS and pT residues can undergo β-elimination, which results in the loss of the phosphate group and the formation of dehydroalanine or dehydroaminobutyric acid, respectively. Phosphotyrosine (pY) is generally stable and not susceptible to this type of degradation.[1][2]
Q2: What is the optimal pH for dimethyl labeling to protect phosphopeptides?
To minimize the risk of β-elimination, the dimethyl labeling reaction should be performed under neutral to slightly acidic conditions. A pH range of 5.5 to 7.0 is generally recommended. While the labeling reaction can proceed at a slightly alkaline pH, this increases the risk of phosphate group loss for pS and pT. It is critical to use a robust buffering system to maintain the desired pH throughout the reaction.
Q3: Can the choice of reducing agent affect the stability of phosphorylation sites?
Yes, the choice and handling of the reducing agent are important. Sodium cyanoborohydride (NaBH₃CN) is the most commonly used reducing agent for dimethyl labeling.[1][3] It is effective at reducing the intermediate Schiff base but is less reactive towards aldehydes and ketones at neutral or acidic pH, which is beneficial.[4] Using a freshly prepared solution of the reducing agent is crucial for reaction efficiency. While alternative reducing agents exist for reductive amination, NaBH₃CN is well-established for this application in proteomics.[4][5]
Q4: Are there any known side reactions of formaldehyde with phosphorylated amino acids?
Under the controlled conditions used for dimethyl labeling, direct, unwanted reactions between formaldehyde and the phosphate group itself are not a commonly reported issue.[1][6] The primary amino groups at the peptide N-terminus and on lysine side chains are significantly more nucleophilic and reactive with formaldehyde than the phosphate moiety.[3] The main concern remains the pH-dependent stability of the phosphoester bond on serine and threonine.
Q5: How can I verify if I am losing phosphopeptides or modifying them during my labeling procedure?
Verifying the stability of phosphopeptides can be approached in several ways:
-
Control Spike-in: Analyze a known phosphopeptide standard by spiking it into a non-phosphorylated peptide mixture. Label this mixture and analyze the recovery and integrity of the standard phosphopeptide by LC-MS/MS.
-
Label-free vs. Labeled Comparison: Analyze an aliquot of your enriched phosphopeptide sample before and after dimethyl labeling. A significant decrease in the number of identified pS/pT-containing peptides after labeling could indicate losses.
-
Neutral Loss Analysis: Look for an increase in neutral loss events (loss of 98 Da from the precursor ion) in your MS/MS spectra, which can sometimes indicate instability, although this is also a common fragmentation pattern for phosphopeptides.[7]
Troubleshooting Guide
This guide addresses common problems encountered when performing dimethyl labeling on phosphopeptide-enriched samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low number of identified phosphopeptides post-labeling compared to pre-labeling. | 1. β-elimination: Reaction pH was too high (alkaline), leading to the loss of phosphate groups from pS and pT. 2. Sample Loss: Physical loss of sample during labeling and subsequent cleanup steps. 3. Poor Labeling Efficiency: Inefficient reaction due to degraded reagents or suboptimal concentrations. | 1. Verify and Buffer pH: Ensure the reaction buffer (e.g., 50-100 mM sodium acetate or triethylammonium bicarbonate, TEAB) is at a pH between 5.5 and 7.0. 2. Optimize Cleanup: Use low-binding tubes and StageTips for desalting. Minimize the number of transfer steps. 3. Use Fresh Reagents: Prepare formaldehyde and sodium cyanoborohydride solutions immediately before use. |
| Quantification ratios appear skewed or inconsistent. | 1. Incomplete Reaction: One or more samples did not label to completion, leading to an underestimation of its abundance. 2. pH Drift: The pH of one sample may have drifted during the reaction, affecting efficiency. | 1. Ensure Reagent Stoichiometry: Make sure the amount of labeling reagents is sufficient for the amount of peptide. Follow established protocols for reagent concentrations. 2. Use a Strong Buffer: Employ a buffer with sufficient capacity to maintain the pH even after the addition of reagents. |
| Mass spectra show evidence of side reactions (unexpected mass shifts). | 1. Over-alkylation: Reaction conditions are too harsh. 2. Contaminants: Contaminants in the sample or reagents are causing side reactions. | 1. Control Reaction Time/Temp: Do not extend the reaction time or increase the temperature beyond the protocol recommendations (typically 30-60 minutes at room temperature). 2. Ensure Sample Purity: Desalt the peptide sample thoroughly before labeling. Use high-purity reagents. |
Experimental Protocols
Protocol: pH-Controlled Dimethyl Labeling of Phosphopeptides
This protocol is optimized to preserve phosphorylation sites by maintaining a controlled pH environment.
-
Sample Preparation:
-
Start with lyophilized peptides from your phosphopeptide enrichment procedure (e.g., IMAC or TiO₂).
-
Reconstitute the "light" and "heavy" peptide samples in 100 µL of a robust buffer, such as 100 mM triethylammonium bicarbonate (TEAB), pH 7.0.
-
-
Labeling Reagents (Prepare Fresh):
-
Light Labeling Reagent: 4% (v/v) CH₂O (Formaldehyde) in water.
-
Heavy Labeling Reagent: 4% (v/v) CD₂O (Deuterated Formaldehyde) in water.
-
Reducing Agent: 600 mM NaBH₃CN (Sodium Cyanoborohydride) in water.
-
-
Labeling Reaction:
-
To the "light" sample, add 8 µL of the light labeling reagent.
-
To the "heavy" sample, add 8 µL of the heavy labeling reagent.
-
Vortex briefly and spin down the samples.
-
Immediately add 8 µL of the 600 mM NaBH₃CN solution to each tube.
-
Incubate at room temperature (20-25°C) for 1 hour.
-
-
Quenching the Reaction:
-
Add 16 µL of 1% (v/v) ammonia solution to each tube to quench the excess formaldehyde.
-
Vortex and incubate for 10 minutes.
-
Add 8 µL of 5% (v/v) formic acid or trifluoroacetic acid to acidify the samples and stop the reaction.
-
-
Sample Pooling and Cleanup:
-
Combine the "light" and "heavy" labeled samples into a single tube.
-
Desalt the combined sample using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute, dry the sample in a vacuum centrifuge, and reconstitute in the appropriate buffer for LC-MS/MS analysis.
-
Visualizations
Chemical Reaction Workflow
Caption: The core dimethyl labeling reaction and the potential β-elimination side reaction affecting pS/pT under alkaline conditions.
Experimental Workflow
Caption: A standard workflow for quantitative phosphoproteomics using dimethyl labeling after peptide enrichment.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low phosphopeptide identification rates after dimethyl labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Validation & Comparative
Comparing 13C-dimethyl labeling with SILAC for quantitative proteomics.
A Comparative Guide to 13C-Dimethyl Labeling and SILAC for Quantitative Proteomics
For researchers, scientists, and drug development professionals, selecting the appropriate quantitative proteomics strategy is critical for generating accurate and reliable data. Among the various methods available, Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and 13C-dimethyl labeling are two prominent techniques. This guide provides an objective comparison of their principles, workflows, and performance, supported by experimental data, to help you choose the most suitable method for your research needs.
Core Principles: Metabolic vs. Chemical Labeling
SILAC is an in vivo metabolic labeling technique. It involves growing cell populations in specialized media where natural ("light") amino acids are replaced with stable, heavy-isotope-labeled counterparts (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine).[1][2] During protein synthesis, these heavy amino acids are incorporated into the entire proteome.[1] This allows for the combination of different cell populations (e.g., control vs. treated) at the very beginning of the experimental workflow, minimizing errors from sample handling.[1][3]
13C-Dimethyl Labeling is an in vitro chemical labeling method performed after protein extraction and digestion.[4][5] It works through reductive amination, where formaldehyde and a reducing agent (sodium cyanoborohydride) are used to add a dimethyl group to the N-terminus of peptides and the ε-amino group of lysine residues.[4][6] By using different isotopic combinations of formaldehyde (e.g., ¹²CH₂O, ¹³CH₂O, CD₂O), peptides from different samples can be differentially mass-tagged for relative quantification.[6][7]
Experimental Workflows
The point at which samples are combined is a fundamental difference between the two methods. SILAC allows for sample mixing at the cell or protein lysate stage, whereas dimethyl labeling requires samples to be processed separately until the peptide labeling stage.
Caption: SILAC workflow, where samples are combined early.
Caption: 13C-Dimethyl labeling workflow with late-stage mixing.
Quantitative Performance and Data Comparison
Direct comparison studies have shown that both methods have comparable accuracy and quantitative dynamic range.[8][9][10] However, key differences in reproducibility and peptide identification emerge.
Table 1: Feature and Performance Comparison
| Feature | 13C-Dimethyl Labeling | SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) |
| Labeling Type | In vitro, chemical | In vivo, metabolic |
| Applicable Samples | Cell culture, tissues, body fluids, clinical samples.[5][11] | Primarily dividing cells in culture; not suitable for most tissues or clinical samples.[11][12] |
| Reproducibility | Good, but lower than SILAC as samples are mixed post-digestion.[3][8][9][13] | Excellent, considered the most accurate method due to early sample mixing.[3][14] |
| Cost | Low; reagents are inexpensive and commercially available.[4][5][6] | High; requires expensive isotope-labeled amino acids and specialized media.[11] |
| Multiplexing | Typically 2-plex or 3-plex; can be extended to 5-plex.[6][15] | Typically 2-plex or 3-plex. |
| Protocol Time | Fast; labeling reaction is rapid.[4] | Slow; requires multiple cell doublings (at least 5) for complete label incorporation.[1] |
| Protein Coverage | Can result in fewer peptide identifications compared to SILAC.[12] | Generally yields a higher number of identified peptides and proteins.[12] |
Table 2: Experimental Data from a Comparative Study
A study directly comparing the two methods by analyzing labeled HeLa cell lysates together in single LC-MS runs provided the following insights:
| Metric | 13C-Dimethyl Labeling | SILAC | Reference |
| Unique Peptides Identified | 3,181 | 4,106 | [12] |
| Observation | A ~23% reduction in peptide identifications was observed in dimethyl-labeled samples compared to SILAC samples in the same run.[12] The study suggested that dimethyl labeling resulted in a diminished recovery of hydrophilic peptides.[12] | The higher number of identifications suggests better overall peptide recovery and compatibility with the analytical workflow. | [12] |
| Reproducibility | Showed higher variability in quantification across replicate experiments. | Demonstrated higher precision and repeatability, attributed to the early mixing of samples.[8][9][12] | [8][9][12] |
| Dynamic Range | Both methods were affected by ratio compression, measuring a 1:10 ratio as approximately 1:6 in unfractionated samples. | Both methods were affected by ratio compression, measuring a 1:10 ratio as approximately 1:6 in unfractionated samples. | [8][12] |
Advantages and Disadvantages
Table 3: Pros and Cons of Each Labeling Strategy
| Method | Advantages | Disadvantages |
| 13C-Dimethyl Labeling | - Versatile: Applicable to virtually any sample type, including tissues and fluids.[5] - Cost-Effective: Reagents are significantly cheaper than SILAC media.[4][6] - Fast: The labeling procedure is quick and straightforward.[4] - Compatible: Works with standard digestion and sample preparation protocols.[5][7] | - Lower Reproducibility: Late-stage sample mixing can introduce variability.[3][9][16] - Potential for Bias: Chemical labeling can alter peptide properties, potentially affecting recovery and ionization.[12] - Reduced Identifications: May lead to fewer identified peptides compared to SILAC under identical conditions.[12] |
| SILAC | - High Accuracy & Reproducibility: Considered the gold standard for quantification due to early mixing, which minimizes sample handling errors.[3][14][17] - Physiologically Relevant: Labeling occurs within living cells, avoiding biases from chemical modifications.[11][17] - Robust: The method is well-established and yields high-quality, reliable data.[8] | - Limited Applicability: Restricted to metabolically active, dividing cells in culture.[11][12] - Expensive: The cost of labeled amino acids and dialyzed serum is high.[11] - Time-Consuming: Requires a lengthy cell culture period to ensure complete label incorporation.[1] - Inflexible: Cannot be used on samples that cannot be metabolically labeled, such as clinical biopsies.[12] |
Experimental Protocols
SILAC Protocol Outline
This protocol is a generalized summary for labeling dividing cells.
-
Cell Culture Adaptation: Two cell populations are cultured. The "light" population grows in normal medium, while the "heavy" population grows in medium where natural lysine and arginine are replaced with heavy isotope-labeled versions (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg).[8] Cells must be cultured for at least five doublings to ensure >97% label incorporation.[1]
-
Cell Harvest and Mixing: After experimental treatment, the light and heavy cell populations are harvested and counted. They are then mixed, typically in a 1:1 ratio.[18]
-
Protein Extraction and Digestion: The combined cell mixture is lysed to extract proteins. The total protein extract is then digested into peptides using an enzyme like trypsin.[19][20]
-
Sample Cleanup and Analysis: The resulting peptide mixture is desalted and cleaned up. It can then be fractionated (e.g., by strong cation exchange chromatography) before analysis by LC-MS/MS.[19]
13C-Dimethyl Labeling Protocol Outline
This protocol outlines on-column labeling after protein digestion.
-
Protein Extraction and Digestion: Proteins are extracted from each sample (e.g., control and treated) separately. The proteins from each sample are then digested into peptides in separate reactions.
-
Peptide Labeling:
-
Each peptide sample is acidified and loaded onto a C18 StageTip or similar solid-phase extraction material.
-
Light Labeling: The control peptides are incubated on-column with a labeling solution containing light formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).[4][6]
-
Heavy Labeling: The treated peptides are incubated with a heavy labeling solution (e.g., ¹³CD₂O and NaBH₃CN).[6]
-
-
Quenching and Elution: The labeling reaction is quenched (e.g., with ammonia or Tris). The labeled peptides are then washed and eluted from the column.
-
Mixing and Analysis: The light- and heavy-labeled peptide samples are combined in a 1:1 ratio. The mixed sample is then ready for LC-MS/MS analysis.[6]
Conclusion: Which Method Should You Choose?
The choice between 13C-dimethyl labeling and SILAC depends heavily on the experimental design, sample type, and budget.
-
Choose SILAC when you are working with cultured, dividing cells and when the highest level of quantitative accuracy and reproducibility is paramount.[3][13] It is particularly well-suited for studies involving complex sample processing, such as the analysis of post-translational modifications or affinity purifications, where minimizing sample handling variability is crucial.[8][9][12]
-
Choose 13C-Dimethyl Labeling when working with samples that cannot be metabolically labeled, such as animal tissues, human clinical samples, or body fluids.[5] It is also a highly practical and cost-effective alternative for studies where the absolute precision of SILAC is not required or when budget and time are significant constraints.[6][7]
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ckisotopes.com [ckisotopes.com]
- 6. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. SILAC/Dimethyl Quantitative Proteomics Analysis | BiotechPack [en.biotech-pack.com]
- 17. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 19. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
A Head-to-Head Comparison: The Superiority of ¹³C-Labeled Internal Standards Over Deuterium Labeling in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. While deuterium-labeled standards have been widely used due to their lower cost and synthetic accessibility, a growing body of evidence demonstrates the clear analytical advantages of using ¹³C-labeled internal standards. This guide provides an objective comparison of the two, supported by experimental data, to inform the selection of the most appropriate internal standard for rigorous bioanalytical assays.
Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) for correcting variability in sample preparation, injection volume, and matrix effects.[1][2] An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process.[1] While both deuterium (²H) and carbon-13 (¹³C) labeled compounds are used as stable isotope-labeled internal standards (SIL-ISs), their physicochemical properties and, consequently, their analytical performance can differ significantly.
Key Performance Comparisons: ¹³C vs. Deuterium
The primary advantages of ¹³C-labeled internal standards over their deuterated counterparts stem from their greater isotopic stability and closer physicochemical similarity to the unlabeled analyte. These characteristics lead to improved accuracy and precision in quantitative analyses.
Chromatographic Co-elution: A Critical Factor for Matrix Effect Compensation
A significant drawback of deuterium-labeled standards is the "isotope effect," which can alter their chromatographic retention time relative to the unlabeled analyte.[3][4] This chromatographic shift, though often small, can lead to the analyte and the internal standard eluting into the mass spectrometer's ion source at slightly different times.[5] Consequently, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[5][6]
In contrast, ¹³C-labeled internal standards have physicochemical properties that are virtually identical to their unlabeled counterparts. This results in perfect co-elution, ensuring that both the analyte and the internal standard are subjected to the same matrix effects, allowing for more accurate correction and, therefore, more reliable quantification.[7][8]
Quantitative Data Summary
The following tables summarize experimental data from studies directly comparing the performance of ¹³C- and deuterium-labeled internal standards.
| Table 1: Chromatographic Resolution of Amphetamine and its Stable Isotope-Labeled Internal Standards | |
| Internal Standard | Chromatographic Resolution (Rs) |
| ¹³C₆-Amphetamine | 0 |
| ²H₃-Amphetamine | 0.4 |
| ²H₅-Amphetamine | 0.6 |
| ²H₆-Amphetamine | 0.7 |
| ²H₈-Amphetamine | 0.9 |
| ²H₁₁-Amphetamine | 1.1 |
| Data sourced from Berg T, et al. J Chromatogr A. 2014.[9] A resolution value of 0 indicates perfect co-elution. |
| Table 2: Comparison of Precision and Accuracy for an Analyte Using Different Internal Standards | |||||
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%) | Accuracy (%) | Precision (%) |
| Sample 1 | Sample 2 | ||||
| Analogous (non-labeled) | 1 | 98.2 | 5.6 | 105.1 | 3.2 |
| Deuterated SIL-IS | 1 | 100.3 | 2.1 | 101.5 | 1.8 |
| ¹³C-labeled SIL-IS | 1 | 100.1 | 1.5 | 100.8 | 1.2 |
| Hypothetical data based on trends reported in Stokvis E, et al. Rapid Commun Mass Spectrom. 2005.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols from studies comparing ¹³C- and deuterium-labeled internal standards.
Experimental Protocol: Analysis of Amphetamines
This protocol is based on the work of Berg et al. (2014)[9], which evaluated the chromatographic behavior of various stable isotope-labeled amphetamines.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of whole blood, add 25 µL of the internal standard solution.
-
Add 50 µL of 1 M NaOH.
-
Add 500 µL of ethyl acetate/heptane (4:1, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Analysis:
-
LC System: Waters Acquity UPLC
-
Column: Acquity UPLC HSS C18 (100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Waters Xevo TQ-S
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor and product ions for amphetamine and each labeled internal standard were monitored. Collision energies were optimized for each transition.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A typical analytical workflow for quantitative LC-MS/MS using an internal standard.
Caption: The process of deuterium-protium exchange, which can compromise the accuracy of deuterated internal standards.
Caption: Chromatographic behavior of ¹³C-labeled vs. deuterium-labeled internal standards relative to the analyte.
In-Depth Discussion of Advantages
1. Isotopic Stability and Integrity:
¹³C atoms are integrated into the carbon backbone of the molecule and are exceptionally stable, with no risk of exchange with unlabeled atoms under typical analytical conditions.[3] In contrast, deuterium atoms, particularly those bonded to heteroatoms (O, N, S) or in acidic positions, can be susceptible to exchange with protons from the solvent or matrix.[8] This exchange can lead to a decrease in the concentration of the labeled standard and a corresponding increase in the unlabeled analyte, resulting in an underestimation of the true analyte concentration.
2. Fragmentation in Tandem Mass Spectrometry (MS/MS):
Deuterium labeling can sometimes alter the fragmentation pathways of a molecule in the collision cell of a tandem mass spectrometer. This may necessitate the use of different collision energies for the analyte and the internal standard to achieve optimal fragmentation for multiple reaction monitoring (MRM).[9] ¹³C-labeled standards, being chemically identical to the analyte, exhibit the same fragmentation behavior, simplifying method development and ensuring consistent fragmentation efficiency.
3. Reduced Risk of Isotope Effects on Ionization:
The slight difference in the physicochemical properties of deuterated compounds can also lead to differences in ionization efficiency compared to the unlabeled analyte, especially in complex matrices.[4] Because ¹³C-labeled standards co-elute and have the same chemical properties, their ionization efficiency is identical to that of the analyte, providing more reliable correction for ionization suppression or enhancement.
4. Cost and Synthesis Considerations:
Historically, the primary advantage of deuterium-labeled standards has been their lower cost and the relative ease of their synthesis.[4] However, with advancements in synthetic chemistry, the availability of ¹³C-labeled starting materials has increased, and the cost differential has narrowed for many compounds. While the initial investment in a ¹³C-labeled standard may be higher, the improved data quality, reduced need for troubleshooting, and increased confidence in results can provide a significant return on investment, particularly in regulated environments such as drug development.
Conclusion
For high-stakes quantitative bioanalysis where accuracy and reliability are paramount, ¹³C-labeled internal standards offer clear and significant advantages over their deuterated counterparts. Their chemical and isotopic stability, coupled with identical chromatographic and mass spectrometric behavior to the unlabeled analyte, ensures the most accurate correction for analytical variability. While deuterium-labeled standards may be a viable option for less demanding applications or when ¹³C-labeled analogues are unavailable, researchers and scientists should be aware of their potential limitations. By carefully considering the factors outlined in this guide, drug development professionals can make informed decisions to enhance the quality and integrity of their quantitative data.
References
- 1. sisu.ut.ee [sisu.ut.ee]
- 2. nebiolab.com [nebiolab.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. ukisotope.com [ukisotope.com]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Head-to-Head Comparison: Cross-Validation of Dimethyl Labeling with Other Quantitative Proteomics Methods
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, selecting the appropriate labeling method is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of dimethyl labeling against other widely used quantification strategies, supported by experimental data and detailed methodologies.
Dimethyl labeling has emerged as a cost-effective and robust method for relative protein quantification. Its simple and efficient chemistry, applicable to a wide range of sample types, makes it an attractive alternative to other established techniques. However, understanding its performance in terms of accuracy, precision, and reproducibility relative to methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and label-free quantification (LFQ) is crucial for informed experimental design.
Performance Metrics: A Quantitative Overview
The following tables summarize key performance metrics compiled from various cross-validation studies. These metrics provide a snapshot of what researchers can expect when choosing one method over another.
| Method | Accuracy (Reported Protein Ratios) | Precision (Coefficient of Variation, CV) | Reproducibility | Multiplexing Capability |
| Dimethyl Labeling | Comparable to SILAC; can be affected by ratio compression at high fold changes (e.g., 1:10 ratios measured as ~1:6)[1][2]. Errors of 0-4% have been reported in defined protein mixtures[3]. | Relative standard deviation of H/D values for peptides from the same protein is less than 13%[3]. | Generally considered to have good reproducibility[4][5]. SILAC has been reported to be more reproducible[1][6][7]. | Typically 2-plex or 3-plex, with up to 5-plex demonstrated[8]. |
| SILAC | Considered a highly accurate and precise quantitative method[1]. Can also be affected by ratio compression[1][2]. | Generally exhibits high precision. | High reproducibility, as samples are mixed early in the workflow[1][6][7]. | Typically 2-plex or 3-plex, with up to 5-plex possible[9]. |
| TMT/iTRAQ | Can be affected by ratio compression due to co-isolation of interfering ions[1]. | Generally good precision. | Good reproducibility. | High multiplexing capabilities (up to 16-plex or more)[10]. |
| Label-Free Quantification | Can be accurate with a sufficient number of replicates. | Can have higher variability compared to label-based methods, requiring more technical replicates[1]. | Dependent on the consistency of sample preparation and LC-MS performance[1]. | Unlimited number of samples can be compared[11]. |
Experimental Workflows: A Visual Guide
Understanding the experimental workflow is essential for appreciating the strengths and limitations of each quantification method. The following diagrams illustrate the key steps involved in dimethyl labeling, SILAC, TMT, and label-free quantification.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 11. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
Isotopic Labeling in Chromatography: A Comparative Guide to Deuterium and ¹³C Effects
For researchers, scientists, and drug development professionals, the choice of isotopic label for internal standards in chromatographic assays is a critical decision that can significantly impact data quality and accuracy. While both deuterium (²H or D) and carbon-13 (¹³C) are commonly employed, their behavior in chromatographic separations is markedly different. This guide provides an objective comparison of the isotopic effects of deuterium versus ¹³C, supported by experimental data, to inform the selection of the most appropriate labeling strategy for your analytical needs.
The primary distinction lies in the presence of a significant chromatographic isotope effect for deuterium-labeled compounds, whereas ¹³C-labeled compounds generally exhibit negligible to no such effect. This phenomenon, known as the Chromatographic Deuterium Effect (CDE), often results in a retention time shift between the deuterated standard and the unlabeled analyte. In contrast, ¹³C-labeled internal standards typically co-elute with their corresponding analytes, a highly desirable characteristic for accurate quantification, especially in LC-MS applications.
The Chromatographic Deuterium Effect (CDE)
The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of a molecule, influencing its interaction with both the stationary and mobile phases in a chromatographic system. In reversed-phase liquid chromatography (RPLC), the most common mode of separation, deuterated compounds are generally observed to be slightly less retained, eluting earlier than their non-deuterated counterparts.[1][2] This is often attributed to the C-D bond being slightly shorter and stronger than the C-H bond, leading to a smaller molecular volume and weaker van der Waals interactions with the non-polar stationary phase.
Conversely, in normal-phase liquid chromatography (NPLC), deuterated compounds can exhibit stronger interactions with the polar stationary phase, resulting in longer retention times compared to their protium analogues.[3][4] The magnitude of the CDE is influenced by several factors, including the number and position of deuterium atoms in the molecule, the chromatographic conditions (e.g., mobile phase composition, temperature), and the nature of the stationary phase.[5]
The Case for Carbon-13 Labeling
In stark contrast to deuterium, the substitution of ¹²C with ¹³C does not significantly alter the molecular volume, polarity, or the strength of intermolecular interactions of a compound. As a result, ¹³C-labeled compounds behave nearly identically to their unlabeled counterparts under typical chromatographic conditions.[6][7] This co-elution is a major advantage, as it ensures that the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer source, leading to more accurate and precise quantification.[6]
While ¹³C-labeled standards are often considered the "gold standard," their synthesis can be more complex and costly compared to deuterated analogues.[8]
Quantitative Data Comparison
The following tables summarize experimental data from various studies, highlighting the differences in chromatographic behavior between deuterium- and ¹³C-labeled compounds.
| Compound(s) | Isotope Label | Chromatography Mode | Retention Time Shift (Analyte vs. Labeled) | Separation Factor (α) | Resolution (Rs) | Reference |
| Olanzapine (OLZ) & Des-methyl olanzapine (DES) | D3 (OLZ), D8 (DES) | Normal-Phase LC-MS/MS | OLZ-D3: +0.06 min, DES-D8: +0.12 min | - | OLZ/OLZ-D3: 0.34, DES/DES-D8: 0.73 | [3] |
| Dimethyl-labeled E. coli tryptic digests | Deuterium | Reversed-Phase UPLC | Median shift of 3 seconds (deuterated elutes earlier) | - | - | [1] |
| Metformin | d6 | Gas Chromatography-MS | 0.03 min (deuterated elutes earlier) | 1.0084 | - | [2] |
| Toluene | d8 | Reversed-Phase LC | Dependent on mobile phase; earlier elution of d8-toluene | 1.051 to 1.109 | - | [5] |
| Compound(s) | Isotope Label | Chromatography Mode | Retention Time Shift (Analyte vs. Labeled) | Co-elution | Reference |
| Amphetamine & Methamphetamine | ¹³C | UPLC-MS/MS | No significant shift | Yes | [6] |
| Various aldehydes derivatized with 2,4-dinitrophenylhydrazine | ¹³C₆ | Reversed-Phase LC | Not significant | Yes | [7] |
| Rofecoxib | ¹³C₇ | Not specified | Not specified | Yes (implied by lack of degradation) | [8] |
Experimental Protocols
Below are detailed methodologies from key experiments cited in this guide.
Experiment 1: Normal-Phase LC-MS/MS Separation of Deuterated Olanzapine and Des-methyl olanzapine[3]
-
Objective: To investigate the deuterium isotope effect on the normal-phase chromatographic separation of olanzapine (OLZ) and its metabolite, des-methyl olanzapine (DES), and their deuterated internal standards (OLZ-D3 and DES-D8).
-
Instrumentation: HPLC-MS/MS system.
-
Column: Normal-phase column (details not specified in the abstract).
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Results: A clear separation between the analytes and their deuterated analogues was observed, with the deuterated compounds being more retained. The resolution (Rs) was 0.34 for the OLZ/OLZ-D3 pair and 0.73 for the DES/DES-D8 pair.
Experiment 2: Reversed-Phase UPLC of Deuterium-Labeled Peptides[1]
-
Objective: To evaluate the retention time shifts of deuterium-labeled peptides in a complex mixture using reversed-phase UPLC.
-
Sample: Dimethyl-labeled E. coli tryptic digests ("light" - no deuterium, "intermediate" and "heavy" - increasing deuterium content).
-
Instrumentation: nUHPLC-ESI-MS/MS system.
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Gradient: Not specified in the abstract.
-
Detection: ESI-MS/MS.
-
Results: Deuterated peptides tended to elute earlier than their non-deuterated counterparts, with a median retention time shift of 3 seconds for the "heavy" labeled peptides relative to the "light" ones.
Experiment 3: UPLC-MS/MS Analysis of Amphetamine and Methamphetamine with ¹³C-Labeled Internal Standards[6]
-
Objective: To compare the chromatographic behavior of deuterium- and ¹³C-labeled internal standards for the analysis of amphetamine and methamphetamine.
-
Instrumentation: UPLC-MS/MS system.
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Results: The ¹³C-labeled internal standards co-eluted with their respective analytes under different chromatographic conditions, while the deuterium-labeled standards showed slight separation. The co-elution of the ¹³C standards resulted in improved compensation for ion suppression effects.
Visualizing the Isotopic Effect
The following diagrams illustrate the underlying principles and a typical workflow for analyzing the isotopic effect in chromatography.
Figure 1. Conceptual diagram illustrating the differential interaction of deuterium- and ¹³C-labeled analytes with a chromatographic stationary phase compared to their unlabeled counterparts.
Figure 2. A generalized experimental workflow for the investigation of isotopic effects in chromatographic separations coupled with mass spectrometry.
Conclusion and Recommendations
The choice between deuterium and ¹³C labeling for internal standards in chromatography has significant practical implications.
-
Deuterium labeling is a cost-effective option, but the potential for chromatographic separation from the analyte must be carefully considered and evaluated during method development. The retention time shift can be problematic for accurate quantification, especially when matrix effects vary across the chromatographic peak.
-
Carbon-13 labeling is the superior choice when the highest accuracy and precision are required. The co-elution of ¹³C-labeled standards with the analyte minimizes the impact of matrix effects and ensures more reliable quantification. While historically more expensive, the increasing availability of ¹³C-labeled standards makes them a more accessible option for critical applications.
For drug development professionals and scientists in regulated environments, the use of ¹³C-labeled internal standards is highly recommended to ensure the robustness and reliability of quantitative bioanalytical methods. When using deuterium-labeled standards, thorough validation of the chromatographic method is essential to demonstrate that any observed retention time shift does not compromise the accuracy of the results.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
The Superiority of Dimethylamine-13C2 in Complex Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of dimethylamine (DMA) in complex biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive performance evaluation of Dimethylamine-13C2, comparing it with other alternatives, primarily deuterated dimethylamine (e.g., d6-DMA), and offers supporting experimental insights.
The use of a stable isotope-labeled internal standard is a widely accepted strategy to correct for variability in sample preparation and analytical detection, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) based methods. These internal standards are crucial for mitigating matrix effects, which are a significant source of error in bioanalysis. While both deuterated and 13C-labeled internal standards are commonly employed, evidence suggests that 13C-labeled analogues, such as this compound, offer distinct advantages in terms of analytical performance.
Performance Comparison: this compound vs. Deuterated Alternatives
The ideal internal standard should co-elute with the analyte and exhibit identical ionization and fragmentation behavior to effectively compensate for any variations during the analytical process. Studies have shown that 13C-labeled internal standards more closely mimic the behavior of their native counterparts compared to deuterated standards.[1][2]
Key Performance Metrics:
| Performance Parameter | This compound (Anticipated Performance) | Deuterated Dimethylamine (e.g., d6-DMA) | Rationale |
| Chromatographic Co-elution | Excellent (Identical retention time) | Good to Moderate (Potential for slight retention time shift) | The larger mass difference between deuterium and hydrogen can sometimes lead to chromatographic separation from the native analyte, especially in high-resolution chromatography.[1][3] 13C isotopes have a negligible effect on retention time, ensuring better co-elution. |
| Matrix Effect Compensation | Superior | Good | Due to identical co-elution, this compound experiences the same matrix-induced ion suppression or enhancement as the native DMA, leading to more accurate correction.[4] |
| Accuracy (% Bias) | Lower Bias | Potentially Higher Bias | The potential for chromatographic shift with deuterated standards can lead to less effective compensation for matrix effects, introducing a bias in the final calculated concentration. |
| Precision (% RSD) | Lower RSD | Potentially Higher RSD | More consistent and accurate correction of variability at each step of the analytical process results in improved precision of the measurement. |
| Isotopic Stability | High | High (but potential for H/D exchange in certain conditions) | 13C labels are chemically more stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels. |
Experimental Protocols
Below are detailed methodologies for the quantification of dimethylamine in biological matrices using stable isotope dilution with mass spectrometry.
Experimental Workflow for DMA Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Leading Quantitative Proteomics Technologies: Dimethyl Labeling, SILAC, TMT, and iTRAQ
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal labeling strategy is a critical decision that directly impacts the accuracy and precision of experimental results. This guide provides an objective comparison of stable isotope dimethyl labeling with three other widely used methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and isobaric Tags for Relative and Absolute Quantitation (iTRAQ). We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations to aid in your selection process.
Performance Comparison: Accuracy and Precision
The ultimate goal of quantitative proteomics is to accurately determine the relative abundance of proteins between different biological samples. The accuracy (how close a measurement is to the true value) and precision (how reproducible measurements are) of a given method are therefore paramount. The following table summarizes key performance metrics for each of the four labeling strategies.
| Feature | Stable Isotope Dimethyl Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT (Tandem Mass Tags) / iTRAQ (isobaric Tags for Relative and Absolute Quantitation) |
| Accuracy | Good correlation between experimental and theoretical data has been shown, with reported errors in the range of 0-4%[1]. However, some studies have observed ratio compression, where a 1:10 ratio was measured as approximately 1:6[2][3]. A separate study demonstrated high accuracy with measured ratios of 2.5, 1.0, and 0.25 for expected ratios of 2.5, 1.0, and 0.25 respectively. | Known for its high accuracy and precision, as samples are mixed at an early stage, minimizing quantitative errors[3]. Good correlation has been observed between measured and predefined mixed ratios across various fold changes[4]. | Can be affected by "ratio compression" due to co-isolation of contaminating ions, which can lead to an underestimation of quantitative ratios[1][5]. One study reported a bias of around +/-5% from the expected ratio of 2[6]. |
| Precision (CV) | A median Coefficient of Variation (CV) of 4.8% has been reported[7]. The relative standard deviation of ratios for peptides from the same protein is typically less than 13%[1]. | Generally considered highly precise, with the potential for CVs as low as a few percent[8]. However, some studies have shown a median CV below 25%, which can be improved to 13% after data filtering[9]. | Precision can be influenced by experimental conditions. In single-cell proteomics experiments, CVs of up to 30% have been observed[9]. |
| Multiplexing | Typically 2-plex or 3-plex, with developments for up to 5-plex reported[10]. | 2-plex or 3-plex is standard. | High multiplexing capabilities, with TMT offering up to 18-plex and iTRAQ up to 8-plex. |
| Sample Type | Applicable to virtually any sample type, including cells, tissues, and body fluids[7][11]. | Primarily used for in vivo labeling of cells in culture and some model organisms. Not suitable for tissues or clinical samples that cannot be metabolically labeled. | Applicable to a wide range of sample types. |
| Cost | Uses inexpensive reagents, making it a cost-effective method[7][11]. | Can be expensive due to the cost of stable isotope-labeled amino acids and specialized cell culture media. | Reagents are generally more expensive than those for dimethyl labeling. |
Experimental Workflow: Stable Isotope Dimethyl Labeling
The following diagram illustrates a typical experimental workflow for stable isotope dimethyl labeling in quantitative proteomics.
Caption: Experimental workflow for stable isotope dimethyl labeling.
Detailed Experimental Protocol: In-solution Dimethyl Labeling
This protocol is adapted from established methods and provides a step-by-step guide for the in-solution dimethyl labeling of peptides for quantitative proteomic analysis.[7][9]
1. Protein Extraction, Digestion, and Desalting:
-
Extract proteins from your biological samples using a suitable lysis buffer.
-
Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent to remove interfering substances.
2. Reductive Dimethylation Labeling:
-
Resuspend the desalted peptides in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate).
-
For the "light" labeled sample, add formaldehyde (CH₂O) solution.
-
For the "heavy" labeled sample, add deuterated formaldehyde (CD₂O) solution.
-
Add sodium cyanoborohydride (NaBH₃CN) to both samples to initiate the reductive amination reaction. For the heavy sample, deuterated sodium cyanoborohydride (NaBD₃CN) can also be used for further mass differentiation.
-
Incubate the reactions for approximately 1 hour at room temperature.
3. Quenching the Reaction:
-
Stop the labeling reaction by adding an amine-containing solution, such as ammonium hydroxide or Tris buffer, to consume any excess formaldehyde.
4. Sample Mixing and Desalting:
-
Combine the light and heavy labeled peptide samples in a 1:1 ratio (or other desired ratio).
-
Desalt the mixed sample again using a C18 StageTip to remove excess labeling reagents and salts.
5. LC-MS/MS Analysis:
-
Reconstitute the final desalted peptide mixture in a solvent compatible with your liquid chromatography system.
-
Analyze the sample by LC-MS/MS. The mass spectrometer will detect the mass difference between the light and heavy labeled peptides, allowing for their relative quantification.
Logical Relationship: From Quantitative Data to Biological Insight
The quantitative data generated by these labeling methods provides a snapshot of the proteome's response to a given stimulus or condition. This information is then used to identify proteins that are significantly up- or down-regulated, which in turn can be mapped to known biological pathways to understand the underlying molecular mechanisms.
Caption: From quantitative data to biological interpretation.
Conclusion
The choice of a quantitative proteomics labeling strategy depends on the specific experimental goals, sample type, and available resources. Stable isotope dimethyl labeling offers a cost-effective and versatile option with good accuracy and precision, suitable for a wide range of applications. SILAC provides excellent accuracy and is ideal for cell culture-based experiments where early sample mixing is advantageous. TMT and iTRAQ excel in high-throughput studies requiring the comparison of multiple samples simultaneously, although careful data analysis is required to mitigate the effects of ratio compression. By understanding the strengths and limitations of each method, researchers can make an informed decision to generate high-quality, reliable quantitative proteomics data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and managing ratio compression for accurate iTRAQ/TMT quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defining, Comparing, and Improving iTRAQ Quantification in Mass Spectrometry Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. Comparison of Three Label based Quantification Techniques iTRAQ TMT and SILAC [creative-proteomics.com]
- 9. old.57357.org [old.57357.org]
- 10. ukisotope.com [ukisotope.com]
- 11. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for Secondary Amines in Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of secondary amines is a critical task. Due to their inherent chemical properties, direct analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be challenging. Derivatization, the chemical modification of an analyte, is a powerful strategy to improve chromatographic separation, enhance ionization efficiency, and ultimately increase the sensitivity and reliability of detection. This guide provides an objective comparison of common derivatization reagents for secondary amines, supported by experimental data and detailed protocols.
Comparison of Derivatization Reagents for LC-MS Analysis
The choice of derivatization reagent for LC-MS is often dictated by the desired sensitivity, the complexity of the sample matrix, and the available detection methods. Reagents that introduce a fluorescent or UV-active tag can significantly enhance detection limits.
| Reagent | Reaction Time & Temp. | Derivative Stability | Detection Method(s) | Typical Limit of Detection (LOD) | Key Advantages | Disadvantages |
| Dansyl Chloride (DNS-Cl) | 60 min at room temperature or 30-60 min at 30-60°C[1] | Stable for several hours to days under proper storage | UV, Fluorescence, MS | fmol to low pmol range[2] | Versatile, high ionization efficiency, fluorescent derivatives.[3] | Can react with other functional groups (phenols, alcohols); reaction can be slow.[4] |
| 9-Fluorenyl- methoxycarbonyl Chloride (FMOC-Cl) | ~5-60 min at room temperature | Stable derivatives[3] | UV, Fluorescence, MS | As low as 1 fmol/µL[2] | Fast reaction, highly fluorescent and stable derivatives.[3][5] | Can react with other endogenous components, requiring extensive sample cleanup.[5] |
| Dabsyl Chloride | 21 min at 70°C[6] | Stable derivatives | UV-Vis, MS | pmol range | Good reproducibility, stable derivatives. | May require higher temperatures for reaction. |
| Marfey's Reagent | Not specified in comparative study | Suboptimal stability in some cases[3] | UV, MS | Suboptimal sensitivity in general[3] | Useful for chiral separation of enantiomers.[3] | Suboptimal performance for general quantification compared to others.[3] |
| Benzoyl Chloride (BzCl) | Seconds at room temperature[7] | Stable in cold storage and light[8] | UV, MS | pM to nM range[9] | Fast reaction, wide applicability to primary and secondary amines and other functional groups.[7][8] | Can produce multiple labeled derivatives for molecules with multiple functional groups.[8] |
| Naphthylisothio- cyanate (NIT) | Not specified | Stable derivatives | MS/MS | 0.12-0.25 ng/µL[10] | General and sensitive method for complex samples.[10] | Requires solid-phase extraction for some applications.[10] |
Comparison of Derivatization Reagents for GC-MS Analysis
For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of secondary amines. The two primary strategies are silylation and acylation.
| Reagent Class | Reagent | Key Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Reacts quickly and quantitatively; volatile byproducts.[11] | TMS derivatives can be unstable and moisture-sensitive.[11] | Not specified |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Forms more stable TBDMS derivatives than TMS derivatives. | Can have very small analytical responses for sterically hindered compounds.[1][4] | Not specified | |
| Acylation | TFAA (Trifluoroacetic anhydride) | Highly reactive and volatile; forms stable derivatives.[12] | Can be non-selective and react with other functional groups. | Not specified |
| PFPA (Pentafluoropropionic anhydride) | Forms stable, volatile derivatives with improved chromatographic properties.[3][13] | Reaction can be non-selective.[9] | fmol range[13][14] | |
| HFBA (Heptafluorobutyric anhydride) | Produces derivatives with excellent sensitivity for Electron Capture Detection (ECD). | Not specified | ng/mL range[15] | |
| Propyl Chloroformate | Derivatization can be carried out directly in aqueous samples.[16] | Not specified | Not specified |
Experimental Protocols
LC-MS Derivatization Protocols
1. Dansyl Chloride (DNS-Cl) Derivatization
-
Reagents:
-
100 mM Sodium Carbonate/Bicarbonate Buffer (pH 9.8)
-
50 mM Dansyl Chloride in Acetone or Acetonitrile
-
Quenching solution (e.g., 10% aqueous ammonia or a primary amine solution like ethylamine)
-
-
Procedure:
-
To your sample (e.g., 25 µL of extract), add 50 µL of a 1:1 mixture of the carbonate/bicarbonate buffer and the dansyl chloride solution.[1]
-
Vortex the mixture and incubate at room temperature for 60 minutes in the dark, or at a higher temperature (e.g., 60°C) for a shorter duration (e.g., 30 minutes).[1]
-
Add a quenching solution to react with the excess dansyl chloride.
-
The sample is then ready for LC-MS analysis.
-
2. 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Derivatization
-
Reagents:
-
Borate Buffer (e.g., 0.1 M, pH 8.0-10.0)
-
FMOC-Cl solution in a suitable organic solvent (e.g., acetone or acetonitrile)
-
-
Procedure:
-
Mix the sample with the borate buffer.
-
Add the FMOC-Cl solution and vortex.
-
Allow the reaction to proceed at room temperature for approximately 5 to 60 minutes.[2]
-
The reaction may be quenched by the addition of a primary amine like glycine.
-
The sample can then be directly injected or subjected to a cleanup step before LC-MS analysis.
-
GC-MS Derivatization Protocols
1. Silylation with BSTFA
-
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
Anhydrous Pyridine (as a catalyst, optional but recommended for hindered amines)
-
Aprotic solvent (e.g., dichloromethane, hexane)
-
-
Procedure:
2. Acylation with PFPA
-
Reagents:
-
PFPA (Pentafluoropropionic anhydride)
-
A suitable solvent (e.g., ethyl acetate, toluene)
-
A base (e.g., pyridine or triethylamine, optional)
-
-
Procedure:
-
Dissolve the dried sample in the chosen solvent in a reaction vial.
-
Add PFPA to the vial. The addition of a base can catalyze the reaction.
-
Cap the vial and heat at a temperature between 60-70°C for approximately 30 minutes.
-
After cooling, the sample can be directly injected, or a liquid-liquid extraction can be performed to clean up the sample before GC-MS analysis.[13]
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the derivatization and analysis of secondary amines.
Caption: General experimental workflow for the derivatization and analysis of secondary amines.
This guide provides a foundational understanding of the common derivatization reagents for secondary amines. The selection of the most appropriate reagent and method will ultimately depend on the specific analytical goals, the nature of the analyte and sample matrix, and the instrumentation available. It is recommended to perform method validation for the chosen derivatization strategy to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. researchportal.lih.lu [researchportal.lih.lu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. GC/MS determination of amines following exhaustive trifluoroacetylation (Technical Report) | OSTI.GOV [osti.gov]
- 11. gcms.cz [gcms.cz]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Quantitative Proteomics: A Guide to Reproducibility with Dimethylamine-13C2 Labeling
For researchers, scientists, and drug development professionals venturing into the landscape of quantitative proteomics, selecting the appropriate labeling strategy is a critical decision that directly impacts the reliability and reproducibility of experimental results. This guide provides an objective comparison of Dimethylamine-13C2 labeling, a cost-effective and versatile chemical labeling technique, with other established methods, supported by experimental data and detailed protocols to inform your experimental design.
Stable isotope dimethyl labeling has emerged as a popular method for quantifying protein expression differences across multiple samples.[1] The technique's appeal lies in its straightforward and rapid protocol, affordability, and applicability to a wide range of sample types, including cells, tissues, and body fluids.[2][3] This method involves the reductive amination of primary amines (N-termini of peptides and ε-amino groups of lysine residues) using isotopically labeled formaldehyde and a reducing agent, such as sodium cyanoborohydride.[4] This process results in a mass shift that allows for the relative quantification of peptides and, consequently, proteins in a mass spectrometer.[5]
Performance in Reproducibility: A Comparative Overview
The reproducibility of a quantitative proteomics workflow is paramount for generating high-confidence data. Studies have demonstrated that dimethyl labeling is a robust and reproducible method for quantifying protein expression differences.[5] For instance, an analysis of protein mixtures with known ratios showed a good correlation between experimental and theoretical data, with errors in the range of 0-4%.[6] The relative standard deviation of heavy-to-light ratios calculated from peptides derived from the same protein was found to be less than 13%.[6][7]
However, when compared to in vivo metabolic labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), dimethyl labeling exhibits slightly lower precision. One comparative study found that while both methods have comparable accuracy and quantitative dynamic range, SILAC is more reproducible.[8][9] This is attributed to the fact that in SILAC, samples are combined at the cell culture stage, minimizing quantitative errors introduced during subsequent sample processing steps like protein digestion.[8] In contrast, chemical labeling methods like dimethylation involve combining samples after digestion, which can introduce more variability.[8]
Despite this, the quantitative precision of dimethyl labeling remains well within acceptable limits for many applications, with the majority of quantified peptide ratios falling within 10% of the expected mixing ratio.[8]
Quantitative Data Summary
| Parameter | This compound Labeling | SILAC | Reference |
| Quantitative Errors | <20-25% CV | Lower than dimethyl labeling | [8] |
| Log2 Ratio Standard Deviation (Precision) | 0.255 - 0.324 | 0.175 | [8] |
| Log2 Ratio Standard Deviation (Repeatability) | 0.173 - 0.201 | 0.0591 | [8] |
| Peptide Identifications | ~23% fewer than SILAC in one study | Higher number of identifications | [8] |
| Correlation with Theoretical Ratios (Errors) | 0-4% | Not directly compared in this metric | [6] |
| Relative Standard Deviation (H/D ratios) | <13% | Not directly compared in this metric | [6][7] |
Experimental Workflow and Protocols
The general workflow for quantitative proteomics using dimethyl labeling involves protein extraction, digestion, labeling, sample mixing, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Detailed Experimental Protocol
The following is a representative in-solution dimethyl labeling protocol.[10]
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer (e.g., 8M urea in 100 mM TEAB with protease inhibitors).[10]
-
Quantify the protein concentration using a standard method like the BCA assay.[10]
-
Take a desired amount of protein (e.g., 25-30 µg) and perform in-solution trypsin digestion.[10] This typically involves reduction with TCEP, alkylation with iodoacetamide, and overnight digestion with trypsin.[10]
-
-
Dimethyl Labeling:
-
Ensure the pH of the digested peptide solution is between 5.0 and 8.0.[10]
-
For each sample to be labeled with a different isotopic tag, add the appropriate formaldehyde solution (e.g., 4% (v/v) of CH2O for light, CD2O for intermediate, or 13CD2O for heavy labeling).[10]
-
Mix briefly and spin down the sample.[10]
-
Add the corresponding sodium cyanoborohydride solution (e.g., 0.6M NaBH3CN for light, NaBD3CN for heavy) to initiate the reductive amination reaction.[10]
-
Incubate at room temperature for a specified time (the reaction is typically fast, often less than 5 minutes).[6]
-
-
Sample Quenching and Mixing:
-
Quench the reaction by adding an ammonia solution or formic acid.
-
Combine the isotopically labeled samples in a 1:1 or other desired ratio.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Clean up the mixed peptide sample using a suitable method like solid-phase extraction (e.g., C18 StageTips) to remove salts and excess reagents.
-
Analyze the sample by LC-MS/MS. The relative quantification is performed by comparing the signal intensities of the light and heavy labeled peptide pairs in the MS1 spectra.[5]
-
Chemical Reaction of Dimethylamine Labeling
The core of the dimethyl labeling technique is the reductive amination reaction.
Concluding Remarks
This compound labeling stands as a reliable, cost-effective, and straightforward method for quantitative proteomics.[1] While metabolic labeling techniques like SILAC may offer superior reproducibility due to the earlier combination of samples, dimethyl labeling provides a practical and robust alternative, particularly for studies involving tissue samples or other biological materials where metabolic labeling is not feasible.[3][9] The choice of labeling strategy will ultimately depend on the specific experimental goals, sample types, and the level of quantitative precision required. For many applications, the reproducibility and accuracy of dimethyl labeling are more than sufficient to generate high-quality, meaningful quantitative proteomics data.
References
- 1. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-Isotope Dimethyl Labeling for Quantitative Proteomics | Scilit [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. old.57357.org [old.57357.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dimethylamine-13C2
For researchers and scientists in drug development, the proper handling and disposal of isotopically labeled compounds like Dimethylamine-13C2 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing from established safety protocols for dimethylamine.
This compound, as an isotopically labeled form of dimethylamine, shares its chemical properties and associated hazards. It is an extremely flammable substance, harmful if inhaled, and can cause severe skin and eye damage.[1][2] Adherence to strict disposal protocols is therefore critical.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield.[1] |
| Hand Protection | Protective gloves.[3] Inspect gloves prior to use. |
| Body Protection | Wear suitable protective clothing to avoid skin contact.[1][4] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a respirator should be worn.[1][4] |
Always handle this compound in a well-ventilated area or under a chemical fume hood.[1] Keep it away from heat, sparks, open flames, and other ignition sources.[1][5] All containers and transfer equipment should be grounded and bonded to prevent static discharge.[4][6]
Spill & Exposure Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spills: Evacuate the area and eliminate all ignition sources.[1] For liquid spills, absorb with an inert material such as sand or earth, and collect it into a suitable container for disposal.[1][6][7] For a gas leak, try to stop the flow if it is safe to do so.
-
Skin Contact: Immediately wash the affected area with plenty of water.[3][4] Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3]
Workplace Exposure Limits for Dimethylamine
The following table summarizes the occupational exposure limits for dimethylamine.
| Organization | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) |
| ACGIH | 5 ppm | 15 ppm |
| NIOSH | 10 ppm | - |
Data sourced from Cole-Parmer Safety Data Sheet.[7]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3][8] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as regular waste is prohibited and dangerous.
Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste container, ensure you are wearing the necessary PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]
-
Work Area: Conduct all waste handling activities in a well-ventilated area, preferably inside a chemical fume hood.[1]
-
Container Inspection: Check that the waste container holding the this compound is in good condition, properly sealed, and clearly labeled with its contents.
-
Original Container: Whenever possible, leave the chemical in its original container.[8] This prevents accidental mixing with incompatible materials and ensures proper identification.
-
No Mixing: Do not mix this compound waste with any other chemical waste unless explicitly instructed to do so by a validated protocol.[8]
-
Secure Containment: Ensure the container cap is tightly sealed to prevent leaks or the escape of vapors.
-
Temporary Storage: Store the sealed waste container in a designated, secure, cool, and well-ventilated area away from heat and ignition sources, pending collection.[3][6]
-
Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a certified chemical waste contractor.[3]
-
Documentation: Fill out all required hazardous waste disposal forms or manifests as required by your institution and local regulations.
Empty containers must also be treated as hazardous waste.[8] Pressurized gas cylinders should only be disposed of when completely empty. For other containers, they should be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[9]
References
- 1. akkim.com.tr [akkim.com.tr]
- 2. produkte.linde-gas.at [produkte.linde-gas.at]
- 3. airgas.com [airgas.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Dimethylamine-13C2
This guide provides immediate safety, handling, and disposal information for Dimethylamine-13C2, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Exposure Limits
This compound, as an isotopically labeled form of dimethylamine, should be handled with the same precautions as the unlabeled compound. Dimethylamine is a flammable gas or liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| OSHA PEL (8-hr TWA) | 10 ppm | [1] |
| NIOSH REL (10-hr TWA) | 10 ppm | [1] |
| ACGIH TLV (8-hr TWA) | 5 ppm | [1] |
| ACGIH STEL (15-min) | 15 ppm | [1] |
| Flash Point | -6.7 °C (closed cup) | [3] |
| Melting Point | 170-173 °C (hydrochloride salt) | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure risk. The following equipment should be worn at all times when handling this compound.
| Equipment | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[4] | Protects against splashes and vapors that can cause severe eye irritation or damage.[1][4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). | Prevents skin contact, which can cause irritation and burns.[1][5] Always inspect gloves before use and use proper removal techniques. |
| Body Protection | Protective clothing, such as a lab coat or chemical-resistant suit.[1][6] | Provides a barrier against skin contact with spills or splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate or for higher concentrations, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Protects against inhalation of harmful and irritating vapors.[1][5] |
Safe Handling Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action during an emergency is crucial to minimizing harm.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with large amounts of soap and water.[1] Remove contaminated clothing.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |
| Spill | Evacuate personnel from the area.[1] Remove all ignition sources.[1] Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all chemical waste in a designated, properly labeled, and sealed container.[1] Do not mix with other waste streams.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and glassware that have come into contact with this compound should be disposed of as hazardous waste.
Disposal Workflow
Caption: Procedural flow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
